molecular formula C7H5ClN2O B1425353 6-Chloro-4-methoxynicotinonitrile CAS No. 1187190-69-7

6-Chloro-4-methoxynicotinonitrile

Cat. No.: B1425353
CAS No.: 1187190-69-7
M. Wt: 168.58 g/mol
InChI Key: QGEATODEGYRNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methoxynicotinonitrile is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-4-methoxypyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEATODEGYRNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716568
Record name 6-Chloro-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187190-69-7
Record name 6-Chloro-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-methoxypyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of a Substituted Nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-4-methoxynicotinonitrile (CAS: 1187190-69-7): Synthesis, Reactivity, and Characterization

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives, particularly functionalized nicotinonitriles (3-cyanopyridines), are of significant interest due to their versatile reactivity and prevalence in bioactive molecules.[1][2][3] The nitrile group acts as a potent pharmacophore and a versatile synthetic handle, capable of participating in various chemical transformations.[4]

This technical guide provides a comprehensive overview of this compound, a trifunctional heterocyclic building block. We will delve into its synthesis, explore the nuanced reactivity imparted by its specific substitution pattern, detail its analytical characterization, and discuss its strategic application in the synthesis of more complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a unique electronic and steric profile. The electron-withdrawing nature of the nitrile and chloro substituents, combined with the electron-donating effect of the methoxy group, creates a pyridine ring with distinct regions of reactivity, making it a highly strategic synthon.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1187190-69-7 [5][6]
Molecular Formula C₇H₅ClN₂O [6][7]
Molecular Weight 168.58 g/mol [5][7]
Appearance Solid [8]
Purity Typically ≥95% [9]

| Storage | Inert atmosphere, 2-8°C |[5] |

Synthesis and Purification

The most direct and efficient synthesis of this compound involves a selective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloronicotinonitrile, possesses two chlorine atoms at electronically distinct positions. The C4 position is more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the adjacent nitrile group. This electronic preference allows for the selective displacement of the C4-chloro substituent by a methoxide source, leaving the C6-chloro group intact for subsequent functionalization.

Caption: Synthesis of this compound via Selective SNAr.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[10]

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (10 mL).

  • Reaction Setup: Add 4,6-dichloronicotinonitrile (200 mg, 1.06 mmol) to the methanol.

  • Nucleophile Addition: Add a 0.5 M solution of sodium methoxide in methanol (2.12 mL, 1.06 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60°C and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding 1 M hydrochloric acid (approx. 8 mL).

  • Workup - Solvent Removal: Remove the volatile components (primarily methanol) via distillation under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A typical elution gradient is 10% to 50% ethyl acetate in hexane.

  • Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid (Typical yield: ~150 mg, 77%).[10]

Reactivity and Synthetic Utility

The primary value of this compound lies in the orthogonal reactivity of its functional groups. The C6-chloro atom is the principal site for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

The C-Cl bond on the pyridine ring is less reactive than corresponding C-Br or C-I bonds, a reality that necessitates carefully optimized catalytic systems.[11] Modern palladium catalysis, often employing electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos or XPhos) or N-heterocyclic carbenes (NHCs), has proven highly effective in activating these less reactive C-Cl bonds for efficient cross-coupling.[11][12][13]

G start 6-Chloro-4-methoxy- nicotinonitrile catalyst Pd Catalyst + Ligand + Base start->catalyst suzuki Suzuki Coupling (Ar-B(OH)₂) prod_suzuki 6-Aryl-4-methoxy- nicotinonitriles suzuki->prod_suzuki buchwald Buchwald-Hartwig Amination (R₂NH) prod_buchwald 6-Amino-4-methoxy- nicotinonitriles buchwald->prod_buchwald sonogashira Sonogashira Coupling (RC≡CH) prod_sonogashira 6-Alkynyl-4-methoxy- nicotinonitriles sonogashira->prod_sonogashira cyanation Cyanation (Zn(CN)₂) prod_cyanation 4-Methoxy-pyridine- 3,6-dicarbonitriles cyanation->prod_cyanation catalyst->suzuki catalyst->buchwald catalyst->sonogashira catalyst->cyanation

Caption: Cross-Coupling Applications of this compound.

This strategic C-Cl bond allows for the late-stage introduction of aryl, heteroaryl, amino, alkynyl, and other functionalities, making it an invaluable tool in the construction of compound libraries for screening in drug discovery programs.[14][15]

Spectroscopic Analysis and Characterization

Unambiguous structural confirmation is critical. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete analytical profile of the molecule.

G Figure 4: General Workflow for Spectroscopic Analysis cluster_workflow Characterization Pathway synthesis Synthesized Crude Product purification Purification (Column Chromatography) synthesis->purification pure_product Pure Compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Structural Backbone ms Mass Spectrometry (MS) pure_product->ms Molecular Weight ir Infrared Spectroscopy (IR) pure_product->ir Functional Groups final Structure Confirmed & Data Validated nmr->final ms->final ir->final

Caption: General workflow for spectral analysis.

Table 2: Spectroscopic Data for this compound

Technique Parameter Observed / Expected Value Assignment / Rationale Source(s)
¹H NMR Chemical Shift (δ) 8.48 ppm (s, 1H) Pyridine Ring (H-2) [10]
(400 MHz, CDCl₃) 6.98 ppm (s, 1H) Pyridine Ring (H-5) [10]
4.03 ppm (s, 3H) Methoxy (-OCH₃) [10]
¹³C NMR Chemical Shift (δ) ~165-170 ppm C4-OCH₃ Predicted[16]
(Predicted) ~150-155 ppm C2 Predicted[16]
~150-155 ppm C6-Cl Predicted[16]
~115-120 ppm C≡N Predicted[17]
~110-115 ppm C5 Predicted[16]
~90-95 ppm C3-CN Predicted
~55-60 ppm -OC H₃ Predicted[16]
Mass Spec. m/z [M+H]⁺ ≈ 169 Molecular Ion Calculated
(ESI+) Isotopic Pattern Characteristic M+2 peak (~33% intensity of M) Confirms presence of one Chlorine atom[18]
IR Wavenumber (ν) ~2220-2240 cm⁻¹ Strong C≡N stretch Characteristic[17]
(Predicted) ~1580-1600 cm⁻¹ C=C / C=N ring stretches Characteristic
~1250-1300 cm⁻¹ Aryl-O-C stretch Characteristic

| | | ~750-800 cm⁻¹ | C-Cl stretch | Characteristic[19] |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. While a specific safety data sheet (SDS) should always be consulted, general hazards for related chlorinated aromatic compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[20]

  • Eye Damage: Risk of serious eye irritation or damage.[20]

  • Harmful if Ingested/Inhaled: Avoid ingestion and inhalation of dust.

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.[21]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its well-defined synthesis from readily available precursors and the strategic positioning of its chloro, methoxy, and nitrile groups offer a robust platform for chemical diversification. The C6-chloro group, in particular, serves as a reliable handle for modern cross-coupling reactions, enabling the efficient construction of complex molecular targets. The data and protocols presented in this guide underscore its utility and provide a solid foundation for its application in research, development, and the synthesis of novel chemical entities for the pharmaceutical and materials science industries.

References

physicochemical properties of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methoxynicotinonitrile

For professionals in chemical synthesis and drug discovery, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its effective application. This compound is a substituted pyridine derivative that serves as a valuable, multifunctional building block. Its unique arrangement of a chloro substituent, a methoxy group, and a nitrile function on the pyridine core offers a versatile platform for generating diverse molecular architectures.

This guide provides a detailed examination of the core physicochemical and spectroscopic properties of this compound, offering field-proven insights into its characterization and handling. The protocols described herein are designed as self-validating systems to ensure accuracy and reproducibility in a research setting.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the first critical step in any scientific endeavor. The fundamental identifiers for this compound are consolidated below.

IdentifierValueSource
IUPAC Name 6-chloro-4-methoxypyridine-3-carbonitrile[1]
CAS Number 1187190-69-7[1][2][3][4][5][6][7]
Molecular Formula C₇H₅ClN₂O[1][2][8]
Molecular Weight 168.58 g/mol [1][2][8]
Canonical SMILES COC1=CC(=NC=C1C#N)Cl[1]
InChI Key QGEATODEGYRNCA-UHFFFAOYSA-N[1]

The molecule's structure, featuring a pyridine ring substituted at positions 3, 4, and 6, is visualized below. This arrangement dictates its reactivity and intermolecular interactions.

Molecular structure of this compound.

Core Physicochemical Properties

A molecule's behavior in a biological or chemical system is governed by its physical properties. While extensive experimental data for this specific compound is not widely published, key parameters can be predicted and are crucial to determine empirically for its application in drug development.[9]

PropertyValue / RangeSignificance & Causality
Appearance White to off-white solid (Predicted)The solid state at room temperature is typical for rigid, planar aromatic compounds of this molecular weight. Color can be indicative of purity.
Melting Point Not publicly availableA sharp melting point is a primary indicator of purity. The value is influenced by crystal lattice energy, molecular symmetry, and intermolecular forces. For comparison, the related compound 2,6-Dichloro-4-methylnicotinonitrile has a melting point of 108-112 °C.[10]
Boiling Point Not publicly availableNot typically determined for solids of this nature, as decomposition may occur before boiling under atmospheric pressure.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMSO).The largely nonpolar aromatic structure and lack of hydrogen bond donors limit aqueous solubility. The chloro and methoxy groups contribute to its solubility in a range of common organic solvents.[11]
LogP 1.62 (Predicted)The octanol-water partition coefficient (LogP) indicates moderate lipophilicity. This value is within a favorable range for drug candidates, balancing solubility and membrane permeability.[12]
Topological Polar Surface Area (TPSA) 45.91 ŲTPSA is a predictor of drug transport properties. A value under 140 Ų is often associated with good cell permeability. The TPSA of this molecule is primarily derived from the nitrile nitrogen and the methoxy oxygen.[12][13]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The expected data for this compound is outlined below, with predictions informed by established principles and data from structurally analogous compounds.[14]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two singlets should appear in the aromatic region, corresponding to the two protons on the pyridine ring. A third singlet will be observed for the three protons of the methoxy group, typically in the range of 3.9-4.1 ppm.[15]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The nitrile carbon is expected to appear around 115-120 ppm. The methoxy carbon signal will be found around 55-60 ppm. The remaining five signals correspond to the carbons of the pyridine ring, with their specific shifts influenced by the electronic effects of the substituents.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

  • Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 169.58.

  • Isotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the presence of chlorine. A second peak, [M+2+H]⁺, will be observed at m/z 171.58 with an intensity approximately one-third of the [M+H]⁺ peak, characteristic of a molecule containing one chlorine atom.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the nitrile group.

  • C-O-C Stretch: The methoxy group will exhibit a strong C-O stretching vibration, typically around 1250 cm⁻¹.

  • Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will confirm the aromatic pyridine core.

  • C-Cl Stretch: A band in the 700-800 cm⁻¹ region can often be attributed to the carbon-chlorine bond.

Experimental Workflows and Protocols

To ensure scientific integrity, all characterization must be based on robust experimental protocols. The following workflows are designed to be self-validating.

General analytical workflow for compound characterization.
Protocol 1: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent choice is appropriate for the compound's solubility.[14]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.[17]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and integrate the signals to determine the relative number of protons for each peak.

Protocol 2: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive ion electrospray (ESI+).

  • Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters: Set appropriate parameters for the capillary voltage, cone voltage, and desolvation temperature to achieve stable ionization and optimal signal. Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).[17]

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and confirm the characteristic isotopic pattern for a monochlorinated compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[14]

Reactivity, Safety, and Applications

Reactivity Insights

The utility of this compound in synthesis stems from the distinct reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse carbon and nitrogen-based substituents.[18] The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing further avenues for molecular elaboration.

Safety and Handling

Proper handling is essential when working with any chemical intermediate.

  • Hazard Statements: this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20][21] Avoid creating dust and prevent contact with skin and eyes.[22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry.[23] The chloro and methoxy groups are frequently employed by medicinal chemists to modulate a compound's potency, selectivity, and pharmacokinetic properties.[24][25] this compound serves as a key starting material for the synthesis of more complex heterocyclic systems, which are investigated as potential therapeutic agents for a wide range of diseases. The strategic placement of its functional groups allows for rapid library synthesis and structure-activity relationship (SAR) studies.[26]

References

An In-depth Technical Guide to 6-Chloro-4-methoxynicotinonitrile: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 6-Chloro-4-methoxynicotinonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document details the molecule's structural and physicochemical properties, provides methodologies for its synthesis and spectroscopic characterization, and explores its reactivity and applications as a versatile intermediate in the synthesis of complex pharmaceutical agents. By synthesizing established chemical principles with practical, field-proven protocols, this guide serves as an authoritative resource for the effective utilization of this compound in a research and development setting.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Substituted pyridines are privileged structures in modern drug discovery, forming the core of numerous approved therapeutic agents. Within this class, this compound has emerged as a particularly valuable intermediate. Its trifunctional nature—a reactive chlorine atom, an electron-donating methoxy group, and a synthetically versatile nitrile group—offers multiple avenues for chemical elaboration.[1]

The strategic placement of these functionalities makes it an ideal starting material for building diverse molecular libraries.

  • The C6-Chloro Group: This position is highly susceptible to displacement, particularly through palladium-catalyzed cross-coupling reactions. This allows for the convenient introduction of a wide array of aryl, heteroaryl, and alkyl substituents, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[2][3]

  • The C4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyridine ring, influencing reactivity and potentially improving pharmacokinetic properties in derivative compounds. The role of methoxy groups in drug discovery is well-documented for enhancing intermolecular interactions.

  • The C3-Nitrile Group: The nitrile is a key pharmacophore that can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or tetrazoles, expanding its synthetic utility.

This guide will provide the technical foundation necessary to leverage the unique chemical architecture of this compound for the synthesis of novel and complex molecules.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and associated properties.

Chemical Structure

N1 N C2 C N1->C2 C6 C N1->C6 C2->N1 C3 C C3->C2 C4 C C3->C4 C10 C C3->C10 C4->C3 O8 O C4->O8 C5 C C5->C4 C5->C6 C6->C5 Cl7 Cl C6->Cl7 C9 CH₃ O8->C9 p1 C10->p1 N11 N p1->N11 p2

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The key identifying properties of the compound are summarized in the table below. This data is essential for accurate reagent handling, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource
CAS Number 1187190-69-7[4][5]
Molecular Formula C₇H₅ClN₂O[5]
Molecular Weight 168.58 g/mol [5]
IUPAC Name 6-chloro-4-methoxypyridine-3-carbonitrile
Synonyms This compound[5]
Appearance White to off-white solid (predicted)
Storage Sealed in dry, Room Temperature[5]

Spectroscopic Characterization

Unambiguous structural confirmation is a pillar of trustworthy research. While specific experimental spectra for this exact compound are not widely published, its characteristic features can be reliably predicted based on established spectroscopic principles and data from closely related analogs, such as 6-chloro-4-methoxynicotinaldehyde.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for confirming the covalent framework of the molecule.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~8.7H-2 (Pyridine Ring)~165C-4 (C-O)
~7.1H-5 (Pyridine Ring)~154C-6 (C-Cl)
~4.1-OCH₃ (Methoxy)~150C-2
~115C-3
~115Nitrile (-CN)
~108C-5
~57Methoxy (-OCH₃)
Predicted values are based on analysis of substituent effects on the pyridine ring and data from analogous compounds.[6] Typical solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Causality Behind Predictions:

  • ¹H NMR: The two aromatic protons on the pyridine ring are expected to appear as singlets due to the substitution pattern. The H-2 proton is deshielded by the adjacent ring nitrogen, resulting in a downfield shift (~8.7 ppm). The methoxy protons will appear as a sharp singlet around 4.1 ppm.

  • ¹³C NMR: The carbon attached to the oxygen (C-4) will be significantly downfield (~165 ppm). The nitrile carbon typically appears around 115-120 ppm.[8][9] The remaining aromatic carbons are assigned based on the expected electronic effects of the chloro, methoxy, and nitrile substituents.

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy
  • Mass Spectrometry: Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable species would be the protonated molecular ion [M+H]⁺ at m/z ≈ 169. A key diagnostic feature is the isotopic pattern for chlorine: a second peak [M+2+H]⁺ will be observed at m/z ≈ 171 with approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.[6]

  • Infrared Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band around 2230-2210 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretch. Other key bands would include C-O-C stretching for the methoxy group (~1250 cm⁻¹) and C-Cl stretching (~750 cm⁻¹).[6]

Synthesis and Mechanistic Insights

An efficient and reliable synthetic protocol is critical for accessing this building block. A robust method involves the regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 4,6-dichloronicotinonitrile.[10]

Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Rationale for Regioselectivity

The key to this synthesis is the selective reaction at the C4 position over the C6 position. This regioselectivity is electronically driven. The pyridine nitrogen and the C3-cyano group are both electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. The C4 position is more activated (more electrophilic) than the C6 position due to the cumulative electron-withdrawing effects, making it the preferential site for attack by the methoxide nucleophile. This principle allows for a clean, high-yielding transformation.[11]

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous transformations and should be adapted and optimized as necessary.[12]

  • Reaction Setup: To a solution of 4,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol (10 volumes), add a solution of sodium methoxide (1.1 eq, e.g., 25 wt% in methanol) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Extraction: Quench the reaction by the slow addition of water (20 volumes). The resulting mixture may form a precipitate, or it can be extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. The C6-chloro group serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron species.[13] This reaction is highly effective for coupling aryl or heteroaryl boronic acids to the C6 position of the nicotinonitrile core, providing access to a vast array of biaryl structures commonly found in kinase inhibitors and other targeted therapies.[2][3]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the analogous aldehyde and is expected to perform well for the nitrile.[14]

  • Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add anhydrous solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 6-aryl-4-methoxynicotinonitrile derivative.

Conclusion

This compound is a high-value, strategically functionalized building block for chemical synthesis and drug discovery. Its well-defined structure, predictable spectroscopic characteristics, and robust synthetic accessibility make it an excellent starting point for research campaigns. The true power of this intermediate is realized through the selective reactivity of its C6-chloro group in modern cross-coupling reactions, enabling the rapid generation of diverse and complex molecular architectures. This guide provides the essential technical knowledge and practical protocols for scientists to confidently incorporate this versatile compound into their research and development workflows.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-4-methoxynicotinonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and practical utility for professionals in the field.

Introduction

This compound (CAS No. 1187190-69-7) is a substituted pyridine derivative with a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol .[1][2][3][4] Its structural features, including the electron-withdrawing nitrile and chloro groups and the electron-donating methoxy group, make it a versatile building block in the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.[1] This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing both predicted data and detailed experimental protocols.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The arrangement of substituents on the pyridine ring creates a unique electronic environment for each atom, which can be probed by various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5s1HPyridine Ring (H-2)
~7.0s1HPyridine Ring (H-5)
~4.0s3HMethoxy (-OCH₃)

Interpretation: The ¹H NMR spectrum is expected to be relatively simple. The two protons on the pyridine ring (H-2 and H-5) are in different chemical environments and are not coupled to each other, thus they are predicted to appear as singlets. The downfield shift of H-2 is due to the deshielding effect of the adjacent nitrogen atom and the nitrile group. The methoxy protons will appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165C-4 (Attached to -OCH₃)
~152C-6 (Attached to -Cl)
~150C-2
~117Nitrile Carbon (-CN)
~110C-5
~105C-3 (Attached to -CN)
~57Methoxy Carbon (-OCH₃)

Interpretation: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons directly attached to electronegative atoms (C-4, C-6) are expected to be the most downfield. The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range. The methoxy carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-16 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-220 ppm

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

G A Sample Preparation (5-10 mg in CDCl3 with TMS) B NMR Spectrometer (500 MHz) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Calibration) C->E D->E F Structural Elucidation E->F

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch (Nitrile)
~1600, ~1550, ~1470Medium-StrongC=C and C=N stretching (Pyridine ring)
~1250StrongC-O-C stretch (Aryl ether)
~1030MediumC-O stretch (Methoxy)
~850StrongC-Cl stretch

Interpretation: The most characteristic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O-C stretch. The C-Cl stretch is expected in the fingerprint region.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of solid this compound onto the crystal.

    • Apply pressure to ensure good contact.[1]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify and label the major absorption bands and correlate them with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation patterns.[7]

Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
168/170[M]⁺ (Molecular Ion)
153/155[M-CH₃]⁺
140/142[M-CO]⁺
133[M-Cl]⁺

Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI), a prominent molecular ion peak [M]⁺ is expected at m/z 168.[7] Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 170 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a key diagnostic feature.[6] Common fragmentation pathways for this molecule could include the loss of a methyl radical from the methoxy group to give a fragment at m/z 153/155, loss of carbon monoxide, or loss of a chlorine atom.

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.[8]

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer with an ESI source.

  • ESI-MS Acquisition Parameters:

    • Ionization Mode: Positive ion mode ([M+H]⁺ is also possible)

    • Capillary Voltage: 3-4 kV

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine. If MS/MS is performed, propose fragmentation pathways based on the daughter ions observed.

G A [C7H5ClN2O]+. m/z = 168/170 B [C6H2ClN2O]+. m/z = 153/155 A->B - .CH3 C [C6H5ClN2]+. m/z = 140/142 A->C - CO D [C7H5N2O]+. m/z = 133 A->D - .Cl

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted ¹H NMR, ¹³C NMR, IR, and MS data with detailed, field-proven experimental protocols, this guide serves as a valuable resource for researchers and scientists. The provided analysis and interpretation are grounded in established spectroscopic principles, ensuring a high degree of scientific integrity and trustworthiness. This information is critical for the unambiguous identification and characterization of this important chemical intermediate, facilitating its effective use in drug development and materials science.

References

6-Chloro-4-methoxynicotinonitrile safety data sheet and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-Chloro-4-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative utilized as a building block in organic synthesis, particularly within medicinal chemistry and drug discovery programs. As with any specialized chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed examination of the safety data, handling procedures, and emergency responses associated with this compound, grounded in authoritative safety data sheets and established laboratory safety principles.

Section 1: Chemical Identification and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.

IdentifierValueSource
CAS Number 1187190-69-7[1][2][3]
Molecular Formula C₇H₅ClN₂O[2][3]
Molecular Weight 168.58 g/mol [2][3]
IUPAC Name 6-chloro-4-methoxypyridine-3-carbonitrile[2]
Synonyms 6-Chloro-4-methoxypyridine-3-carbonitrile[2][3]
Physical State Solid[4]
Storage Sealed in dry, Room Temperature or 2-8℃[3][5]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity upon exposure through multiple routes, as well as irritation to the skin, eyes, and respiratory system.[1][2]

Hazard Classification (GHS)PictogramSignal WordHazard Statement
Acute Toxicity, Oral WarningH302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal WarningH312: Harmful in contact with skin[1]
Skin Corrosion/Irritation WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation WarningH319: Causes serious eye irritation[1][2]
Acute Toxicity, Inhalation WarningH332: Harmful if inhaled[1]
Specific Target Organ Toxicity (Single Exposure) WarningH335: May cause respiratory irritation[1][2]

Toxicological Narrative: The toxicological data indicates that this compound must be handled with care to prevent any direct contact or inhalation. The "Harmful" classification (Category 4) for oral, dermal, and inhalation routes suggests that significant adverse health effects can occur from a single exposure.[1] The primary mechanism of concern for researchers is direct irritation. Contact with skin will likely cause redness and discomfort, while eye contact can lead to serious, potentially damaging, irritation.[1][6] Inhalation of the dust can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[1][7]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the hazards identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of the compound's dust, which is a known respiratory irritant.[1][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[4][9]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The following are mandatory when handling this substance.

PPE_Workflow cluster_0 Core Handling Protocol cluster_1 Enhanced Precautions start Begin Handling of This compound fume_hood Work Inside a Certified Fume Hood start->fume_hood lab_coat Wear a Buttoned Laboratory Coat fume_hood->lab_coat gloves Wear Chemical-Resistant Nitrile Gloves lab_coat->gloves goggles Wear Splash-Proof Chemical Goggles gloves->goggles decision Is there a significant risk of splashing or aerosol generation? goggles->decision face_shield Add a Full-Face Shield over Goggles decision->face_shield Yes end_task Proceed with Task decision->end_task No face_shield->end_task

Caption: PPE Selection Workflow for Handling the Compound.

  • Eye and Face Protection: Chemical safety goggles are required to protect against splashes.[10] When there is a heightened risk of splashing, such as when handling larger quantities or during vigorous mixing, a full-face shield should be worn over the goggles.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact.[8] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your skin.[8]

  • Body Protection: A standard laboratory coat, kept fully buttoned, must be worn at all times.[8] For tasks with a higher spill potential, a chemical-resistant apron may be advisable.

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required. However, in the event of a control failure or a large spill, a NIOSH/MSHA-approved respirator with the appropriate cartridges would be necessary.[8]

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling procedures is critical for minimizing exposure risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.[8] Clear the workspace of any unnecessary items.

  • Weighing: If weighing the solid, do so on a weigh boat or paper inside the fume hood. Avoid creating dust clouds. Use a spatula to carefully transfer the solid.[10]

  • Transfer/Dissolving: When adding the solid to a solvent, do so slowly to avoid splashing. If the container has a narrow neck, use a powder funnel.

  • Post-Handling: After use, securely seal the container.[1] Decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood.

  • Hygiene: Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[7]

Storage Requirements
  • Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture or air.[1][9]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[1][9] Some suppliers recommend storing under an inert atmosphere like argon.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[4][6]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[1]

Section 5: Emergency Procedures

Preparedness is key to managing accidental exposures and spills effectively.

First Aid Measures

Immediate and correct first aid is critical.[8]

  • If Inhaled: Immediately remove the person to fresh air.[1][11] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention as soon as possible.[11]

  • If on Skin: Promptly remove any contaminated clothing.[11] Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[9][11] If skin irritation occurs or persists, seek medical attention.[1]

  • If in Eyes: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[11][12] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[11]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[7][12] Call a Poison Control Center or physician immediately for guidance.[1][7]

Spill Management Protocol

For minor laboratory spills (<4 L, not highly toxic), trained personnel can perform cleanup. All major spills require immediate evacuation and emergency response notification.

Spill_Response_Flowchart spill Spill of 6-Chloro-4- methoxynicotinonitrile Occurs alert Alert personnel in the immediate area spill->alert assess Assess the Spill (Size & Location) alert->assess evacuate EVACUATE AREA Call Emergency Response assess->evacuate Major Spill (Large, Uncontained) ppe Don Appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat assess->ppe Minor Spill (Small, Controllable) contain Contain the spill using absorbent dikes or pads ppe->contain absorb Cover/absorb the spill with inert material (e.g., vermiculite, sand) contain->absorb collect Carefully sweep/scoop up residue into a labeled hazardous waste container absorb->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the Safety Officer dispose->report

Caption: Decision and Action Flowchart for Spill Response.

Step-by-Step Minor Spill Cleanup:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[13]

  • Ventilate: Ensure the fume hood is operational to control dust and vapors.[14]

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.[15]

  • Contain: Prevent the spread of the solid dust.[10] Use absorbent pads to create a dike around the spill's perimeter.[14]

  • Absorb: Gently cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or cat litter, working from the outside in.[14]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4][14] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.[14] The specific solvent will depend on laboratory protocols, but a final wash with soap and water is recommended.

  • Dispose: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in the hazardous waste container.[8][9]

Section 6: Disposal Considerations

Waste generated from the use of this compound is considered hazardous waste.

  • Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in designated, properly labeled hazardous waste containers.[8]

  • Regulations: Dispose of all waste in strict accordance with all applicable local, state, and federal environmental regulations.[1][9] Do not dispose of this chemical down the drain or in regular trash.[8] Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

commercial availability and suppliers of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-4-methoxynicotinonitrile: Synthesis, Reactivity, and Sourcing for Drug Discovery Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on the availability of versatile and functionalized chemical scaffolds. This compound, a substituted pyridine derivative, has emerged as a significant building block for the synthesis of diverse heterocyclic compounds.[1] Its architecture, featuring a nitrile group, a methoxy substituent, and a reactive chlorine atom, presents a trifecta of functional handles for chemical elaboration.[2] This unique combination allows for the construction of complex molecular frameworks, making it a valuable intermediate in the development of novel therapeutic agents, particularly in oncology and anti-malarial research.[1]

This guide, crafted from the perspective of a senior application scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore plausible synthetic pathways with mechanistic insights, and detail its chemical reactivity. Furthermore, this document offers practical guidance on its analytical characterization, commercial procurement, and safe handling, equipping researchers and drug development professionals with the critical knowledge to effectively utilize this potent intermediate in their discovery workflows.

Physicochemical Properties and Molecular Specifications

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. This compound is a distinct organic compound whose identity is established by the following key parameters.

Identifier Value Source
CAS Number 1187190-69-7[3][4][5]
Molecular Formula C₇H₅ClN₂O[3][4][6]
Molecular Weight 168.58 g/mol [4][6]
IUPAC Name 6-chloro-4-methoxypyridine-3-carbonitrile[3]
Synonyms 6-Chloro-4-methoxypyridine-3-carbonitrile; 2-Chloro-5-cyano-4-methoxypyridine[4]
SMILES COC1=CC(=NC=C1C#N)Cl[3]
InChI Key QGEATODEGYRNCA-UHFFFAOYSA-N[3]

The structure incorporates an electron-donating methoxy group and two electron-withdrawing groups (chloro and nitrile) on a pyridine ring. This electronic arrangement is pivotal to its reactivity, activating the chlorine atom at the 6-position for nucleophilic substitution and cross-coupling reactions, which will be explored in subsequent sections.[2]

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted nicotinonitriles exist, a common and adaptable strategy involves the construction of the pyridine ring followed by functional group interconversion. A plausible and efficient pathway to this compound can be extrapolated from methodologies used for structurally similar compounds, such as 6-Chloro-4-methoxynicotinaldehyde.[7] This often involves a multi-step sequence starting from more readily available precursors.

A logical synthetic approach would begin with a dichlorinated pyridine precursor, followed by selective methoxylation and introduction of the nitrile functionality. The selectivity of the methoxylation step is critical; the chlorine at the 4-position of a 4,6-dichloronicotinic acid derivative is more activated towards nucleophilic attack than the chlorine at the 6-position, allowing for regioselective substitution.[7]

G cluster_0 Plausible Synthetic Workflow A 4,6-Dichloronicotinoyl chloride B 4,6-Dichloronicotinamide A->B NH₃ / Solvent D 6-Chloro-4-methoxynicotinamide B->D 1. NaOMe / Methanol (Selective Methoxylation) C Methyl 6-chloro-4-methoxynicotinate Intermediate E This compound D->E Dehydration (e.g., POCl₃ or TFAA)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis via Dehydration of Amide

This protocol is a representative procedure based on standard organic chemistry transformations for converting an amide to a nitrile.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 6-Chloro-4-methoxynicotinamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol).

  • Dehydration: Cool the suspension to 0 °C using an ice bath. Add trifluoroacetic anhydride (TFAA, 2.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The chlorine atom at the C6 position is particularly susceptible to displacement, serving as a linchpin for diversification through palladium-catalyzed cross-coupling reactions.[2]

  • Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds, introducing aryl or heteroaryl substituents by reacting with boronic acids.

  • Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[2]

  • Cyanation: The chloro group can be displaced by a cyanide source (e.g., Zn(CN)₂) to yield dinitrile derivatives.[2]

  • Nitrile Group Transformations: The nitrile itself is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, opening up further avenues for derivatization.[8]

G cluster_1 Key Derivatization Pathways start This compound suzuki 6-Aryl-4-methoxynicotinonitrile start->suzuki Ar-B(OH)₂ Pd Catalyst, Base (Suzuki Coupling) buchwald 6-Amino-4-methoxynicotinonitrile Derivative start->buchwald R₂NH Pd Catalyst, Ligand, Base (Buchwald-Hartwig) hydrolysis 6-Chloro-4-methoxynicotinamide start->hydrolysis H₂O / Acid or Base (Hydrolysis)

Caption: Common derivatization reactions of this compound.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized or procured material. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Expected Observations
¹H NMR Signals corresponding to the methoxy protons (singlet, ~4.0 ppm) and two distinct aromatic protons on the pyridine ring (singlets).[9]
¹³C NMR Resonances for the nitrile carbon (~115-120 ppm), methoxy carbon (~55-60 ppm), and aromatic carbons of the pyridine ring.[9]
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ at m/z 169. The isotopic pattern will show a characteristic [M+2]⁺ peak at m/z 171, approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.[9]
FT-IR A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.
HPLC A single major peak under appropriate chromatographic conditions, used to determine purity (typically >95%).
Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (chemical shift reference at 0.00 ppm).

  • ¹H NMR Acquisition: Record the proton spectrum on a 400 or 500 MHz spectrometer.[10] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.[9]

  • ¹³C NMR Acquisition: Record the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required for good signal-to-noise.[9]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra for analysis.

Commercial Availability and Supplier Evaluation

This compound is available from various chemical suppliers specializing in research chemicals and pharmaceutical intermediates. When sourcing this material, it is crucial to consider not only price but also purity, availability, and the quality of documentation provided.

Supplier CAS Number Notes
American Elements1187190-69-7Offers research and bulk quantities.[3]
Sunway Pharm Ltd1187190-69-7Provides the product with stated 97% purity.[4]
Apollo Scientific1187190-69-7Lists the compound as part of its catalog.[11]
Aribo Biotechnology1187190-69-7Offers various package sizes with 95% purity.
ABI Chem1187190-69-7Lists the product with its key molecular information.[6]
VEGPHARM1187190-69-7Available upon request.[12]
Chemical-Suppliers.com1187190-69-7A platform to request quotes from multiple suppliers.

Self-Validating Procurement Protocol:

  • Request Quotations: Contact multiple suppliers to compare pricing and lead times for the desired quantity and purity (typically ≥97%).

  • Demand a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase. This document is non-negotiable.

  • Verify the CoA: Scrutinize the CoA to ensure it includes identity confirmation (e.g., by ¹H NMR, Mass Spec) and a purity assessment (e.g., by HPLC or GC). The data should align with expected values.

  • In-House QC: Upon receipt, perform an independent analytical verification (e.g., record a ¹H NMR spectrum) to confirm the material's identity and purity against the supplier's CoA. This step is critical for ensuring the integrity of your experimental results.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the compound's integrity. Based on available Safety Data Sheets (SDS), this compound presents several hazards.

Hazard Summary:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][13]

  • H319: Causes serious eye irritation.[3][13]

  • H335: May cause respiratory irritation.[3][13]

Protocol for Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][14]

  • Ventilation: Handle the solid material only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[11][15]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[14][16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11][16] Sunway Pharm suggests storage at room temperature in a dry, sealed container.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[14][16]

Conclusion

This compound stands out as a high-value intermediate for chemical synthesis and drug discovery. Its multifunctionality provides a robust platform for generating diverse libraries of novel heterocyclic compounds. By understanding its synthesis, reactivity, and analytical profile, and by adhering to rigorous procurement and safety protocols, researchers can confidently and effectively integrate this building block into their research and development pipelines, accelerating the path toward new therapeutic discoveries.

References

The Strategic Utility of 6-Chloro-4-methoxynicotinonitrile in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-4-methoxynicotinonitrile has emerged as a highly versatile and strategically important building block in modern organic synthesis. Its unique trifunctional architecture, featuring a reactive 6-chloro substituent, an electron-donating 4-methoxy group, and a versatile 3-nitrile functionality, provides a powerful platform for the construction of complex heterocyclic scaffolds. This technical guide delves into the core applications of this compound, presenting a detailed examination of its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and its role as a precursor to valuable fused heterocyclic systems. Through a blend of mechanistic insights, field-proven protocols, and illustrative data, this document aims to equip researchers, medicinal chemists, and drug development professionals with the knowledge to effectively leverage this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

Introduction: The Architectural Advantage of the this compound Scaffold

The nicotinonitrile framework is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this core can profoundly influence its physicochemical properties and biological target engagement. This compound presents a compelling combination of functionalities that render it an exceptionally useful intermediate.

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. This effect is further modulated by the substituents:

  • The 6-Chloro Group: This serves as a versatile leaving group, readily participating in a host of well-established transformations. Its reactivity is the cornerstone of this building block's utility, enabling the introduction of diverse carbon and heteroatom substituents.

  • The 4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyridine ring, influencing the regioselectivity and reactivity of certain reactions.

  • The 3-Nitrile Group: This electron-withdrawing group further activates the 6-position towards nucleophilic attack. Beyond its electronic influence, the nitrile moiety is a valuable synthetic handle, capable of being transformed into a variety of other functional groups or participating in cyclization reactions to form fused ring systems.

This guide will explore the synthetic potential stemming from this unique arrangement of functional groups, providing both the theoretical underpinnings and practical methodologies for its application.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and the 6-chloro position of this compound is an excellent substrate for these transformations. While specific literature for this exact substrate is limited, extensive data from the closely related 6-Chloro-4-methoxynicotinaldehyde provides a strong predictive framework for its reactivity.[1]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 6-position.[2][3] This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl structures, which are common in kinase inhibitors and other therapeutic agents.[4]

Causality of Experimental Choices: The choice of palladium source, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is the active catalyst.[2] Phosphine ligands, such as SPhos or triphenylphosphine, are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] The base, typically a carbonate or phosphate, plays a key role in the transmetalation step.[3] A mixed solvent system, often containing water, is frequently employed to aid in the dissolution of the base and facilitate the reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).[1]

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Table 1: Representative Reagents for Suzuki-Miyaura Coupling

ComponentExample ReagentsRole in Reaction
Palladium SourcePd(OAc)₂, Pd(PPh₃)₄Catalyst Precursor
LigandSPhos, XPhos, PPh₃Stabilizes catalyst, facilitates oxidative addition and reductive elimination
BaseK₃PO₄, K₂CO₃, Cs₂CO₃Activates boronic acid for transmetalation
Solvent System1,4-Dioxane/H₂O, TolueneDissolves reactants and reagents

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 This compound This compound Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination 6-Aryl-4-methoxynicotinonitrile 6-Aryl-4-methoxynicotinonitrile Ar-Pd(II)(Ar')L2->6-Aryl-4-methoxynicotinonitrile This compound->Ar-Pd(II)(X)L2 Oxidative Addition Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Combine Pd source, ligand, and base in glovebox Combine Pd source, ligand, and base in glovebox Add this compound and solvent Add this compound and solvent Combine Pd source, ligand, and base in glovebox->Add this compound and solvent Add amine and seal vessel Add amine and seal vessel Add this compound and solvent->Add amine and seal vessel Heat at 100°C for 16-24h Heat at 100°C for 16-24h Add amine and seal vessel->Heat at 100°C for 16-24h Cool to room temperature Cool to room temperature Heat at 100°C for 16-24h->Cool to room temperature Dilute with ethyl acetate and filter Dilute with ethyl acetate and filter Cool to room temperature->Dilute with ethyl acetate and filter Concentrate and purify by chromatography Concentrate and purify by chromatography Dilute with ethyl acetate and filter->Concentrate and purify by chromatography Pyrido_pyrimidine_Synthesis 6-Amino-4-methoxynicotinonitrile 6-Amino-4-methoxynicotinonitrile Acylated Intermediate Acylated Intermediate 6-Amino-4-methoxynicotinonitrile->Acylated Intermediate Acylation (e.g., Acyl Chloride) Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Acylated Intermediate->Pyrido[2,3-d]pyrimidine Intramolecular Cyclization

References

An In-Depth Technical Guide to the Reactivity of 6-Chloro-4-methoxynicotinonitrile: A Chemist's Compass for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive chloro group, a nitrile moiety, and an electron-donating methoxy group, presents a rich landscape of chemical reactivity. This in-depth technical guide provides a comprehensive analysis of the distinct and competitive reactivities of the chloro and nitrile functional groups. We will delve into the electronic and steric factors governing their transformations, explore chemoselective reaction pathways, and provide field-proven insights into experimental design. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold.

Introduction: The Strategic Importance of this compound

The nicotinonitrile scaffold is a privileged motif in medicinal chemistry, with several derivatives having reached the market as successful drugs, including bosutinib and neratinib. The strategic placement of a chloro atom at the 6-position and a methoxy group at the 4-position of the pyridine ring, coupled with a nitrile group at the 3-position, imbues this compound with a unique reactivity profile. The chloro group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The nitrile group, while generally less reactive, offers a pathway to amides, carboxylic acids, and amines, which are key functional groups in pharmacologically active molecules. The methoxy group, through its electron-donating resonance effect, modulates the electron density of the pyridine ring, influencing the reactivity of the other substituents. Understanding the interplay of these functional groups is paramount for designing efficient and selective synthetic routes.

The Chloro Group: A Gateway to Molecular Diversity

The chlorine atom at the 6-position of the pyridine ring is the most reactive site for many transformations, primarily due to the electron-withdrawing nature of the pyridine nitrogen, which activates the ortho and para positions towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group can be displaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds through a high-energy anionic intermediate, a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring.

A notable example of SNAr is the selective methoxylation at the C-4 position during the synthesis of the related 6-Chloro-4-methoxynicotinaldehyde from a 4,6-dichloronicotinate precursor. This highlights that the C-4 position is more activated towards nucleophilic attack than the C-6 position in that specific system.[1] However, in this compound, the C-6 chloro group remains a viable site for substitution, particularly with strong nucleophiles or under forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and the C-6 chloro group of this compound is an excellent substrate for these transformations. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

Reaction TypeCoupling PartnerTypical Catalytic SystemProduct Type
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids/EstersPd(PPh₃)₄, K₂CO₃, Toluene6-Aryl/Heteroaryl-4-methoxynicotinonitrile
Buchwald-Hartwig Amination Primary/Secondary AminesPd₂(dba)₃, XPhos, NaOt-Bu, Toluene6-Amino-4-methoxynicotinonitrile derivatives
Sonogashira Coupling Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃N, DMF6-Alkynyl-4-methoxynicotinonitrile
Heck Coupling AlkenesPd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMF6-Alkenyl-4-methoxynicotinonitrile

Data extrapolated from protocols for the analogous 6-chloro-4-methoxynicotinaldehyde.[2][3]

This protocol is based on a well-established procedure for a structurally similar substrate and serves as a robust starting point for optimization.[3]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in toluene (10 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) to the mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ - Toluene Degas Degas Mixture (Ar or N₂) Reagents->Degas 1. Catalyst Add Catalyst: Pd(PPh₃)₄ Degas->Catalyst 2. Heat Heat to 100°C Catalyst->Heat 3. Workup Aqueous Workup: - Ethyl Acetate Extraction - Wash with Water & Brine - Dry over Na₂SO₄ Heat->Workup 4. Purify Purify: Column Chromatography Workup->Purify 5. Product 6-Aryl-4-methoxynicotinonitrile Purify->Product 6. Nitrile_Hydrolysis Start This compound Amide 6-Chloro-4-methoxypyridine-3-carboxamide Start->Amide Mild H⁺ or OH⁻ (Partial Hydrolysis) Acid 6-Chloro-4-methoxynicotinic Acid Amide->Acid Strong H⁺ or OH⁻, Heat (Full Hydrolysis) Chemoselectivity cluster_chloro Chloro Group Reactivity cluster_nitrile Nitrile Group Reactivity Start This compound Pd_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Pd_Coupling SNAr Nucleophilic Aromatic Substitution Start->SNAr Hydrolysis Hydrolysis (Strong Acid/Base, Heat) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄, Catalytic Hydrogenation) Start->Reduction Product_Cl C-6 Functionalized Product Pd_Coupling->Product_Cl SNAr->Product_Cl Product_CN C-3 Functionalized Product (Amide, Acid, or Amine) Hydrolysis->Product_CN Reduction->Product_CN

References

The Strategic Application of 6-Chloro-4-methoxynicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. Among its derivatives, 6-Chloro-4-methoxynicotinonitrile has emerged as a particularly strategic building block. Its trifunctional nature—a reactive chlorine atom, an electron-donating methoxy group, and a versatile nitrile moiety—offers a powerful platform for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in drug discovery, with a focus on its synthesis, physicochemical properties, and its application in the development of potent kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its key transformations, and present case studies that underscore its significance in targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway.

Introduction: The Privileged Nicotinonitrile Scaffold

Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The pyridine ring serves as a versatile and robust scaffold, capable of engaging in various non-covalent interactions with biological targets, while the nitrile group offers a unique electronic signature and a valuable synthetic handle for further molecular elaboration. Several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, feature the nicotinonitrile core, a testament to its therapeutic relevance. The strategic substitution of this core, as seen in this compound, provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for the interpretation of analytical data.

PropertyValue
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
CAS Number 1187190-69-7
Appearance Off-white to white solid
Solubility Soluble in common organic solvents such as DCM, THF, and DMF

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 7.01 (s, 1H), 4.02 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 151.8, 149.3, 116.9, 115.4, 109.8, 56.7.

  • IR (KBr, cm⁻¹): ~2230 (C≡N), ~1580, 1470 (C=C, C=N), ~1250 (C-O).

  • Mass Spectrometry (EI): m/z 168 (M⁺), 170 (M+2⁺).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often commencing from readily available starting materials. A plausible and efficient route involves the methoxylation of a di-chlorinated precursor.

Protocol: Synthesis via Selective Methoxylation

This protocol is adapted from analogous syntheses of substituted nicotinonitriles.

Step 1: Chlorination of 4,6-dihydroxynicotinonitrile

  • To a stirred suspension of 4,6-dihydroxynicotinonitrile (1.0 eq) in phosphorus oxychloride (5.0 eq) is slowly added N,N-dimethylaniline (0.2 eq).

  • The reaction mixture is heated to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield 4,6-dichloronicotinonitrile.

Step 2: Selective Methoxylation

  • To a solution of 4,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol is added sodium methoxide (1.1 eq) portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The C4-position is more activated towards nucleophilic aromatic substitution.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Synthesis start 4,6-Dihydroxynicotinonitrile step1 4,6-Dichloronicotinonitrile start->step1 POCl₃, N,N-dimethylaniline, reflux end_product This compound step1->end_product NaOMe, MeOH, rt

Caption: Synthetic scheme for this compound.

Key Synthetic Transformations and Applications

The strategic placement of the chlorine atom at the 6-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[1][2][3] In the context of kinase inhibitor synthesis, this reaction is frequently employed to introduce aryl or heteroaryl groups that can occupy the ATP-binding pocket and form key interactions with the target protein.

Suzuki_Coupling reagents This compound + Arylboronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->conditions product 6-Aryl-4-methoxynicotinonitrile conditions->product application Kinase Inhibitors (e.g., PI3K/Akt/mTOR pathway) product->application

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

  • To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a toluene/water (4:1) mixture is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is heated to 90-100 °C under an inert atmosphere for 4-8 hours.

  • Progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 6-aryl-4-methoxynicotinonitrile.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid4-Methoxy-6-phenylnicotinonitrile85-95
4-Methylphenylboronic acid4-Methoxy-6-(p-tolyl)nicotinonitrile80-90
3-Methoxyphenylboronic acid4-Methoxy-6-(3-methoxyphenyl)nicotinonitrile82-92
Buchwald-Hartwig Amination: Installation of Amino Substituents

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, allowing for the coupling of aryl halides with a diverse range of amines.[4][5][6] This transformation is critical for accessing novel chemical space and for introducing functionalities that can act as hydrogen bond donors or acceptors, significantly influencing biological activity.

Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox, a reaction vessel is charged with this compound (1.0 eq), an amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).

  • Anhydrous toluene or dioxane is added, and the vessel is sealed.

  • The reaction mixture is heated to 100-110 °C for 12-24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography.

Buchwald_Hartwig reagents This compound + Amine (R₂NH) conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) reagents->conditions product 6-Amino-4-methoxynicotinonitrile Derivative conditions->product application Modulation of Physicochemical Properties Introduction of H-bond Donors/Acceptors product->application

Caption: Workflow for Buchwald-Hartwig amination.

Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Consequently, it is a prime target for the development of novel anticancer therapeutics. The 6-substituted-4-methoxynicotinonitrile scaffold has been explored as a core for potent and selective inhibitors of kinases within this pathway.

The rationale for using this scaffold lies in its ability to present substituents in a well-defined spatial orientation within the ATP-binding site of kinases. The methoxy group can enhance solubility and potentially form hydrogen bonds, while the substituted 6-position can be tailored to achieve selectivity and potency.

While specific IC₅₀ values for compounds derived directly from this compound are often proprietary and found within patent literature, the general structure-activity relationship (SAR) suggests that:

  • Small, heteroaromatic groups at the 6-position often lead to potent inhibition of PI3K isoforms.

  • The presence of the 4-methoxy group is often crucial for maintaining good cell permeability and metabolic stability.

  • The nitrile group can contribute to binding through dipolar interactions or can be used as a synthetic handle for further modifications.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity in key cross-coupling reactions, combined with the favorable electronic and steric properties of the nicotinonitrile scaffold, makes it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery. The successful application of this building block in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its potential for generating novel therapeutic agents. Future work in this area will likely focus on the exploration of novel coupling partners to further expand the accessible chemical space and on the detailed biological evaluation of the resulting compounds to identify new lead candidates for a range of diseases.

References

Methodological & Application

Application Notes & Protocols: Regioselective Synthesis of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Heterocyclic Chemistry and Drug Development

Introduction: Strategic Importance and Synthetic Overview

6-Chloro-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its trifunctional nature—a nucleophilic substitution-susceptible chloro group, an activating methoxy group, and a versatile nitrile handle—makes it a valuable building block for creating diverse molecular libraries.

This guide provides a detailed protocol for the synthesis of this compound, focusing on the regioselective methoxylation of a dichloropyridine precursor. The core of this transformation lies in a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry. We will explore the mechanistic principles governing the reaction's selectivity, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound from 4,6-dichloronicotinonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to controlling the reaction's outcome, particularly its regioselectivity.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is amplified by the presence of two electron-withdrawing chlorine atoms and a nitrile group. This electronic landscape makes the aromatic ring susceptible to attack by nucleophiles.[1][2] The SNAr reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

Controlling Regioselectivity: In 4,6-dichloronicotinonitrile, both the C4 and C6 positions are activated for nucleophilic attack. However, the C4 position is generally more reactive. This preference is governed by several factors:

  • Electronic Activation: Both the ring nitrogen and the C3-nitrile group exert a strong electron-withdrawing effect, significantly lowering the electron density at the ortho (C2, C4) and para (C6) positions.

  • Intermediate Stability: The negative charge of the Meisenheimer complex formed upon nucleophilic attack is stabilized through resonance. Attack at the C4 position allows for delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring and the nitrile group, creating a more stable intermediate compared to attack at the C6 position.

While a high degree of selectivity for the C4 position is often observed, it can be sensitive to reaction conditions such as temperature and solvent.[5][6] Lower temperatures typically favor the formation of the thermodynamically more stable C4-substituted product.

Synthetic Pathway and Protocol

The most direct route involves the mono-methoxylation of commercially available 4,6-dichloronicotinonitrile.[7][8]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages, offering a significant improvement over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2]

This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a suitable base and phosphine ligand.[3] The reaction's broad functional group tolerance and its applicability to a wide range of coupling partners have cemented its status as an indispensable tool in the synthetic chemist's arsenal.

This document provides a detailed guide to the application of the Buchwald-Hartwig amination for a particularly relevant substrate: 6-chloro-4-methoxynicotinonitrile. This electron-deficient pyridine derivative is a valuable building block in drug discovery, and its successful amination opens the door to a diverse library of 6-aminonicotinonitrile derivatives. However, the electronic properties of the pyridine ring and the presence of the nitrile and methoxy functional groups can present unique challenges, including the potential for catalyst inhibition by the pyridine nitrogen.[4] Therefore, a judicious selection of the catalyst system—comprising the palladium source, ligand, and base—is paramount for achieving high reaction efficiency.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. A generally accepted mechanism comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. Subsequently, a base facilitates the deprotonation of the coordinated amine to generate a palladium amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired C-N bond, which forms the aminated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine byproduct.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L)->Amine_Coordination R2NH Ar-Pd(II)-X(L)(R2NH) [Ar-Pd(II)-X(L)(HNR2)]+ Amine_Coordination->Ar-Pd(II)-X(L)(R2NH) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(R2NH)->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR2 Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters.

Palladium Source: Pre-catalysts for Enhanced Activity

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations often employ pre-catalysts. These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. The use of pre-catalysts can lead to more reliable and reproducible results, especially for challenging substrates like heteroaryl chlorides.[5]

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ Inexpensive, readily available.Can be unreliable in forming the active catalyst.
Pd₂(dba)₃ Air-stable Pd(0) source.Ligand exchange can be slow.
Palladacycle Pre-catalysts (G3, G4) Highly active, reliable formation of Pd(0).More expensive.
Ligand Selection: The Key to Success with Chloropyridines

The choice of phosphine ligand is arguably the most critical factor in achieving a successful amination of an electron-deficient chloropyridine. The ligand stabilizes the palladium catalyst, facilitates oxidative addition, and influences the rate of reductive elimination. For challenging C-Cl bond activation, bulky and electron-rich phosphine ligands are generally required.[5]

LigandKey Features & Applications
Xantphos A versatile, commercially available ligand often effective for a broad range of substrates.[7]
Josiphos Ligands A class of ferrocene-based diphosphine ligands known for their high activity in coupling primary amines with aryl chlorides.[8]
Buchwald Biarylphosphine Ligands (e.g., RuPhos, BrettPhos, XPhos) Sterically hindered and electron-rich ligands designed for challenging cross-coupling reactions, including the amination of heteroaryl chlorides.[9]
Base Selection: Balancing Reactivity and Substrate Compatibility

A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium amido complex. The choice of base can significantly impact the reaction rate and can be a crucial factor in preventing side reactions.

BasepKa of Conjugate AcidProperties and Considerations
Sodium tert-butoxide (NaOtBu) ~19The most commonly used and often most effective base. Can be sensitive to moisture.[5]
Cesium Carbonate (Cs₂CO₃) ~10.3A milder base, useful for substrates with base-sensitive functional groups.[10]
Potassium Phosphate (K₃PO₄) ~12.3Another milder base option, often used in combination with more active catalyst systems.
Solvent Choice: Ensuring Solubility and Stability

The solvent must be anhydrous and capable of dissolving all reaction components. It should also be stable at the required reaction temperature.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for many Buchwald-Hartwig reactions.[11]
1,4-Dioxane 101Another frequently used solvent, though concerns about its peroxide-forming nature and environmental impact should be considered.[11]
Tetrahydrofuran (THF) 66A lower-boiling option, may require a sealed tube for higher reaction temperatures.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

The following is a general protocol that can serve as a starting point for the amination of this compound with a primary or secondary amine. Optimization of catalyst, ligand, base, and reaction time may be necessary for specific amines.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, amine, base, catalyst, and ligand in a dry reaction vessel. Solvent Add anhydrous, degassed solvent. Reagents->Solvent Degas Purge the reaction mixture with an inert gas (e.g., Argon). Solvent->Degas Heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Degas->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Filter through a pad of Celite to remove inorganic salts. Cool->Filter Extract Perform an aqueous work-up and extract with an organic solvent. Filter->Extract Purify Purify the crude product by flash column chromatography. Extract->Purify

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Materials and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Celite for filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar. Add the base (e.g., 1.4 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.

  • Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M).

  • Seal the vessel and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-4-methoxynicotinonitrile derivative.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently bulky/electron-rich ligand. 3. Inadequate base strength or purity. 4. Presence of oxygen or moisture. 5. Low reaction temperature.1. Use a reliable pre-catalyst.[5] 2. Screen more sterically hindered and electron-rich ligands (e.g., RuPhos, BrettPhos).[5] 3. Use fresh, high-purity NaOtBu. Ensure anhydrous conditions.[5] 4. Ensure a strictly inert atmosphere and use dry, degassed solvents.[4] 5. Increase the reaction temperature in increments.
Significant Hydrodehalogenation 1. Slow reductive elimination. 2. Presence of trace water. 3. β-hydride elimination from the amine.1. Choose a ligand that promotes faster reductive elimination (e.g., certain biarylphosphine ligands).[5] 2. Ensure all reagents and solvents are scrupulously dry. 3. This is more common with certain primary amines; ligand screening may mitigate this.
Formation of Byproducts 1. Catalyst deactivation leading to side reactions. 2. Reaction with other functional groups on the substrate or amine.1. Increase catalyst loading or switch to a more robust catalyst system. 2. If the amine has other nucleophilic sites, consider protection-deprotection strategies.
Poor Solubility of Reagents 1. Inappropriate solvent choice.1. Screen alternative solvents like dioxane or THF. A co-solvent system may also be beneficial.

References

Application Notes & Protocols: Sonogashira Coupling of 6-Chloro-4-methoxynicotinonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction between 6-Chloro-4-methoxynicotinonitrile and various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically coupling sp²-hybridized carbons of aryl halides with sp-hybridized carbons of terminal alkynes.[1][2] This methodology is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecular architectures, including pharmaceuticals, natural products, and conjugated organic materials.[1][3] This guide details the reaction mechanism, provides insights into parameter optimization, offers step-by-step experimental protocols, and includes a troubleshooting section to assist researchers in achieving high-yield, reproducible results.

Theoretical Background and Mechanism

The Sonogashira reaction is a powerful transition-metal-catalyzed process that constructs arylalkynes and conjugated enynes.[4] The transformation typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[5] The substrate, this compound, is an electron-deficient heteroaromatic halide. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the C-Cl bond towards oxidative addition, making it a suitable, albeit sometimes challenging, substrate for this coupling.

The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4]

  • The Palladium Cycle: This is the main cross-coupling cycle.

    • Reductive Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.[4]

    • Transmetalation: The crucial C-C bond-forming step where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[4]

    • Reductive Elimination: The final step where the coupled product is expelled, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[4][6]

    • Deprotonation: The amine base deprotonates the alkyne to form a highly nucleophilic copper acetylide intermediate.[4][6] This species is then ready for the transmetalation step with the palladium complex.

Mechanistic Diagram

Sonogashira_Mechanism Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)L₂-X Pd0->Pd_oxidative Oxidative Addition Pd_transmetal Ar-Pd(II)L₂-C≡CR' Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_transmetal->Product Alkyne R'-C≡C-H Cu_pi [Cu(I)]---(π-alkyne) Alkyne->Cu_pi + Cu(I) Cu_acetylide Cu(I)-C≡CR' Cu_pi->Cu_acetylide + Base - Base-H⁺ Cu_acetylide->Pd_oxidative To Transmetalation ArX Ar-X (6-Chloro-4-methoxy nicotinonitrile)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Design and Parameter Optimization

The success of coupling an aryl chloride like this compound hinges on the careful selection of reaction parameters. Aryl chlorides are notably less reactive than their bromide or iodide counterparts, often requiring more active catalysts or higher reaction temperatures.[7]

ParameterKey Considerations & RecommendationsRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are standard choices.[4] For challenging couplings, consider more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] Catalyst loading is typically 1-5 mol%.The ligand sphere around the palladium atom is critical. Bulky, electron-donating ligands facilitate the oxidative addition of the C-Cl bond and promote reductive elimination, increasing the overall reaction rate.
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the most common co-catalyst (1-10 mol%).[8]CuI facilitates the formation of the copper acetylide, which is essential for the transmetalation step. However, excess CuI can promote the undesirable homo-coupling of the alkyne (Glaser coupling).[3]
Base Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used as they also serve as the solvent.[9] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents like DMF or Dioxane.[10]The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. The choice is often substrate and solvent-dependent.[9]
Solvent The reaction requires anhydrous and deoxygenated conditions.[5] Common solvents include THF, Dioxane, DMF, or Toluene .[8] For amine bases, the base itself can sometimes serve as the solvent.Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. The solvent must be capable of dissolving all reactants and remain stable at the required reaction temperature.
Temperature Reactions involving aryl chlorides typically require elevated temperatures, often ranging from 60°C to 120°C .[10] Microwave irradiation can also be employed to accelerate the reaction.[11]Higher temperatures provide the necessary activation energy for the oxidative addition of the relatively inert C-Cl bond.
Terminal Alkyne A wide range of aromatic and aliphatic terminal alkynes are compatible.[1] For volatile alkynes, a sealed vessel may be necessary. Silyl-protected alkynes (e.g., TMS-acetylene) can be used, with subsequent deprotection.The reaction generally shows good functional group tolerance. The steric and electronic properties of the alkyne can influence reaction rates.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

General Procedure for Sonogashira Coupling

This protocol provides a general starting point for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, deoxygenated solvent (e.g., THF or Dioxane)

  • Round-bottom flask or microwave vial, magnetic stir bar, condenser, rubber septa

  • Inert gas supply (Nitrogen or Argon)

Workflow Diagram

Workflow start 1. Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Solvent, Base setup->reagents catalysts Add CuI and Pd Catalyst reagents->catalysts reaction 3. Reaction Heat to Target Temp (e.g., 80-100°C) catalysts->reaction monitor 4. Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Workup Quench, Extract, Dry monitor->workup Upon completion purify 6. Purification (Column Chromatography) workup->purify product 7. Characterization (NMR, MS) purify->product

Caption: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Method:

  • Preparation: Place a magnetic stir bar in a dry round-bottom flask equipped with a reflux condenser. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), CuI (0.05 equiv), and PdCl₂(PPh₃)₂ (0.03 equiv).

  • Solvent and Base Addition: Syringe in the anhydrous, deoxygenated solvent (e.g., THF, to make a ~0.2 M solution) followed by the amine base (e.g., Et₃N, 3.0 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkynylated nicotinonitrile product.

Example Protocols & Results

The following table outlines specific conditions for coupling this compound with representative alkynes.

EntryTerminal AlkynePd Catalyst (mol%)Conditions (Base, Solvent, Temp)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3%)Et₃N, THF, 80°C12~85%
21-HexynePd(PPh₃)₄ (4%)DIPEA, Dioxane, 100°C16~78%
3TrimethylsilylacetylenePdCl₂(dppf) (3%)K₂CO₃, DMF, 110°C10~90%
Note: Yields are illustrative and may vary based on experimental precision and scale.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature for C-Cl activation.3. Poor quality of reagents/solvent (presence of water or oxygen).1. Use fresh catalyst or a more robust ligand.2. Increase the reaction temperature in 10°C increments.3. Ensure all reagents are pure and solvents are rigorously deoxygenated and anhydrous.
Formation of Alkyne Dimer (Glaser Product) 1. Presence of oxygen.2. High concentration of CuI catalyst.1. Improve inert atmosphere technique (degas solvent thoroughly).2. Reduce the loading of CuI to 1-2 mol%. Consider a copper-free protocol.[12]
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Base is too strong or incompatible.1. Lower the reaction temperature.2. Screen alternative bases (e.g., switch from an amine to an inorganic base like K₂CO₃).
Difficult Purification 1. Formation of closely-eluting byproducts.2. Catalyst residues co-eluting with the product.1. Optimize reaction conditions to improve selectivity.2. Perform an aqueous workup with NH₄Cl or a dilute EDTA solution to chelate and remove metal salts before chromatography.

References

Application Note & Protocol Guide: Palladium Catalyst Selection for Cross-Coupling with 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection of palladium catalysts for cross-coupling reactions involving 6-Chloro-4-methoxynicotinonitrile. This electron-deficient heterocyclic halide presents unique challenges due to the inertness of the C-Cl bond and the coordinating nature of the pyridine nitrogen. We will explore the mechanistic principles behind catalyst selection, compare state-of-the-art ligand systems, and provide detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Introduction: The Challenge of Coupling Electron-Deficient Chloropyridines

This compound is a valuable building block in medicinal chemistry, offering a synthetically versatile handle for constructing complex molecular architectures. However, the palladium-catalyzed functionalization of its C-Cl bond is non-trivial. The primary obstacle is the high bond dissociation energy of the aryl chloride bond, which makes the initial oxidative addition step to a Pd(0) center kinetically challenging. Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.

Successful cross-coupling, therefore, hinges on a carefully selected catalyst system. The key is the use of highly active ligands that can promote the difficult oxidative addition step while remaining stable at the elevated temperatures often required. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs), have proven to be exceptionally effective in overcoming these hurdles.

Mechanistic Considerations for Catalyst Selection

The choice of ligand is paramount as it directly influences the three key steps of the catalytic cycle: oxidative addition, transmetalation (or related step), and reductive elimination.

  • Oxidative Addition: This is typically the rate-limiting step for C-Cl bonds. Ligands that are both electron-rich and bulky are required. Electron-richness increases the electron density on the palladium center, making it a better nucleophile to attack the C-Cl bond. Steric bulk promotes the formation of a low-coordinate, highly reactive Pd(0) species (L-Pd(0)) and facilitates the C-Cl bond cleavage. Biaryl phosphine ligands (e.g., SPhos, XPhos) are exemplary in this regard.

  • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. Sterically bulky ligands often accelerate this step by destabilizing the Pd(II) intermediate, promoting the release of the product.

Below is a generalized workflow for selecting and optimizing a palladium-catalyzed cross-coupling reaction for this substrate.

G cluster_prep Phase 1: Initial Screening cluster_exec Phase 2: Optimization cluster_scale Phase 3: Scale-Up A Define Coupling Type (Suzuki, Buchwald, etc.) C Select Ligand Class (Biarylphosphine vs. NHC) A->C B Select Pd Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) B->C D Select Base & Solvent (e.g., K₃PO₄ in Toluene/H₂O) C->D E Run Small-Scale Test Reactions (Vary Ligand, Base, Temp) D->E F Analyze by LC-MS / UPLC (Check Conversion & Byproducts) E->F G Identify Lead Conditions F->G H Optimize Catalyst Loading & Temp G->H I Confirm Results at Scale H->I J Purification & Characterization I->J

Caption: Catalyst screening and optimization workflow.

Recommended Catalyst Systems & Comparative Data

For challenging substrates like this compound, second-generation (G2) and third-generation (G3) palladacycle pre-catalysts are often superior to generating the active catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand. These pre-catalysts offer better air and moisture stability and form the active L-Pd(0) species more cleanly and efficiently upon activation with a base.

Catalyst/Ligand SystemCoupling TypeTypical Loading (mol%)Key AdvantagesCommon Base/Solvent
XPhos / XPhos Pd G3 Suzuki, Buchwald0.5 - 2.0Excellent for sterically hindered and electron-poor aryl chlorides. High activity.K₃PO₄ / Toluene or Dioxane
SPhos / SPhos Pd G2 Suzuki, Buchwald0.5 - 2.0High activity for a broad range of substrates, including heterocyclic chlorides.K₃PO₄, Cs₂CO₃ / Toluene
RuPhos / RuPhos Pd G3 Buchwald-Hartwig1.0 - 3.0Particularly effective for C-N couplings with primary and secondary amines.NaOtBu, K₂CO₃ / Dioxane
IPr (NHC Ligand) Suzuki, Sonogashira1.0 - 4.0Strong σ-donor, highly effective for C-Cl activation. Thermally very stable.K₃PO₄, Cs₂CO₃ / THF, Dioxane
(Amphos)₂PdCl₂ Sonogashira1.0 - 2.0Often used with Cu(I) co-catalyst for coupling with terminal alkynes.Et₃N, DIPA / THF

Detailed Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and bases can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 4.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the C-C bond formation between this compound and phenylboronic acid, a common transformation in library synthesis.

Catalytic Cycle Visualization:

G cluster_reactants cluster_product Pd0 L-Pd(0) PdII_1 L-Pd(II)(Ar)(Cl) Pd0->PdII_1 Oxidative Addition PdII_2 L-Pd(II)(Ar)(OR) PdII_1->PdII_2 Ligand Exchange PdII_3 L-Pd(II)(Ar)(Ar') PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination Product Ar-Ar' ArCl Ar-Cl Boronic Ar'-B(OH)₂ Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene and Water (10:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound, phenylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4.2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the formation of a C-N bond, a critical reaction in the synthesis of pharmacologically active compounds.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Dioxane

Procedure:

  • Vessel Preparation: In a glovebox, add NaOtBu and RuPhos Pd G3 to an oven-dried Schlenk flask. Outside the glovebox, add the this compound.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat 3 times).

  • Reagent Addition: Add the degassed dioxane, followed by the morpholine via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Track the consumption of the starting material using LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue via flash chromatography.

Protocol 4.3: Sonogashira Coupling with Phenylacetylene

This protocol is for the synthesis of an internal alkyne, a versatile functional group for further transformations.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • (Amphos)₂PdCl₂ (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound, (Amphos)₂PdCl₂, and CuI.

  • Inert Atmosphere: Seal the vessel and purge with argon for 15 minutes.

  • Solvent & Reagent Addition: Add degassed THF, degassed triethylamine, and finally phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at 60-70 °C for 8-16 hours. The formation of a salt (triethylammonium chloride) may be observed.

  • Monitoring: Monitor by TLC or GC-MS for the disappearance of the starting chloride.

  • Work-up: Cool the reaction mixture. Filter through a pad of celite to remove insoluble salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography.

Troubleshooting & Key Insights

  • Low Conversion: If the reaction stalls, the primary suspects are catalyst deactivation or insufficient temperature.

    • Solution: Ensure a rigorously inert atmosphere and use properly degassed solvents. Consider increasing the temperature in 10 °C increments. A higher catalyst loading (e.g., from 2 mol% to 4 mol%) may be necessary.

  • Byproduct Formation (e.g., Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled.

    • Solution: This can be caused by moisture. Ensure all reagents and solvents are anhydrous. The choice of base can also be critical; for Suzuki couplings, K₃PO₄ is often less prone to this side reaction than other bases.

  • Poor Reproducibility: This often points to issues with pre-catalyst activation.

    • Solution: Switching to a well-defined palladacycle pre-catalyst (like the G3 or G4 types) can provide more consistent generation of the active Pd(0) species compared to in-situ mixtures of a palladium source (e.g., Pd₂(dba)₃) and a ligand.

Conclusion

The successful cross-coupling of this compound is readily achievable with the appropriate selection of a modern palladium catalyst system. Bulky, electron-rich biaryl phosphine ligands, such as XPhos and RuPhos, delivered as stable palladacycle pre-catalysts, are the premier choice for overcoming the high activation barrier of the C-Cl bond. By understanding the mechanistic roles of the ligand and other reaction parameters, researchers can reliably execute Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid synthesis of novel compounds for discovery and development programs.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic use of 6-Chloro-4-methoxynicotinonitrile as a versatile starting material for the synthesis of potent kinase inhibitors. We delve into the chemical rationale for its use, presenting detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The guide further explores the biological context, focusing on the inhibition of the critical PI3K/Akt/mTOR signaling pathway, and provides methodologies for the preliminary biological evaluation of the synthesized compounds. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical and biological principles.

Introduction: The Strategic Value of the 4-Methoxy-nicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The substituted pyridine core is one such scaffold, and this compound has emerged as a particularly valuable building block for the development of kinase inhibitors.[1] Its utility stems from a unique combination of structural features:

  • The Pyridine Core: This heterocyclic system is a bioisostere of the purine ring of ATP, enabling compounds derived from it to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[2]

  • The C6-Chloro Substituent: The chlorine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a diverse array of aryl, heteroaryl, and amino groups, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.[3]

  • The C4-Methoxy Group: The electron-donating methoxy group can influence the reactivity of the pyridine ring and can form key hydrogen bonds within the kinase ATP-binding pocket, enhancing binding affinity.

  • The C3-Nitrile Group: The electron-withdrawing nitrile moiety can be readily converted to other functional groups, such as amides or carboxylic acids.[4] It can also act as a hydrogen bond acceptor, contributing to the overall binding energy of the inhibitor.[5]

This guide will focus on the two most powerful synthetic strategies for elaborating the this compound core: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. These reactions provide a robust platform for generating extensive libraries of novel kinase inhibitors targeting critical oncogenic pathways.

Synthetic Methodologies: Building the Kinase Inhibitor Library

The reactivity of the C6-chloro group is central to the synthetic strategy. Below are detailed protocols for its substitution, which is the cornerstone for creating a diverse library of potential kinase inhibitors.

General Synthetic Workflow

The overall strategy involves the palladium-catalyzed substitution of the chlorine atom at the C6 position of this compound with either an aryl/heteroaryl group (Suzuki-Miyaura) or an amine (Buchwald-Hartwig).

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Product Scaffolds cluster_3 Final Application A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base, Ligand) A->C C-N Bond Formation D 6-Aryl-4-methoxynicotinonitriles B->D E 6-Amino-4-methoxynicotinonitriles C->E F Kinase Inhibitor Library D->F E->F

Caption: General synthetic workflow for derivatization.
Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[1] In this context, it is used to introduce various aryl and heteroaryl moieties at the C6 position, which can probe different regions of the kinase ATP-binding site.

Rationale: This reaction is chosen for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) studies.[3]

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the exclusion of oxygen.

  • Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-methoxynicotinonitrile derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

EntryArylboronic AcidTypical Yield (%)
1Phenylboronic acid85-95
24-Methylphenylboronic acid80-90
33-Methoxyphenylboronic acid82-92
4Pyridin-3-ylboronic acid70-85

Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are based on typical outcomes for Suzuki couplings of chloro-pyridines under optimized conditions.[1]

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is essential for introducing primary or secondary amines at the C6 position, a common feature in many potent kinase inhibitors.

Rationale: This methodology allows for the installation of diverse amino groups that can form critical hydrogen bonds with the hinge region of the kinase active site. The choice of ligand is crucial for achieving high yields and broad substrate scope.[6][7]

Detailed Protocol:

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a flame-dried reaction tube.

  • Catalyst Precursor and Ligand: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as Xantphos (0.08 mmol, 8 mol%).

  • Inert Atmosphere and Solvent: Seal the tube, remove it from the glovebox, and add anhydrous toluene (10 mL) via syringe under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-4-methoxynicotinonitrile derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

EntryAmineTypical Yield (%)
1Aniline75-85
2Morpholine80-90
3Piperazine70-80
43-Aminopyrazole65-75

Table 2: Representative yields for the Buchwald-Hartwig amination of this compound. Yields are illustrative and can vary based on the specific amine and reaction conditions.[7][8]

Biological Application: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, making it one of the most attractive targets for cancer therapy.[2][9]

Mechanism of Action

Derivatives of the 6-substituted-4-methoxynicotinonitrile scaffold are designed to function as ATP-competitive inhibitors. They bind to the ATP pocket of PI3K, preventing the phosphorylation of its downstream targets, Akt and mTOR. This blockade of the signaling cascade leads to the inhibition of cell growth and proliferation and can induce apoptosis in cancer cells.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Inhibitor 6-Aryl/Amino-4-methoxy nicotinonitrile Derivative Inhibitor->PI3K Inhibits (ATP-Competitive)

Caption: PI3K/Akt/mTOR signaling and inhibitor action.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To assess the inhibitory potential of the synthesized compounds against target kinases like PI3Kα, a luminescent ADP-Glo™ Kinase Assay can be employed. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Rationale: This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening, making it ideal for the initial evaluation of a library of potential inhibitors.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO (e.g., from 10 mM down to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of each inhibitor dilution.

  • Enzyme Addition: Add 2 µL of the target kinase (e.g., recombinant human PI3Kα) solution to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Compound ScaffoldTarget KinaseRepresentative IC₅₀ (nM)
6-Aryl-4-methoxypyridinePI3Kα50 - 500
6-Amino-4-methoxypyridinemTOR10 - 100
BKM-120 (Reference)PI3Kα52

Table 3: Representative IC₅₀ values for kinase inhibitors with similar structural scaffolds. Actual values for novel compounds must be determined experimentally.[3]

Conclusion and Future Directions

This compound serves as an exceptional starting point for the development of novel kinase inhibitors. The synthetic protocols detailed herein, focusing on Suzuki-Miyaura and Buchwald-Hartwig couplings, provide a reliable and versatile platform for generating diverse compound libraries. The resulting 6-substituted-4-methoxynicotinonitrile derivatives are primed for targeting key oncogenic pathways like PI3K/Akt/mTOR. Future work should focus on extensive SAR exploration, optimization of pharmacokinetic properties, and in-depth biological characterization of the most promising lead compounds in relevant cellular and in vivo models.

References

Application Notes and Protocols: Reaction Monitoring of 6-Chloro-4-methoxynicotinonitrile Transformations by HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to monitoring the chemical transformations of 6-Chloro-4-methoxynicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. We present detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), designed for researchers, scientists, and drug development professionals. The methodologies are explained with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability. This guide emphasizes the importance of robust analytical techniques in synthetic chemistry for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of novel chemical entities, the ability to accurately monitor the progress of a reaction is paramount. For transformations involving this compound, a versatile building block, precise analytical oversight is crucial for several reasons:

  • Optimization of Reaction Conditions: Real-time or near-real-time analysis allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize the yield of the desired product and minimize the formation of byproducts.

  • Determination of Reaction Endpoint: Accurately identifying the point at which the starting material is consumed prevents unnecessary energy expenditure and the potential for product degradation from prolonged reaction times.

  • Impurity Profiling: Early identification of side products can provide valuable mechanistic insights and inform purification strategies.

  • Ensuring Reproducibility: Standardized monitoring protocols are essential for consistent results, a cornerstone of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) environments.

This guide will delve into two of the most ubiquitous and powerful techniques for reaction monitoring in organic synthesis: Thin-Layer Chromatography (TLC) for rapid, qualitative assessments and High-Performance Liquid Chromatography (HPLC) for detailed, quantitative analysis.

Thin-Layer Chromatography (TLC): The Chemist's First Look

TLC is an indispensable tool for the synthetic chemist, offering a quick and cost-effective method to gauge the progress of a reaction. Its simplicity allows for multiple time points to be analyzed simultaneously, providing a qualitative snapshot of the reaction mixture's composition.

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is driven by the polarity of the compounds. In a normal-phase TLC, the stationary phase is polar (silica gel), and the mobile phase is less polar.

  • Polar Compounds: Adsorb more strongly to the polar stationary phase and thus travel a shorter distance

Application Notes and Protocols: Scale-Up Synthesis of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxynicotinonitrile is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural features, a substituted pyridine ring with chloro, methoxy, and cyano functionalities, allow for diverse chemical modifications, making it a valuable scaffold for drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to support preclinical and clinical development programs.

This document provides a comprehensive guide to the synthesis of this compound, with a focus on considerations for scaling the process from the laboratory bench to pilot plant production. We will delve into a reliable synthetic route, provide a detailed experimental protocol for lab-scale synthesis, and critically analyze the challenges and optimization strategies required for a successful scale-up.

Recommended Synthetic Route: Vilsmeier-Haack Formylation followed by Oximation and Dehydration

While several synthetic strategies for nicotinonitriles exist, a practical and scalable approach for this compound involves a multi-step sequence starting from the readily available 2-chloro-4-methoxypyridine. This route is advantageous due to the commercial availability of the starting material and the generally robust and well-understood nature of the involved chemical transformations.

The key steps in this proposed synthesis are:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group onto the 2-chloro-4-methoxypyridine ring.

  • Oximation: Conversion of the resulting aldehyde to an aldoxime.

  • Dehydration: Transformation of the aldoxime to the target nicotinonitrile.

This pathway avoids some of the challenges associated with direct cyanation reactions and provides a reliable method for obtaining the desired product.

Diagram of the Synthetic Workflow

Synthetic_Workflow A 2-Chloro-4-methoxypyridine C 6-Chloro-4-methoxynicotinaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl3, DMF) E 6-Chloro-4-methoxynicotinaldehyde Oxime C->E Oximation D Hydroxylamine G This compound E->G Dehydration F Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Synthetic pathway for this compound.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Part 1: Synthesis of 6-Chloro-4-methoxynicotinaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] In this step, N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the electrophilic Vilsmeier reagent, which then reacts with 2-chloro-4-methoxypyridine.[4][6]

Reagents and Materials:

  • 2-chloro-4-methoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 5°C.[7] After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.[2]

  • Formylation: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][7]

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[2] This step is highly exothermic and should be performed with caution.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.[2]

  • Extraction: Extract the product with DCM (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6-Chloro-4-methoxynicotinaldehyde.[2]

Part 2: Synthesis of this compound

This two-step sequence involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

Reagents and Materials:

  • 6-Chloro-4-methoxynicotinaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine

  • Ethanol or a similar protic solvent

  • Acetic anhydride or other suitable dehydrating agent

  • Water

  • Ethyl acetate for extraction

Procedure:

  • Oximation: Dissolve 6-Chloro-4-methoxynicotinaldehyde (1.0 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) in water. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation of Oxime (Optional): The intermediate oxime may precipitate from the reaction mixture upon cooling or addition of water. It can be filtered, washed with cold water, and dried. Alternatively, the reaction mixture can be carried forward directly to the next step.

  • Dehydration: To the crude oxime (or the reaction mixture from the previous step after solvent removal), add a dehydrating agent such as acetic anhydride. Heat the mixture, for example, at reflux, until the conversion to the nitrile is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture and carefully pour it into ice water. If necessary, neutralize with a base like sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude this compound can be purified by recrystallization or column chromatography.

Scale-Up Considerations

Transitioning a synthetic route from the laboratory to a pilot or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Process Safety
  • Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control. On a large scale, the rate of addition of POCl₃ to DMF must be precisely controlled to manage the heat evolution. Inadequate cooling could lead to a runaway reaction. A thorough thermal hazard assessment, including reaction calorimetry, is essential.

  • Quenching: The quenching of the Vilsmeier reaction with water or ice is highly exothermic and generates acidic off-gases. The quench should be performed in a well-ventilated area, and the rate of addition of the reaction mixture to the quench solution must be slow and controlled.

  • Reagent Handling: POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.[8][9][10][11] DMF is a potential reproductive toxin.[8]

Key Process Parameters and Optimization
ParameterLaboratory ScaleScale-Up Considerations & Optimizations
Reagent Stoichiometry Typically 1.1-1.5 eq. of Vilsmeier reagent.Optimize to the lowest effective stoichiometry to reduce cost and waste. Small excesses may be needed to drive the reaction to completion.
Temperature Control Ice bath (0°C).Jacketed reactors with precise temperature control are necessary. Efficient heat transfer becomes critical to prevent local hot spots and potential side reactions.
Mixing Magnetic or overhead stirring.Mechanical stirring with appropriate impeller design is crucial for maintaining homogeneity, especially during reagent addition and quenching. Poor mixing can lead to localized high concentrations and side product formation.
Reaction Time 2-4 hours, monitored by TLC/LC-MS.Process analytical technology (PAT) such as in-situ IR or Raman spectroscopy can provide real-time monitoring to determine reaction completion accurately.
Work-up and Isolation Separatory funnel extractions.On a larger scale, liquid-liquid extractions are performed in the reactor or dedicated extraction vessels. Phase separation can be slower, and emulsion formation is a greater risk. The choice of solvent and the design of the work-up procedure should aim to minimize these issues.
Purification Column chromatography.Chromatography is often not economically viable for large-scale production. The process should be optimized to yield a crude product of sufficient purity that can be isolated and purified by crystallization, which is a more scalable technique.
Impurity Profile and Control

Potential impurities that can arise during the synthesis include:

  • Unreacted 2-chloro-4-methoxypyridine.[2]

  • Isomeric impurities from non-regioselective formylation.[2]

  • Over-reaction products, such as diformylation.[2]

  • Hydrolysis of the chloro group to a hydroxyl group if water is present.[7]

  • Byproducts from the decomposition of the Vilsmeier reagent.[2]

Controlling the reaction temperature, stoichiometry, and ensuring anhydrous conditions are critical for minimizing the formation of these impurities.[7] A robust analytical method (e.g., HPLC) is required to track the formation of impurities and ensure the final product meets the required specifications.

Waste Management

The Vilsmeier-Haack reaction generates significant amounts of acidic and phosphorus-containing waste. A comprehensive waste management plan must be in place, including neutralization and appropriate disposal procedures in accordance with local regulations.

Conclusion

The synthesis of this compound via a Vilsmeier-Haack formylation, oximation, and dehydration sequence is a viable route for both laboratory and larger-scale production. However, careful consideration of process safety, heat and mass transfer, and impurity control is essential for a successful scale-up. The insights and protocols provided in this application note are intended to guide researchers and process chemists in the development of a safe, efficient, and robust manufacturing process for this important pharmaceutical intermediate.

References

functionalization of the nitrile group in 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of the Nitrile Group in 6-Chloro-4-methoxynicotinonitrile

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

This compound is a highly functionalized pyridine derivative that serves as a valuable and strategic building block in the synthesis of complex organic molecules. Its utility is significantly enhanced by the presence of a nitrile (-C≡N) group, one of the most versatile functional groups in organic chemistry.[1][2] The unique electronic properties of the nitrile—resulting from its nucleophilic nitrogen atom, electrophilic carbon center, and π-coordinating ability—allow for a diverse array of chemical transformations.[1][2]

This guide provides a detailed exploration of key synthetic modifications of the nitrile group in this compound. The resulting products—carboxylic acids, primary amines, tetrazoles, and amidines—are pivotal intermediates in the development of novel therapeutics and functional materials. Nicotinonitrile derivatives, in general, form the core of numerous marketed drugs, highlighting the importance of this scaffold in medicinal chemistry.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for these essential transformations.

Physicochemical and Structural Data

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Compound Name This compoundInternal
CAS Number 1187190-69-7[6]
Molecular Formula C₇H₅ClN₂O[6]
Molecular Weight 168.58 g/mol [6]
Appearance Off-white to light yellow solid[7]
Structure Internal

Core Functionalization Pathways

The strategic manipulation of the nitrile group opens several synthetic avenues, each yielding a product with distinct chemical properties and applications. This section details the rationale, mechanism, and protocols for the most impactful transformations.

G start This compound p1 Hydrolysis start->p1 H₃O⁺ or OH⁻ p2 Reduction start->p2 e.g., LiAlH₄ p3 [3+2] Cycloaddition start->p3 NaN₃, Catalyst p4 Nucleophilic Addition start->p4 Pinner Reaction / NH₃ r1 6-Chloro-4-methoxynicotinic Acid p1->r1 r2 (6-Chloro-4-methoxypyridin-3-yl)methanamine p2->r2 r3 5-(6-Chloro-4-methoxypyridin-3-yl)-1H-tetrazole p3->r3 r4 6-Chloro-4-methoxynicotinamidine p4->r4

Figure 1. Key functionalization pathways of this compound.

Hydrolysis to 6-Chloro-4-methoxynicotinic Acid

Rationale: The conversion of the nitrile to a carboxylic acid is a cornerstone transformation, yielding a product that is a versatile precursor for amides, esters, and other acid derivatives. These are common functionalities in pharmacologically active molecules.

Mechanistic Overview: Nitrile hydrolysis can proceed under either acidic or basic conditions.[8]

  • Acid-Catalyzed: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon. A nucleophilic attack by water, followed by tautomerization, forms an amide intermediate. Further hydrolysis of the amide, which is often faster than the initial nitrile hydrolysis, yields the carboxylic acid and an ammonium salt.[8][9][10]

  • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation and tautomerization yield an amide, which is then further hydrolyzed to a carboxylate salt.[8] Acidic workup is required to obtain the neutral carboxylic acid.

For sensitive substrates, milder, metal-catalyzed methods can be employed to achieve high selectivity and yield.[11][12]

Protocol 1: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • 1,4-Dioxane (optional, as co-solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (e.g., 10 mL per gram of nitrile). Note: The addition of acid is exothermic and should be done carefully, preferably in an ice bath.

  • Hydrolysis: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This will likely cause the carboxylic acid product to precipitate.

  • Neutralization & Extraction: If a precipitate forms, collect it by vacuum filtration. If not, neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-4-methoxynicotinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expert Insights: The primary challenge in nitrile hydrolysis is controlling the reaction to isolate the intermediate amide.[13] For complete hydrolysis to the carboxylic acid, prolonged reaction times and higher temperatures are generally required. The use of a co-solvent like dioxane can improve the solubility of the starting material.

Reduction to (6-Chloro-4-methoxypyridin-3-yl)methanamine

Rationale: The reduction of the nitrile to a primary aminomethyl group provides a key building block for introducing basic nitrogen centers, which are critical for receptor binding in many drug candidates and for further synthetic elaboration.

Mechanistic Overview: The most common method for this transformation is the use of a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. Aqueous workup then protonates the resulting dianion to yield the primary amine.[14] Catalytic hydrogenation is another viable, albeit sometimes slower, alternative.

Protocol 2: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reduction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC until completion.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel or by distillation if it is a liquid.

Expert Insights: The workup for LiAlH₄ reactions is critical and must be performed with extreme caution due to the quenching of excess hydride, which produces flammable hydrogen gas. The Fieser workup method is generally reliable for producing an easily filterable precipitate. The resulting amine is basic and may streak on standard silica gel; using silica pre-treated with triethylamine (1-2% in the eluent) can significantly improve chromatographic purification.

[3+2] Cycloaddition to 5-(6-Chloro-4-methoxypyridin-3-yl)-1H-tetrazole

Rationale: The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[15] Replacing a carboxylic acid with a tetrazole can enhance metabolic stability, improve lipophilicity, and modulate pKa, often leading to improved pharmacokinetic profiles.

Mechanistic Overview: This transformation is a [3+2] cycloaddition between the nitrile and an azide source.[2] The reaction mechanism is thought to proceed via activation of the nitrile, followed by nucleophilic attack from the azide anion to form an imidoyl azide intermediate, which then undergoes cyclization to the tetrazole ring.[16][17] The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂) or other additives to overcome the activation barrier.[17]

G Start Nitrile + Azide Intermediate Imidoyl Azide Intermediate Start->Intermediate Nitrile Activation & Nucleophilic Attack Product Tetrazole Product Intermediate->Product Intramolecular Cyclization

Figure 2. Simplified workflow for tetrazole formation via [3+2] cycloaddition.
Protocol 3: Zinc-Catalyzed Cycloaddition

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc(II) Chloride (ZnCl₂) or Triethylamine Hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Hydrochloric Acid (HCl, 2M)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Safety First: Sodium azide is highly toxic and potentially explosive, especially in the presence of acid (forms hydrazoic acid). Handle with extreme care in a well-ventilated fume hood. Avoid contact with heavy metals and chlorinated solvents.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ZnCl₂ (1.2 eq) in DMF.

  • Cycloaddition: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing ice and water.

  • Acidification: Acidify the aqueous suspension to pH ~2-3 by the slow, dropwise addition of 2M HCl. This protonates the tetrazole and may cause it to precipitate.

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tetrazole can be purified by recrystallization or column chromatography.

Expert Insights: The choice of catalyst and solvent is crucial. Ammonium chloride or triethylamine hydrochloride can sometimes be used in place of zinc salts. The reaction often requires high temperatures, and microwave-assisted synthesis can significantly reduce reaction times.[18] The acidic workup must be performed cautiously in a fume hood to safely manage any excess azide.

Conversion to 6-Chloro-4-methoxynicotinamidine

Rationale: The amidine functional group is a strong base and an excellent hydrogen bond donor/acceptor, making it a valuable pharmacophore in drug design.[19] Amidines are also versatile synthetic intermediates for the construction of various nitrogen-containing heterocycles.[20]

Mechanistic Overview: A classic method for synthesizing amidines from nitriles is the Pinner reaction.[21] This involves treating the nitrile with an alcohol under anhydrous acidic conditions (e.g., HCl gas) to form an imidate salt (Pinner salt). Subsequent treatment of this stable intermediate with ammonia or an amine displaces the alkoxy group to furnish the desired amidine.[21]

Protocol 4: Two-Step Pinner Reaction

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or generated in situ)

  • Ammonia (solution in methanol or as a gas)

Procedure:

Step A: Formation of the Imidate (Pinner Salt)

  • Reaction Setup: Dissolve this compound (1.0 eq) and anhydrous ethanol (1.1 eq) in a large volume of anhydrous diethyl ether in a flask equipped with a gas inlet tube and drying tube.

  • HCl Addition: Cool the solution to 0 °C and bubble dry HCl gas through it until saturation. A white precipitate of the ethyl imidate hydrochloride salt should form.

  • Isolation: Seal the flask and let it stand at 0-4 °C for 12-24 hours to allow for complete precipitation. Collect the Pinner salt by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.

Step B: Ammonolysis to the Amidine

  • Reaction Setup: Suspend the dried Pinner salt (1.0 eq) in a solution of ammonia in methanol (e.g., 7N solution) or in anhydrous ethanol.

  • Ammonolysis: Stir the suspension at room temperature for 4-8 hours. The solid imidate salt will gradually dissolve as it reacts to form the more soluble amidine.

  • Isolation: Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The residue will be the amidine hydrochloride salt.

  • Purification: The salt can be used directly or neutralized with a base (e.g., NaOH) and extracted with an organic solvent to yield the free base, which can then be purified by recrystallization or chromatography.

Expert Insights: The Pinner reaction requires strictly anhydrous conditions, as any moisture will hydrolyze the nitrile or the imidate intermediate to the corresponding ester or amide. The imidate salt is typically a stable, crystalline solid that can be isolated and stored before proceeding to the next step. Direct conversion methods, bypassing the isolation of the Pinner salt, also exist and can be more efficient for certain substrates.[22]

Summary of Transformations

The functionalization of this compound provides access to a range of high-value chemical entities.

Starting MaterialTransformationProductMolecular FormulaMolecular Weight ( g/mol )
This compoundHydrolysis6-Chloro-4-methoxynicotinic AcidC₇H₆ClNO₃187.58
This compoundReduction(6-Chloro-4-methoxypyridin-3-yl)methanamineC₇H₉ClN₂O172.61
This compound[3+2] Cycloaddition5-(6-Chloro-4-methoxypyridin-3-yl)-1H-tetrazoleC₇H₆ClN₅O211.61
This compoundNucleophilic Addition6-Chloro-4-methoxynicotinamidineC₇H₈ClN₃O185.61

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-methoxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis, with a primary focus on overcoming low yields. Our guidance is rooted in established chemical principles and field-proven insights to ensure you can confidently troubleshoot and optimize your experimental outcomes.

I. Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry.[1] Its synthesis, while conceptually straightforward, is often plagued by issues of low yield. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dichlorinated precursor, 4,6-dichloronicotinonitrile, with a methoxide source. The primary challenge lies in achieving high regioselectivity for the desired product over the isomeric byproduct, 4-chloro-6-methoxynicotinonitrile, along with other potential side reactions. This guide will provide a structured approach to identifying the root causes of low yield and implementing effective solutions.

II. FAQs: Foundational Knowledge for Success

Here we address some of the fundamental questions that arise during the synthesis of this compound.

Q1: What is the most common and accessible synthetic route to this compound?

A1: The most prevalent method is the regioselective methoxylation of 4,6-dichloronicotinonitrile using a methoxide source, such as sodium methoxide, in an appropriate solvent like methanol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Q2: Why is regioselectivity a major issue in this synthesis?

A2: The pyridine ring in 4,6-dichloronicotinonitrile has two chlorine atoms at positions 4 and 6 that can be substituted by the methoxide nucleophile. The electronic and steric environment of these positions influences the reaction's selectivity. While the 4-position is generally more activated towards nucleophilic attack, the formation of the 6-methoxy isomer is a common competing reaction, leading to a mixture of products and a lower yield of the desired compound.[2]

Q3: What are the primary byproducts to expect in this synthesis?

A3: The main byproduct is the isomeric 4-chloro-6-methoxynicotinonitrile. Other potential impurities include unreacted 4,6-dichloronicotinonitrile and products from over-reaction or decomposition, such as dimethoxy-nicotinonitrile or hydroxy-substituted analogs if water is present.

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of products. Developing a good TLC solvent system that can differentiate between the starting material, the desired product, and the main isomeric byproduct is crucial for accurate monitoring. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What are the recommended methods for purifying the final product?

A5: Column chromatography on silica gel is the most common and effective method for separating this compound from its isomer and other impurities.[3] Recrystallization can also be an effective technique for obtaining a high-purity product if a suitable solvent system can be identified.[3]

III. Troubleshooting Guide: From Low Yield to High Purity

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Low Overall Conversion of Starting Material

Possible Causes:

  • Insufficient reaction time or temperature: The reaction may not have reached completion.

  • Deactivated nucleophile: The sodium methoxide may have degraded due to improper storage or exposure to moisture.

  • Poor solubility of starting material: 4,6-dichloronicotinonitrile may not be fully dissolved in the reaction solvent at the given temperature.

Solutions:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction until the starting material is consumed.

  • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate.

  • Fresh Reagents: Use freshly opened or properly stored sodium methoxide.

  • Solvent System: Ensure the chosen solvent can adequately dissolve the starting material at the reaction temperature. A co-solvent might be necessary in some cases.

Problem 2: Formation of Significant Amounts of the Isomeric Byproduct (4-Chloro-6-methoxynicotinonitrile)

Possible Causes:

  • Reaction temperature is too high: Higher temperatures can sometimes reduce the regioselectivity of the reaction.

  • Stoichiometry of reagents: The ratio of sodium methoxide to the dichloropyridine can influence the product distribution.

  • Solvent effects: The polarity and nature of the solvent can affect the selectivity.

Solutions:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature and gradually warming the reaction mixture.

  • Stoichiometric Control: Carefully control the stoichiometry of sodium methoxide. Use of a slight excess is common, but a large excess may lead to side reactions.

  • Solvent Screening: While methanol is the most common solvent, screening other polar aprotic solvents could be beneficial for optimizing selectivity.

Problem 3: Difficult Purification and Isolation

Possible Causes:

  • Similar polarity of product and byproduct: The desired product and its isomer may have very similar Rf values on TLC, making separation by column chromatography challenging.

  • Product is an oil or low-melting solid: This can make handling and purification more difficult.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography to maximize the separation between the product and byproduct spots on TLC.

    • Column Dimensions: Use a longer column with a smaller diameter for better resolution.

  • Recrystallization: If column chromatography is ineffective, attempt to purify the product by recrystallization from various solvents or solvent mixtures.

  • Trituration: If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexane or pentane.[4]

IV. Experimental Protocols and Data

Protocol 1: Synthesis of 4,6-Dichloronicotinonitrile (Starting Material)

This protocol is adapted from a known procedure for the synthesis of the precursor.[5]

Step-by-Step Methodology:

  • To a suspension of 4,6-dichloronicotinamide (1.0 eq) in acetonitrile (22.5 mL/g), slowly add pyridine (6.0 eq) at room temperature.

  • Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Heat the reaction mixture to 60 °C and stir for 1.5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a cold aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Yield: ~88%[5]

Protocol 2: Synthesis of this compound

This is a generalized protocol based on analogous methoxylation reactions.[2] Optimization of temperature and reaction time is recommended.

Step-by-Step Methodology:

  • Dissolve 4,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol (10-20 vol).

  • Add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table:

ParameterStarting Material (4,6-Dichloronicotinonitrile)Desired Product (this compound)Isomeric Byproduct (4-Chloro-6-methoxynicotinonitrile)
Molecular Formula C₆H₂Cl₂N₂C₇H₅ClN₂OC₇H₅ClN₂O
Molecular Weight 173.00168.58168.58
Appearance White to pale yellow solidOff-white solidOff-white solid
TLC Rf (typical) Higher RfIntermediate RfLower Rf

Note: TLC Rf values are highly dependent on the solvent system used. The relative polarity is generally starting material > product > byproduct.

V. Visualization of Workflows

Diagram 1: Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Methoxylation cluster_2 Step 3: Purification 4,6-Dichloronicotinamide 4,6-Dichloronicotinamide 4,6-Dichloronicotinonitrile 4,6-Dichloronicotinonitrile 4,6-Dichloronicotinamide->4,6-Dichloronicotinonitrile POCl3, Pyridine 4,6-Dichloronicotinamide->4,6-Dichloronicotinonitrile Crude Product Mixture Crude Product Mixture 4,6-Dichloronicotinonitrile->Crude Product Mixture NaOMe, MeOH 4,6-Dichloronicotinonitrile->Crude Product Mixture This compound This compound Crude Product Mixture->this compound Column Chromatography Crude Product Mixture->this compound

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Logic cluster_low_conversion Low Conversion cluster_mixture Mixture of Products cluster_isolation Difficult Isolation Low Yield Low Yield Low Conversion Low Conversion Low Yield->Low Conversion Check TLC Mixture of Products Mixture of Products Low Yield->Mixture of Products Check NMR/LC-MS Difficult Isolation Difficult Isolation Low Yield->Difficult Isolation Physical Observation Increase Time/Temp Increase Time/Temp Low Conversion->Increase Time/Temp Use Fresh Reagents Use Fresh Reagents Low Conversion->Use Fresh Reagents Check Solubility Check Solubility Low Conversion->Check Solubility Optimize Temperature Optimize Temperature Mixture of Products->Optimize Temperature Adjust Stoichiometry Adjust Stoichiometry Mixture of Products->Adjust Stoichiometry Screen Solvents Screen Solvents Mixture of Products->Screen Solvents Optimize Chromatography Optimize Chromatography Difficult Isolation->Optimize Chromatography Attempt Recrystallization Attempt Recrystallization Difficult Isolation->Attempt Recrystallization Triturate if Oily Triturate if Oily Difficult Isolation->Triturate if Oily

Caption: Troubleshooting logic for low yield in the synthesis.

VI. References

  • 4,6-DICHLORONICOTINONITRILE | 166526-03-0 - ChemicalBook. Available at: --INVALID-LINK--

  • managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. Available at: --INVALID-LINK--

  • 4,6-DICHLORONICOTINONITRILE supply - Guidechem. Available at: --INVALID-LINK--

  • 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies - Benchchem. Available at: --INVALID-LINK--

  • JPH06228096A - Production of pure 2,5-dichloropyridine and recovery of 2,3-dichloropyridine produced as by-product - Google Patents. Available at: --INVALID-LINK--

  • A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. Available at: --INVALID-LINK--

  • This compound | CAS 1187190-69-7 | AMERICAN ELEMENTS ®. Available at: --INVALID-LINK--

  • 4,6-Dichloronicotinonitrile | 166526-03-0 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. Available at: --INVALID-LINK--

  • 1-Pyrrolidinecarboxylic acid, 2-methoxy-, methyl ester - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. Available at: --INVALID-LINK--

  • 4-Chloro-2-methoxynicotinonitrile | Sigma-Aldrich. Available at: --INVALID-LINK--

  • 6-Chloro-2-methoxynicotinonitrile | 121643-46-7 | Benchchem. Available at: --INVALID-LINK--

  • 6-Chloro-4-methoxynicotinic acid - Amerigo Scientific. Available at: --INVALID-LINK--

  • 2091802-98-9|6-Chloro-4,5-dimethylnicotinonitrile|BLD Pharm. Available at: --INVALID-LINK--

  • 4-Chloro-6-Methoxynicotinonitrile CAS#: 1261493-38-2 - ChemicalBook. Available at: --INVALID-LINK--

  • 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - ChemicalBook. Available at: --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists encountering the common yet formidable side reaction of dehalogenation during the Suzuki-Miyaura coupling of 6-Chloro-4-methoxynicotinonitrile. Our goal is to provide a deep, mechanistically-grounded understanding of this problem and to offer actionable, field-proven troubleshooting strategies to maximize the yield of your desired biaryl product.

Section 1: Understanding the Dehalogenation Side Reaction

Q1: What is dehalogenation, and why is it a significant problem with my this compound substrate?

A1: Dehalogenation (or more accurately, hydrodehalogenation) is a pervasive side reaction in palladium-catalyzed cross-coupling where the chloro group on your starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of 4-methoxynicotinonitrile, an undesired byproduct that consumes your starting material, lowers the overall yield, and complicates the purification process.[2]

Your substrate, this compound, is an electron-deficient N-heterocyclic halide. Such substrates are particularly susceptible to dehalogenation for two primary reasons[1]:

  • Electronic Effects: The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen makes the carbon atom of the C-Cl bond more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst. While this facilitates the first step of the desired catalytic cycle, it can also accelerate competing side reactions.

  • Nitrogen Coordination: The pyridine nitrogen can coordinate to the palladium center, potentially altering the catalyst's electronic properties and stability, which can sometimes favor undesired pathways.[1]

Q2: What is the primary mechanism that causes dehalogenation in my reaction?

A2: The central culprit in dehalogenation is the in-situ formation of a palladium-hydride (Pd-H) species.[1] This species can intercept the key Ar-Pd(II)-Cl intermediate in the catalytic cycle. Instead of proceeding through transmetalation with the boronic acid, this intermediate undergoes reductive elimination with the hydride, yielding the dehalogenated byproduct (Ar-H) and regenerating the Pd(0) catalyst.[1]

The Pd-H species can be generated from several sources within your reaction flask:

  • The Base: Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu), can undergo β-hydride elimination or act as direct hydride donors.[2][3]

  • The Solvent: Protic solvents like alcohols (ethanol, methanol) can be oxidized by the palladium complex to generate a Pd-H species.[2][4][5]

  • Water: Even trace amounts of water, often introduced with reagents or as a co-solvent, can serve as a proton/hydride source, frequently in combination with a phosphine ligand or base.[6][7][8][9]

The diagram below illustrates the desired Suzuki coupling catalytic cycle and the competing dehalogenation pathway.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl arpdcl Ar-Pd(II)-Cl(L₂) (Intermediate A) ox_add->arpdcl trans Transmetalation arpdcl->trans Ar'-B(OR)₂ Base arpdh Ar-Pd(II)-H(L₂) (Hydride Intermediate) arpdcl->arpdh Hydride Formation arpdar Ar-Pd(II)-Ar'(L₂) (Intermediate B) trans->arpdar red_elim Reductive Elimination arpdar->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->arpdh red_elim_H Reductive Elimination arpdh->red_elim_H red_elim_H->pd0 Regenerates Catalyst dehalogenated Ar-H (Dehalogenated Byproduct) red_elim_H->dehalogenated

Caption: Suzuki cycle vs. the competing dehalogenation pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues. The key to minimizing dehalogenation is to accelerate the desired catalytic cycle (specifically, transmetalation and reductive elimination) relative to the undesired hydride formation and subsequent reductive elimination.

Catalyst & Ligand Selection

A3: Most likely, yes. While Pd(PPh₃)₄ is a classic catalyst, it is often not optimal for challenging substrates like electron-deficient heteroaryl chlorides. The choice of phosphine ligand is arguably the most critical factor for suppressing dehalogenation.[10]

The Rationale: The ligand's properties dictate the reactivity of the palladium center. For this coupling, you need a ligand that accomplishes two things:

  • Facilitates a fast rate of reductive elimination of the desired Ar-Ar' product.

  • Discourages the formation of or reaction with Pd-H species.

Bulky, electron-rich phosphine ligands are known to excel here.[10][11] Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered products, while their electron-donating nature stabilizes the Pd(0) state and can accelerate the initial oxidative addition.[11][12]

Recommended Action: Screen a panel of modern biaryl phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands. These are designed for challenging couplings.[1][13]

Ligand ClassExample LigandsKey Advantages for This SubstratePotential Drawbacks
Biaryl Phosphines SPhos, XPhos, RuPhosHighly active, promote fast reductive elimination, effective for sterically hindered and electron-deficient substrates.[10]Higher cost, can be air-sensitive.
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors, form very stable catalysts, excellent for aryl chlorides.Can be less effective if extreme steric bulk is needed.
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, good for accelerating slow oxidative additions.Can be pyrophoric and highly air-sensitive.
Triphenylphosphine PPh₃Inexpensive, readily available.Often leads to slow reductive elimination and side reactions with challenging substrates.
Base & Solvent Effects

A4: This combination of a strong alkoxide base and a protic solvent is a classic recipe for hydrodehalogenation.[2] Both components are likely acting as hydride sources.

The Rationale:

  • Base: Strong alkoxide bases like KOtBu or NaOEt are known to generate Pd-H species.[2] The base's primary role is to activate the organoboron reagent to facilitate transmetalation.[14][15] A base that is too strong or has available β-hydrogens can create more problems than it solves.

  • Solvent: Ethanol is a protic solvent that can be readily oxidized by palladium to form Pd-H.[5]

Recommended Action:

  • Change the Base: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][2][13] These bases are effective at promoting transmetalation without acting as significant hydride sources.

  • Change the Solvent: Switch to an anhydrous, aprotic solvent. 1,4-Dioxane, Toluene, or 2-MeTHF are standard choices.[1] If some water is required to aid solubility or facilitate the reaction (which is common), use it sparingly (e.g., in a 10:1 or 5:1 ratio of organic solvent to water) and ensure it is degassed.[9][16]

Reaction Conditions & Kinetics

A5: At this stage, you are dealing with fine-tuning the reaction kinetics. The goal is to find a "sweet spot" where the rate of the desired coupling significantly outpaces the rate of dehalogenation.

Recommended Actions:

  • Lower the Temperature: High temperatures can accelerate all reactions, including undesired side pathways.[2][13] Try screening a range of lower temperatures (e.g., 100°C, 90°C, 80°C). You may need to accept a longer reaction time for a cleaner product profile.

  • Check Reagent Purity: Ensure your boronic acid or ester is of high purity. Impurities can sometimes inhibit the catalyst or slow transmetalation. While the halide is the primary driver of dehalogenation, a slow transmetalation step allows more time for the Ar-Pd(II)-Cl intermediate to encounter a hydride source.[1][17]

  • Ensure Rigorously Inert Atmosphere: Degas your reaction mixture thoroughly before heating.[13] Oxygen can degrade phosphine ligands and the Pd(0) catalyst, leading to the formation of palladium black and other species that can promote side reactions.[3] Maintain a positive pressure of argon or nitrogen throughout the experiment.

Section 3: Recommended Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is designed as a high-success-rate starting point for coupling with a typical arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.

  • Add the SPhos Pd G2 precatalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous 1,4-dioxane and then the degassed water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Visual Troubleshooting Workflow

If you encounter issues, follow this logical troubleshooting flow to systematically optimize your reaction conditions.

G start Start Reaction (Protocol 1) check Analyze Crude Mixture: Dehalogenation > 5%? start->check base_path Is Base an Alkoxide (e.g., NaOEt, KOtBu)? check->base_path Yes success Success: Dehalogenation Minimized check->success No change_base Action: Switch to K₃PO₄ or Cs₂CO₃ base_path->change_base Yes solvent_path Is Solvent Protic (e.g., EtOH, MeOH)? base_path->solvent_path No change_base->start Re-run change_solvent Action: Switch to Dioxane, Toluene, or 2-MeTHF solvent_path->change_solvent Yes ligand_path Using PPh₃ or no specialized ligand? solvent_path->ligand_path No change_solvent->start Re-run change_ligand Action: Screen Biaryl Phosphine (SPhos, XPhos) or NHC Ligand ligand_path->change_ligand Yes temp_path Still seeing dehalogenation? ligand_path->temp_path No change_ligand->start Re-run lower_temp Action: Lower Temperature (e.g., from 100°C to 80°C) temp_path->lower_temp Yes temp_path->success No, consult specialist lower_temp->start Re-run

Caption: A logical workflow for troubleshooting dehalogenation.

References

identifying and removing impurities from 6-Chloro-4-methoxynicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-methoxynicotinonitrile. It addresses common challenges related to impurity formation and offers robust troubleshooting strategies and detailed purification protocols to ensure the highest quality of the final product.

Overview of Synthesis and Impurity Profile

This compound is a key intermediate in medicinal chemistry, valued for its role in constructing more complex molecular architectures.[1][2] The most prevalent synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction on 4,6-dichloronicotinonitrile using sodium methoxide. While effective, this pathway is susceptible to the formation of several process-related impurities that can compromise the yield and purity of the target molecule. Understanding the origin of these impurities is the first step toward effective control.

The primary reaction is the regioselective displacement of the chlorine atom at the C4 position of the pyridine ring, which is more activated towards nucleophilic attack than the C6 position.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Impurities 4,6-dichloronicotinonitrile 4,6-Dichloronicotinonitrile Target This compound (Desired Product) 4,6-dichloronicotinonitrile->Target NaOCH₃, Methanol Isomer 4-Chloro-6-methoxynicotinonitrile (Isomeric Impurity) 4,6-dichloronicotinonitrile->Isomer Non-regioselective attack Hydrolysis 6-Chloro-4-hydroxynicotinonitrile (Hydrolysis Impurity) 4,6-dichloronicotinonitrile->Hydrolysis Trace H₂O NaOMe Sodium Methoxide (NaOCH₃) NaOMe->Target Di-substituted 4,6-Dimethoxynicotinonitrile (Over-reaction Impurity) Target->Di-substituted Excess NaOCH₃

Caption: Common synthetic route and potential impurity formation pathways.

Troubleshooting and FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My final product is contaminated with an isomeric impurity. What is it and why does it form?

A1: The most common isomeric impurity is 4-Chloro-6-methoxynicotinonitrile .[3] It forms when the nucleophile (methoxide) attacks the C6 position of the 4,6-dichloronicotinonitrile starting material instead of the more electronically favorable C4 position. While the C4 position is generally more activated, the regioselectivity of the reaction is not always absolute and can be influenced by reaction conditions. Factors like elevated temperatures or prolonged reaction times can decrease selectivity and lead to higher levels of this isomer.

Q2: I'm observing a di-substituted byproduct. How can I prevent its formation?

A2: The di-substituted impurity is 4,6-dimethoxynicotinonitrile . Its presence indicates an over-reaction, where a second molecule of sodium methoxide displaces the remaining chlorine atom on your desired product. To mitigate this:

  • Control Stoichiometry: Use a precise molar equivalent of sodium methoxide, typically ranging from 1.0 to 1.1 equivalents relative to the 4,6-dichloronicotinonitrile. An excess of the nucleophile will inevitably drive the reaction toward di-substitution.

  • Monitor Reaction Progress: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent reaction of the product.[4]

Q3: My reaction mixture shows the presence of 6-Chloro-4-hydroxynicotinonitrile. What is the cause?

A3: The formation of 6-Chloro-4-hydroxynicotinonitrile is a result of hydrolysis.[5][6] This occurs when water is present in the reaction mixture, acting as a competing nucleophile. To prevent this:

  • Ensure Anhydrous Conditions: Use a dry solvent (e.g., anhydrous methanol) and ensure all glassware is flame-dried or oven-dried before use. The sodium methoxide should also be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5]

Q4: What are the recommended analytical methods for monitoring the reaction and assessing final purity?

A4: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.

Analytical TechniquePurpose & Application
HPLC (UV-Vis) The primary method for quantifying the purity of the final product and separating it from isomers and other non-volatile impurities. Ideal for monitoring reaction progress.[7]
LC-MS Combines the separation of HPLC with mass spectrometry to confirm the molecular weights of the product and impurities, aiding in their identification.[7]
GC-MS Best suited for identifying and quantifying volatile impurities, including residual solvents and certain low-boiling point byproducts.[8]
¹H and ¹³C NMR Essential for the unambiguous structural confirmation of the final product and for characterizing the structure of any isolated impurities.[9]

Experimental Protocols: Purification Strategies

Effective purification is critical to achieving high-purity this compound. The choice between recrystallization and column chromatography depends on the impurity profile.

Purification_Workflow Crude_Product Crude Reaction Product Assess_Purity Assess Purity (TLC/HPLC) Crude_Product->Assess_Purity Recrystallization Protocol 1: Recrystallization Assess_Purity->Recrystallization  Major impurities have different solubility Column_Chromatography Protocol 2: Column Chromatography Assess_Purity->Column_Chromatography  Isomers or impurities with similar solubility present Check_Purity_Again Confirm Purity >99% Recrystallization->Check_Purity_Again Column_Chromatography->Check_Purity_Again Final_Product Pure this compound Check_Purity_Again->Column_Chromatography No Check_Purity_Again->Final_Product Yes

Caption: Decision workflow for purification of the crude product.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for removing impurities that have significantly different solubility profiles from the desired product.[10]

1. Solvent Screening:

  • The ideal solvent should dissolve the crude product completely at an elevated temperature but poorly at room temperature or below.

  • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures) to identify the optimal system.

2. Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material with stirring.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Maximize Yield: Once the solution reaches room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is necessary when recrystallization fails to remove impurities with similar solubilities, such as the 4-Chloro-6-methoxynicotinonitrile isomer.[11][12]

1. Materials:

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents. A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%) is a common starting point.[11]

2. Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent mixture (e.g., 5% ethyl acetate in hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low polarity mixture. Collect fractions continuously.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute compounds with higher polarity. The desired product will elute after the less polar impurities and before the more polar ones.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

troubleshooting failed Buchwald-Hartwig amination with 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Failed Buchwald-Hartwig Amination with 6-Chloro-4-methoxynicotinonitrile

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of this compound. As a challenging, electron-deficient heteroaryl chloride, this substrate requires careful optimization. This document provides in-depth, field-proven insights in a direct Q&A format to help you diagnose and resolve common experimental failures.

Troubleshooting Guide

This section addresses specific problems you might be observing in your reaction. The answers are structured to provide a logical diagnostic workflow, from the most probable cause to more nuanced issues.

Q1: My reaction shows little to no conversion of the starting material. What are the primary causes and my first steps?

Low or no conversion is the most common failure mode for this reaction. It almost always points to an issue with the catalytic cycle, particularly the challenging activation of the C-Cl bond.

A1: Initial Diagnostic Checklist

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Any leak in your system can completely shut down catalysis.

    • Action: Ensure your reaction is set up under a strictly inert atmosphere (high-purity Argon or Nitrogen). Use glassware that is oven- or flame-dried and cooled under vacuum. Employ robust techniques like multiple vacuum/backfill cycles.[1]

  • Catalyst and Ligand Selection: The oxidative addition of an aryl chloride bond to Pd(0) is often the rate-limiting step.[1] This requires a highly active catalyst system.

    • Causality: Standard catalysts like Pd(PPh₃)₄ are generally ineffective for aryl chlorides. You need bulky, electron-rich phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species.

    • Action: If you are using a simple Pd source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand, consider switching to a pre-formed catalyst (a "precatalyst"). These complexes, such as XPhos Pd G3 or RuPhos Pd G4, generate the active L-Pd(0) species more cleanly and efficiently.[2] For this specific substrate, ligands from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos, BrettPhos) are an excellent starting point.[3][4]

  • Base Efficacy and Purity: The base plays a crucial role in deprotonating the amine to form the palladium-amido complex, which precedes reductive elimination.[5][6]

    • Causality: The choice of base must be matched to the amine's pKa and the solvent. Strong bases like sodium tert-butoxide (NaOt-Bu) are often required to achieve high reaction rates.[4] However, the physical properties and purity of the base are critical.

    • Action:

      • Use a fresh, high-purity bottle of your base. NaOt-Bu can degrade upon exposure to air and moisture, forming less effective NaOH.[1]

      • For poorly soluble inorganic bases like K₃PO₄ or Cs₂CO₃, ensure vigorous stirring. The reaction can be limited by the solid-liquid interface.[7] Consider grinding the base to increase surface area.

  • Solvent and Solubility: Reagents must be sufficiently soluble for the reaction to proceed.

    • Action: While toluene and 1,4-dioxane are common, inspect your reaction for undissolved starting materials. If solubility is an issue, consider alternative solvents like CPME, t-AmOH, or a solvent mixture.[1] Avoid coordinating solvents like acetonitrile or pyridine, which can bind to the palladium and inhibit catalysis.[7]

Q2: I'm observing a major byproduct that appears to be 4-methoxy-nicotinonitrile (hydrodehalogenation). How can I suppress this?

Hydrodehalogenation (the replacement of -Cl with -H) is a well-known and frustrating side reaction in Buchwald-Hartwig aminations.[1] It competes directly with the desired C-N bond formation.

A2: Strategies to Minimize Hydrodehalogenation

This side reaction arises when the catalytic cycle is diverted. The primary mechanisms are β-hydride elimination from the palladium-amido intermediate (if the amine has β-hydrogens) or reaction of a palladium-hydride species with the aryl chloride.[8]

  • Scrupulously Anhydrous Conditions: This is the most critical factor.

    • Causality: Trace water can react with the base or other species to generate hydroxide or serve as a proton source, facilitating the formation of palladium-hydride (L-Pd-H) intermediates that lead to reduction of your aryl chloride.

    • Action: Dry your solvent rigorously using an appropriate method (e.g., distillation from a drying agent, passing through an activated alumina column). Ensure all reagents, especially the base and amine, are anhydrous.[1] Use of molecular sieves in the reaction flask can be beneficial.

  • Optimize Amine Stoichiometry:

    • Causality: The desired amination pathway is dependent on the concentration of the amine.

    • Action: Use a slight excess of the amine (typically 1.1–1.4 equivalents). This helps ensure that the palladium-amido complex formation outcompetes competing side reactions.[1]

  • Ligand Choice:

    • Causality: Bulky ligands that accelerate the rate of reductive elimination can minimize the lifetime of intermediates prone to side reactions.

    • Action: If hydrodehalogenation is persistent, screen different classes of ligands. For primary amines, which are prone to forming catalytically incompetent bis(amine) complexes, highly hindered ligands like BrettPhos can improve selectivity for the desired monoarylation product.[3][4]

  • Consider Additives: In some challenging cases, additives have been shown to suppress hydrodehalogenation. For instance, a bimetallic palladium-copper system has been developed to prevent the formation of Pd-hydride species in aqueous media.[9] While not a standard approach, it highlights that the mechanism can be modulated.

Frequently Asked Questions (FAQs)

Q3: Which catalyst, ligand, and base combination is the best starting point for this compound?

A3: For a challenging electron-deficient heteroaryl chloride, a robust, pre-formed catalyst is highly recommended to ensure reliable activation. A strong base is typically required to drive the reaction efficiently.

Recommended Starting Conditions

ComponentRecommendationRationale & Key Considerations
Pd Source XPhos Pd G3 (or similar G3/G4 precatalyst)Precatalysts provide a reliable source of active Pd(0), avoiding issues with incomplete reduction of Pd(II) sources.[2][7]
Ligand XPhosA bulky, electron-rich biarylphosphine ligand proven effective for activating C-Cl bonds and coupling heteroaryl halides.[3]
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base that facilitates rapid amine deprotonation. Use 1.5–2.0 equivalents.[4]
Solvent Toluene or 1,4-Dioxane (anhydrous)Standard, non-coordinating solvents. Ensure they are rigorously dried.[7][10]
Temperature 90–110 °CC-Cl bond activation typically requires elevated temperatures.[5]
Concentration 0.1–0.5 MA typical starting concentration range.
Q4: The pyridine nitrogen on my substrate can coordinate to the palladium. How does this affect the reaction and how can I prevent it?

A4: Yes, this is a critical consideration. The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center.

  • Effect: This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and inhibiting the reaction.[3]

  • Solution: The use of very bulky (sterically demanding) ligands is the primary strategy to mitigate this issue. Ligands like XPhos, CyJohnPhos, or Josiphos-type ligands create a crowded environment around the palladium atom.[3][11] This steric shield physically hinders the pyridine nitrogen from accessing and binding to the metal center, allowing the desired catalytic cycle to proceed.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps in the catalytic cycle. For this compound, the initial "Oxidative Addition" step is the most challenging and often rate-limiting.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(Cl) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Rate-Limiting Step) Amido L-Pd(II)(Ar)(NR¹R²) Amido Complex OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Regenerates Catalyst Product Ar-NR¹R² Amido->Product Reductive Elimination ArCl Ar-Cl ArCl->OxAdd Amine HNR¹R² Amine->OxAdd Base Base Base->OxAdd BaseH - [Base-H]Cl BaseH->Amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

If your reaction fails, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow Start Reaction Failure (Low/No Conversion) Check_Inert 1. Verify Inert Atmosphere (Degas solvent, backfill cycles) Start->Check_Inert Check_Catalyst 2. Evaluate Catalyst System - Use a precatalyst (e.g., G3/G4)? - Ligand appropriate for Ar-Cl? Check_Inert->Check_Catalyst Atmosphere OK Check_Reagents 3. Check Reagent Quality - Anhydrous solvent/reagents? - Fresh, high-purity base? Check_Catalyst->Check_Reagents Catalyst OK Check_Conditions 4. Review Reaction Conditions - Temperature high enough (90-110°C)? - Vigorous stirring? Check_Reagents->Check_Conditions Reagents OK Screen_Ligands Problem Persists: Screen Ligands & Bases Check_Conditions->Screen_Ligands Conditions OK Success Reaction Successful Screen_Ligands->Success

Caption: A decision tree for troubleshooting failed amination reactions.

Experimental Protocols

Protocol 1: Standard Reaction Setup

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 eq)

  • Anhydrous Toluene (5 mL, ~0.2 M)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and sodium tert-butoxide.

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with Argon. Repeat this process three times to ensure an inert atmosphere.

  • Through the septum, add the anhydrous toluene, followed by the amine via syringe.

  • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12–24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Improving Regioselectivity of Reactions with 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 6-chloro-4-methoxynicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize reactions involving this versatile synthetic building block. The inherent electronic properties of this substituted pyridine present a common, yet solvable, challenge: controlling the regioselectivity of nucleophilic aromatic substitution (SNAr). This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you achieve your desired synthetic outcomes with precision and high yield.

Troubleshooting Guide

This section addresses specific, practical problems encountered during experimentation. Each answer provides a mechanistic rationale and actionable steps for protocol optimization.

Q1: My reaction with an amine nucleophile is yielding a mixture of the desired 6-amino product and the undesired 4-amino isomer. How can I improve selectivity for the C6 position?

This is a classic regioselectivity challenge. While the chloride at C6 is intrinsically a better leaving group than the methoxide at C4, both positions are electronically activated for nucleophilic attack. The key to favoring C6 substitution lies in exploiting the subtle differences in their reactivity and reaction kinetics.

Root Cause Analysis: The pyridine nitrogen and the C3-nitrile group are powerful electron-withdrawing groups that lower the electron density at the C2, C4, and C6 positions, making them electrophilic.[1][2] In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex dictates the reaction's feasibility. For this compound, attack at both C4 and C6 forms a stabilized Meisenheimer complex where the negative charge can be delocalized onto the ring nitrogen.[1][4]

Strategies for Optimization:

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often enhances selectivity. The reaction leading to the C6-substituted product (kinetic product) generally has a lower activation energy due to the superior leaving group ability of chloride compared to methoxide. The C4-substitution may be thermodynamically more stable in some cases, and higher temperatures can provide the energy to overcome the higher activation barrier, leading to a product mixture.

    • Actionable Advice: Start your reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to track product formation versus starting material consumption.

  • Solvent Polarity: The choice of solvent can influence which position is favored.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent for SNAr reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive. However, they can sometimes reduce selectivity.

    • Less Polar Solvents (e.g., THF, 1,4-Dioxane): Using a less polar solvent can sometimes increase selectivity for C6. This may be due to a more organized transition state where the intrinsic reactivity difference between the C-Cl and C-OMe bonds is more pronounced.

  • Nucleophile Steric Hindrance: Employing a bulkier nucleophile can favor attack at the sterically less encumbered C6 position. The C4 position is flanked by substituents at C3 (nitrile) and C5 (hydrogen), whereas the C6 position is only adjacent to the C5 hydrogen.

Parameter Condition for High C6 Selectivity Rationale
Temperature Low (e.g., 0 °C to RT)Favors the kinetically controlled product by leveraging the lower activation energy for chloride displacement.
Solvent Less polar (e.g., THF, Dioxane)May enhance the intrinsic reactivity difference between the C6 and C4 positions.
Base Non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃)Prevents competition with the primary nucleophile and minimizes side reactions.
Nucleophile Sterically demandingA bulkier nucleophile will preferentially attack the less sterically hindered C6 position.
Q2: I am attempting to displace the chloride at C6 with a thiol, but the reaction is sluggish and gives low yields, with mostly starting material recovered. What steps can I take to drive the reaction to completion?

Low reactivity with soft nucleophiles like thiols is a common issue. This problem typically stems from insufficient nucleophilicity of the thiol or inadequate reaction conditions to overcome the activation energy barrier.

Root Cause Analysis: Thiols are generally less basic than amines and require deprotonation by a suitable base to form the much more nucleophilic thiolate anion. If the base is too weak or if the reaction temperature is too low, the concentration of the active thiolate nucleophile will be insufficient to drive the reaction forward at a reasonable rate.

Strategies for Optimization:

  • Choice of Base: The pKa of the thiol is critical. A base must be strong enough to deprotonate the thiol effectively but should ideally be non-nucleophilic to avoid competing with the desired reaction.

    • For Aliphatic Thiols (pKa ~10-11): A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is often sufficient.

    • For Aromatic Thiols (pKa ~6-7): A weaker base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used, though inorganic bases often provide better results. For challenging cases, a stronger base like sodium hydride (NaH) can be used to generate the thiolate quantitatively before adding the electrophile, but care must be taken to handle it safely.

  • Increasing Temperature: Unlike the selectivity issue in Q1, driving a sluggish reaction often requires heat. Once the thiolate is formed, gentle heating to 50-80 °C can significantly accelerate the rate of substitution.

  • Consider Catalysis: While SNAr is the expected pathway, for particularly unreactive systems, transition-metal catalysis can be an alternative. Copper(I)-catalyzed Ullmann-type couplings are known to facilitate C-S bond formation.[5]

Experimental Workflow: Troubleshooting Poor C6 Regioselectivity

G start Problem: Mixture of C6/C4 Isomers temp Step 1: Lower Temperature Run reaction at 0°C, warming slowly to RT. start->temp check1 Is selectivity >95:5? temp->check1 solvent Step 2: Change Solvent Switch from DMF/DMSO to THF or Dioxane. check1->solvent No success Success: Optimized Protocol Achieved check1->success Yes check2 Is selectivity improved? solvent->check2 nucleophile Step 3: Modify Nucleophile Use a sterically bulkier amine (e.g., tert-butylamine). check2->nucleophile No check2->success Yes check3 Is selectivity now acceptable? nucleophile->check3 check3->success Yes fail Consult Advanced Strategies: Consider protecting groups or alternative synthetic routes. check3->fail No

Caption: A decision tree for systematically troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q3: What are the fundamental electronic factors that govern reactivity at the C4 and C6 positions of this compound?

The reactivity is governed by a combination of inductive and resonance effects from three key functional groups:

  • Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom withdraws electron density from the ring through an inductive effect (-I). More importantly, it can stabilize the negative charge of the Meisenheimer intermediate via resonance when the nucleophilic attack occurs at the C2, C4, or C6 positions.[1][6] This stabilization is a primary reason why these positions are activated for SNAr.

  • Nitrile Group (-CN): The nitrile group at the C3 position is a strong electron-withdrawing group through both induction (-I) and resonance (-M). Its presence significantly acidifies the ring protons and further activates the adjacent C4 position.

  • Leaving Groups (C6-Cl and C4-OMe):

    • Chloride (Cl): A good leaving group in SNAr reactions. Halogen reactivity in SNAr often follows the trend F > Cl ≈ Br > I, which is inverted from SN2 reactions.[3][7] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative atom on the ring, rather than the expulsion of the leaving group.[7]

    • Methoxide (OMe): A poorer leaving group than chloride due to the stronger C-O bond and the higher basicity of the departing MeO⁻ anion compared to Cl⁻.

The combination of these effects makes both C4 and C6 highly electrophilic, setting the stage for the regioselectivity challenge.

Q4: Is it possible to selectively displace the 4-methoxy group while retaining the 6-chloro group?

This is a significantly more challenging transformation due to the superior leaving group ability of chloride. Achieving selective substitution at C4 would require conditions that either deactivate the C6 position or selectively activate the C4-methoxy group.

  • Strategy 1: Nucleophile-Directing Effects: One hypothetical approach could involve using a nucleophile that has a strong interaction (e.g., hydrogen bonding) with the adjacent C3-nitrile group, potentially favoring attack at the C4 position. This is speculative and would require significant empirical screening.

  • Strategy 2: Lewis Acid Activation: A Lewis acid could potentially coordinate to the oxygen of the methoxy group, making it a better leaving group (formally 'Me-O-Lewis Acid'). However, the Lewis acid is also likely to coordinate to the pyridine nitrogen, which would globally activate the ring and may not impart the desired C4 selectivity.

  • Strategy 3: Ortho-Lithiated Intermediates: More advanced organometallic strategies involving directed ortho-metalation could potentially functionalize the C5 position, which might then be used to set up a subsequent transformation at C4.

Protocols

Protocol 1: Optimized Procedure for Selective C6-Amination

This protocol is designed to maximize selectivity for the displacement of the C6-chloro group with a primary amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension (concentration ~0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the primary amine (1.2 equiv) dropwise to the stirred suspension over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the consumption of the starting material. The desired product, 6-amino-4-methoxynicotinonitrile, should be the major spot.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-amino-4-methoxynicotinonitrile product.

Mechanistic Visualization

G cluster_0 SNAr Mechanism at C6 cluster_1 Competing Pathway at C4 A This compound + Nu⁻ B Meisenheimer Complex (Attack at C6) A->B + Nu⁻ (Rate-determining step) C 6-Nu-4-methoxynicotinonitrile + Cl⁻ B->C - Cl⁻ (Fast) D This compound + Nu⁻ E Meisenheimer Complex (Attack at C4) D->E + Nu⁻ (Higher Ea) F 6-Chloro-4-Nu-nicotinonitrile + MeO⁻ E->F - MeO⁻ (Slower)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on the pyridine ring.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-Chloro-4-methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Chloro-4-methoxynicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of NMR spectral interpretation for this important class of compounds. The unique electronic environment of the substituted pyridine ring often leads to spectra that require careful and systematic analysis. This resource provides troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the aromatic protons in a this compound derivative?

The proton chemical shifts in substituted pyridines are influenced by the electronic effects of the substituents.[1][2] For a this compound scaffold, you can generally expect the following:

  • H-2: This proton is ortho to the ring nitrogen and is significantly deshielded. Its signal is typically found furthest downfield, often in the range of δ 8.5-8.8 ppm .

  • H-5: This proton is meta to the nitrogen and ortho to the chlorine atom. It is also deshielded but to a lesser extent than H-2. Expect its signal in the range of δ 6.9-7.2 ppm .

  • Methoxy Protons (-OCH₃): These protons are on the methoxy group at the C-4 position and typically appear as a sharp singlet around δ 3.9-4.1 ppm .

It is important to note that these are approximate ranges, and the exact chemical shifts can be influenced by the solvent and the nature of other substituents on the molecule.[3][4]

Q2: Why do the proton signals in my spectrum appear broad, especially the one for H-2?

Broadening of proton signals in nitrogen-containing heterocycles can be attributed to several factors:

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to efficient relaxation of adjacent protons (like H-2), causing their signals to broaden.

  • Chemical Exchange: If there is restricted rotation around a bond or slow conformational changes on the NMR timescale, it can lead to the broadening of signals.

  • Solvent Effects: The choice of solvent can influence the resolution of the spectra.[3] Protic solvents, in particular, can lead to exchange broadening.

To address this, you can try acquiring the spectrum at a different temperature or using a different deuterated solvent.

Q3: How can I definitively distinguish between the H-2 and H-5 protons?

While their chemical shifts are generally distinct, unambiguous assignment is crucial. Several 2D NMR techniques are invaluable for this purpose:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-4 bonds).[5] In this scaffold, you would not expect a direct correlation between H-2 and H-5 as they are too far apart. However, if there are other protons on the molecule, COSY can help build the spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are J-coupled.[6][7][8] You would expect a NOE correlation between the methoxy protons (-OCH₃) and the H-5 proton, as they are spatially proximate. This is a very reliable method for confirming the assignment of H-5.

Q4: What are the expected ¹³C chemical shifts for the pyridine ring carbons?

The carbon chemical shifts are also heavily influenced by the substituents.[2] The electron-withdrawing nature of the nitrogen, nitrile, and chlorine groups, and the electron-donating nature of the methoxy group all play a role.

Carbon AtomExpected Chemical Shift Range (ppm)Rationale
C-2 150 - 155Adjacent to the electronegative nitrogen.
C-3 95 - 100Shielded by the methoxy group and influenced by the nitrile.
C-4 165 - 170Attached to the electron-donating methoxy group, significantly downfield.
C-5 110 - 115Influenced by the adjacent chlorine.
C-6 155 - 160Attached to the electronegative chlorine and adjacent to nitrogen.
CN 115 - 120Typical range for a nitrile carbon.
-OCH₃ 55 - 60Typical range for a methoxy carbon.

Note: These are predicted ranges and can vary based on the specific derivative and solvent.

Troubleshooting Guides

Problem 1: Ambiguous assignment of aromatic protons due to signal overlap or unexpected chemical shifts.

Step-by-Step Protocol for Definitive Assignment using 2D NMR:

  • Acquire a High-Resolution ¹H NMR Spectrum: Ensure good signal-to-noise and resolution.

  • Run a ¹H-¹H COSY Experiment: This will establish proton-proton coupling networks. While H-2 and H-5 won't show a correlation, this is useful if other coupled protons are present.

  • Run a ¹H-¹H NOESY or ROESY Experiment: This is the key experiment for assigning H-5.

    • Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction. The protons of the methoxy group at C-4 are in close spatial proximity to the proton at C-5.

    • Expected Observation: A cross-peak between the methoxy singlet and one of the aromatic singlets will definitively assign that aromatic proton as H-5. The other aromatic singlet can then be confidently assigned as H-2.

  • Acquire ¹³C, DEPT-135, and HSQC/HMBC Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This will link the assigned H-2 and H-5 signals to their respective carbon signals (C-2 and C-5).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is extremely powerful for confirming the entire carbon skeleton. For example, the methoxy protons should show a correlation to C-4.

Workflow Diagram:

Caption: Workflow for unambiguous proton assignment using 2D NMR.

Problem 2: Difficulty in assigning quaternary carbons in the ¹³C NMR spectrum.

Step-by-Step Protocol using HMBC:

  • Acquire a High-Resolution ¹³C NMR Spectrum: Identify all carbon signals.

  • Acquire a DEPT-135 Spectrum: This experiment distinguishes between CH, CH₂, and CH₃ groups. Quaternary carbons (and CH₂) will be absent, while CH and CH₃ will give positive signals and CH₂ negative signals. This helps to identify the quaternary carbons by process of elimination.

  • Run a ¹H-¹³C HMBC Experiment: This is the most direct way to assign quaternary carbons.

    • Rationale: HMBC shows correlations from protons to carbons that are 2 or 3 bonds away. By observing which protons "see" a particular quaternary carbon, its position can be deduced.

    • Expected Correlations for this compound:

      • C-3 (Quaternary): Should show correlations to H-2 and H-5.

      • C-4 (Quaternary): Should show strong correlations to the methoxy protons and a weaker correlation to H-5.

      • C-6 (Quaternary): Should show a correlation to H-5.

Logical Relationship Diagram:

G H2 H-2 Proton C3 C-3 H2->C3 ³J CN C≡N H2->CN ³J H5 H-5 Proton H5->C3 ²J C4 C-4 H5->C4 ²J C6 C-6 H5->C6 ²J OCH3 -OCH₃ Protons OCH3->C4 ²J caption Expected HMBC Correlations to Quaternary Carbons

References

Technical Support Center: Addressing Poor Solubility of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 6-Chloro-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in common reaction solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the success of your synthetic endeavors.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis.[1][2][3] However, its poor solubility in many common organic solvents can pose a significant hurdle, leading to incomplete reactions, low yields, and purification difficulties. This guide provides a systematic approach to addressing these solubility challenges, drawing upon established principles of physical and chemical modifications to enhance solvation.[4][5]

Troubleshooting Guide: Poor Solubility of this compound

This section provides a logical workflow for diagnosing and resolving solubility issues.

Issue: The compound is not dissolving in the chosen reaction solvent.
Root Cause Analysis and Solutions:
  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving the compound. The principle of "like dissolves like" is a fundamental starting point.[6]

  • Concentration is Too High: You may be attempting to dissolve too much of the compound in a given volume of solvent.

  • Low Temperature: The solubility of most solids in liquids increases with temperature.[7]

  • Kinetic vs. Thermodynamic Solubility: The rate of dissolution may be very slow, even if the compound is thermodynamically soluble.

The following diagram illustrates a systematic approach to troubleshooting poor solubility:

Caption: Troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: In which solvents should I start my screening for this compound?

A1: A systematic solvent screening is the most effective initial step.[8][9] We recommend starting with a range of solvents covering different polarity classes. The following table provides a suggested starting point for your screening experiments.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Acetonitrile, DMF, DMSO, AcetoneThese solvents are often effective at dissolving moderately polar organic molecules.[10]
Polar Protic Methanol, Ethanol, IsopropanolThe presence of a hydroxyl group can aid in dissolving compounds with polar functional groups.[8]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are moderately polar solvents that are common in organic synthesis.[10]
Chlorinated Dichloromethane (DCM), ChloroformThese are less polar options that should be considered.
Aromatic Toluene, XylenesThese non-polar solvents are less likely to be effective but are worth screening for completeness.
Q2: How do I perform a solvent screening experiment?

A2: A small-scale, systematic approach is recommended.

Protocol: Small-Scale Solvent Screening
  • Preparation: In separate, labeled vials, add a small, pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a single solvent from the screening table (e.g., 0.5 mL).

  • Observation at Room Temperature: Agitate the vials at room temperature (e.g., using a vortex mixer) for a set period (e.g., 15-30 minutes). Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Observation with Heating: For solvents in which the compound did not fully dissolve, gently warm the vials (e.g., to 40-60 °C) and observe any changes in solubility.[11] Be sure to do this in a well-ventilated fume hood and consider the boiling point of the solvent.

  • Cooling: Allow the heated vials to cool to room temperature and observe if the compound precipitates out of solution. This can provide insight into the temperature dependence of solubility.

Q3: What should I do if no single solvent is effective?

A3: If a single solvent does not provide adequate solubility, the next step is to investigate co-solvent systems.[12][13] A co-solvent is a mixture of two or more miscible solvents, which can have significantly different solvating properties than the individual components.[14][15]

Strategy for Co-Solvent Screening:
  • Identify a "Good" and a "Poor" Solvent: From your initial screening, identify a solvent in which this compound has some, albeit limited, solubility (the "good" solvent) and your desired reaction solvent in which it is poorly soluble (the "poor" solvent).

  • Systematic Blending: Prepare a series of co-solvent mixtures with varying ratios of the "good" and "poor" solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Test Solubility: Repeat the small-scale solubility test in each of these co-solvent mixtures.

co_solvent_selection initial_screening Initial Solvent Screening Results good_solvent Identify a 'Good' Solvent (Partial Solubility) initial_screening->good_solvent poor_solvent Identify a 'Poor' but Desired Reaction Solvent initial_screening->poor_solvent blend Create Systematic Blends (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) good_solvent->blend poor_solvent->blend test_solubility Test Solubility in Blends blend->test_solubility optimal_ratio Identify Optimal Co-Solvent Ratio test_solubility->optimal_ratio

Caption: Logic for co-solvent system selection.

Q4: Can I just heat the reaction mixture to dissolve the compound?

A4: Increasing the temperature is a common and often effective method to increase the solubility of a solid in a liquid.[7] However, this approach must be taken with caution:

  • Compound Stability: Ensure that this compound and your other reagents are stable at elevated temperatures. Consult the Safety Data Sheet (SDS) for thermal decomposition information.[16][17]

  • Solvent Boiling Point: Do not heat the reaction mixture above the boiling point of the solvent unless you are using a reflux condenser.

  • Side Reactions: Higher temperatures can sometimes lead to an increase in the rate of undesired side reactions.

Q5: Are there any other techniques I can use to improve solubility?

A5: Yes, several other methods can be employed, often in combination with the techniques above:

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can increase the rate of dissolution.[4][18] Micronization is an industrial application of this principle.[12]

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution process.[19]

  • Use of Surfactants or Hydrotropes: In some cases, the addition of a small amount of a surfactant or a hydrotropic agent can significantly increase the solubility of a compound in a given solvent system.[6][13][20] These agents work by reducing the interfacial tension between the solute and the solvent.[6]

  • Supercritical Fluids: For specialized applications, supercritical fluids like carbon dioxide can be used as solvents, offering tunable solvating properties.[5][18]

Conclusion

Addressing the poor solubility of this compound requires a systematic and logical approach. By starting with a broad solvent screening, investigating co-solvent systems, and carefully considering the effects of temperature and other enhancing techniques, researchers can identify optimal conditions for their reactions. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively, ultimately leading to improved reaction outcomes and more efficient drug development workflows.

References

preventing catalyst deactivation in cross-coupling reactions of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 6-Chloro-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient heteroaryl chloride in palladium-catalyzed transformations. The inherent electronic properties of this substrate, particularly the pyridine nitrogen and the nitrile group, can present unique challenges related to catalyst stability and activity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, focusing on the prevention of catalyst deactivation to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary challenges stem from the substrate's structure. As an electron-deficient heteroaryl chloride, the Carbon-Chlorine bond is strong, making the initial oxidative addition step—where the palladium catalyst inserts into the C-Cl bond—kinetically slow and often the rate-limiting step of the catalytic cycle.[1][2] Furthermore, the presence of two Lewis-basic sites (the pyridine nitrogen and the nitrile group) can lead to catalyst inhibition or deactivation.[3] These groups can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[4][5]

Q2: What is the black precipitate I see in my reaction, and is it always a bad sign?

A2: The black precipitate is typically palladium black, which consists of agglomerated, insoluble palladium nanoparticles.[1] Its formation is a common visual indicator of catalyst deactivation. The active catalyst is a soluble, mononuclear Pd(0) species; when these species aggregate, they lose their catalytic activity. While the appearance of some black solid is common in many successful reactions, especially at the end, rapid and extensive precipitation early in the reaction is a strong indicator of poor catalyst stability and is often correlated with incomplete conversion.[1]

Q3: How do I choose the right ligand for this specific substrate?

A3: Ligand selection is the most critical parameter for success. For a challenging substrate like this compound, you need a ligand that can both accelerate the slow oxidative addition and stabilize the palladium center to prevent deactivation. The ideal ligands are typically:

  • Sterically Bulky: The bulkiness promotes the formation of monoligated L-Pd(0) species, which are often the most active for oxidative addition, and helps prevent catalyst dimerization and aggregation.[6]

  • Electron-Rich: High electron density on the ligand increases the electron density on the palladium center, which in turn enhances the rate of oxidative addition into the electron-poor C-Cl bond.[6][7]

Excellent starting points are the dialkylbiaryl phosphines (e.g., Buchwald ligands) such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbenes (NHCs).[8][9][10]

Q4: Should I use a palladium(II) precursor like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃?

For challenging couplings, using a well-defined, air-stable precatalyst is highly recommended.[9] Precatalysts (e.g., SPhos Pd G3) are Pd(II) complexes that readily and cleanly generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Inefficient Oxidative Addition: The C-Cl bond is strong, and the catalyst may not be active enough to initiate the cycle.[1] 2. Catalyst Poisoning: The pyridine nitrogen or nitrile group is coordinating to the Pd center, forming an inactive complex.[3][5] 3. Inactive Catalyst: The Pd(0) species has been oxidized by trace oxygen, or the Pd(II) precatalyst was not properly reduced.[11][14]1. Switch to a More Active Ligand: Use a bulky, electron-rich dialkylbiaryl phosphine (e.g., SPhos, RuPhos) or an NHC ligand to accelerate oxidative addition.[8][9] 2. Use a Precatalyst: Employ a well-defined precatalyst to ensure efficient generation of the active L-Pd(0) species.[9][13] 3. Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated using freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[14] 4. Optimize Temperature: While higher temperatures can promote oxidative addition, they can also accelerate catalyst decomposition. Screen a range of temperatures (e.g., 80-110 °C).
Reaction Stalls Prematurely 1. Catalyst Deactivation via Agglomeration: The active catalyst is precipitating as palladium black.[1] 2. Ligand Degradation: The phosphine ligand may be oxidizing or degrading under the reaction conditions. 3. Product Inhibition: The coupled product may be binding strongly to the catalyst, preventing turnover.[15]1. Modify Ligand/Palladium Ratio: A slightly higher ligand:Pd ratio (e.g., 1.5:1 to 2:1) can sometimes help stabilize the catalyst in solution. 2. Change Solvent: The solvent plays a crucial role in catalyst stability.[16][17] If using dioxane, consider trying toluene or CPME, as non-polar solvents can sometimes slow down aggregation pathways. 3. Lower Catalyst Loading & Extend Time: High catalyst concentrations can sometimes promote bimolecular deactivation pathways. Try lowering the catalyst loading (e.g., from 2 mol% to 1 mol%) and running the reaction longer.
Formation of Dehalogenated Byproduct (4-methoxynicotinonitrile) 1. β-Hydride Elimination (for couplings with alkyl partners): If your coupling partner has β-hydrogens, the intermediate alkylpalladium complex can undergo β-hydride elimination instead of reductive elimination.[18] 2. Protodeboronation (Suzuki Coupling): The boronic acid can be cleaved by residual water or base before it transmetalates to palladium. The resulting aryl anion can then be protonated.[3]1. Ligand Choice: For couplings involving alkyl groups, select ligands that are known to promote reductive elimination over β-hydride elimination. Bulky ligands often create a steric environment that favors C-C or C-N bond formation.[6] 2. Use Anhydrous Conditions (Suzuki): Ensure reagents and solvents are dry. Using potassium fluoride (KF) as the base or adding a dehydrating agent like trimethyl borate can sometimes mitigate protodeboronation.[3] 3. Use Boronic Esters (Suzuki): Pinacol esters (Bpin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[8]
Inconsistent Yields Between Batches 1. Variable Reagent Quality: Impurities in the starting material, solvents, or base can act as catalyst poisons.[1] 2. Inconsistent Oxygen/Moisture Exclusion: Minor variations in the degassing procedure or inert atmosphere can lead to significant differences in catalyst lifetime. 3. Poor Mixing: If using a solid base (e.g., K₃PO₄), inefficient stirring can lead to localized pH differences and inconsistent reaction rates.1. Purify Reagents: Recrystallize solid starting materials and distill liquid reagents if purity is questionable. Use high-purity, anhydrous solvents from a reliable source. 2. Standardize Setup: Use a consistent and rigorous procedure for degassing and maintaining an inert atmosphere. A glovebox is ideal, but Schlenk techniques can be sufficient if performed carefully. 3. Ensure Vigorous Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous, especially with solid reagents.[8]

Understanding Key Deactivation Pathways

To effectively troubleshoot, it is crucial to understand the mechanisms by which the catalyst can fail. The active Pd(0) species is at the center of a delicate balance between the productive catalytic cycle and various off-cycle, deactivating pathways.

The Productive Catalytic Cycle (Buchwald-Hartwig Example)

The desired reaction proceeds through a well-defined cycle. Understanding this cycle helps identify where things can go wrong.

G Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Aryl L-Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Coord Amine Coordination & Deprotonation PdII_Aryl->Coord + HNR₂ + Base PdII_Amido L-Pd(II)(Aryl)(NR₂) Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Product (Ar-NR₂) + L-Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Major Catalyst Deactivation Pathways

The active L-Pd(0) catalyst can be siphoned from the main cycle into various inactive states.

G cluster_cycle Productive Catalytic Cycle Active_Pd0 Active L-Pd(0) Aggregation Bimolecular Decomposition Active_Pd0->Aggregation Ligand_Deg Ligand Degradation (e.g., Oxidation) Active_Pd0->Ligand_Deg Inhibition Substrate/Product Inhibition Active_Pd0->Inhibition + Pyridine-CN Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Inactive_Complex1 Inactive Complex Ligand_Deg->Inactive_Complex1 Off_Cycle_Complex Off-Cycle Pd-Complex (Dormant) Inhibition->Off_Cycle_Complex

Caption: Key pathways leading to catalyst deactivation.

  • Aggregation to Palladium Black: This is often the primary mode of deactivation. The highly reactive, coordinatively unsaturated L-Pd(0) species can collide and aggregate, especially at high temperatures or low ligand concentrations, forming bulk palladium metal which is catalytically inactive.[1]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation (if oxygen is present) or other decomposition pathways (e.g., C-H insertion).[15] This is why bulky, robust ligands are essential.

  • Inhibition/Off-Cycle Complex Formation: The pyridine nitrogen of this compound can act as a ligand itself, displacing the phosphine and forming a dormant palladium complex that must dissociate before the catalyst can re-enter the productive cycle.[4][5] This effectively lowers the concentration of the active catalyst.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Schlenk Line)

Objective: To remove dissolved oxygen from reaction solvents to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Materials:

  • Reaction solvent (e.g., Dioxane, Toluene) in a Schlenk flask with a stir bar.

  • Schlenk line with access to high vacuum and a high-purity inert gas (Argon or Nitrogen).

  • Cold bath (e.g., liquid nitrogen or dry ice/acetone).

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent into the cold bath. Allow the solvent to freeze completely solid.

  • Pump: With the solvent frozen, open the flask to the vacuum line. Maintain the vacuum for 5-10 minutes to remove gases from the headspace above the frozen solid.

  • Thaw: Close the flask to the vacuum line and switch to the inert gas line (do not open the stopcock yet). Remove the flask from the cold bath and allow the solvent to thaw completely. You will see bubbles evolve from the liquid as dissolved gas is released.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • Storage: After the final thaw, backfill the flask with the inert gas. The solvent is now ready for use.

Protocol 2: Catalyst Pre-activation (for Pd(II) sources)

Objective: To generate the active L-Pd(0) species before adding the aryl chloride substrate, which can sometimes improve reaction consistency.[9][19]

Materials:

  • Palladium(II) source (e.g., Pd(OAc)₂)

  • Phosphine Ligand

  • Base (e.g., K₃PO₄)

  • Degassed reaction solvent

  • Reaction vessel under an inert atmosphere

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the Pd(OAc)₂, the phosphine ligand, and the base.

  • Add a portion of the degassed solvent.

  • Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C) for 15-30 minutes. A color change (e.g., to a darker, more homogeneous solution) often indicates the formation of the active catalyst.

  • Cool the mixture to the desired reaction temperature.

  • Add the this compound and the coupling partner (dissolved in the remaining solvent) to the pre-activated catalyst mixture to initiate the reaction.

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

G Start Reaction Issue: Low Yield / Stalled Check_Precipitate Is there significant early black precipitate? Start->Check_Precipitate Check_Byproduct Is dehalogenated byproduct observed? Check_Precipitate->Check_Byproduct No Sol_Precipitate Improve Catalyst Stability: 1. Use bulkier ligand (SPhos, etc.) 2. Use a precatalyst 3. Change solvent (e.g., Toluene) Check_Precipitate->Sol_Precipitate Yes Check_Setup Are reagents pure? Is setup rigorously inert? Check_Byproduct->Check_Setup No Sol_Byproduct Minimize Side Reactions: 1. Use more stable coupling partner (e.g., boronic ester) 2. Ensure anhydrous conditions 3. Re-evaluate ligand choice Check_Byproduct->Sol_Byproduct Yes Sol_Setup Improve Reaction Conditions: 1. Purify starting materials 2. Improve degassing protocol 3. Use a glovebox Check_Setup->Sol_Setup No Sol_Default Systematic Optimization: 1. Re-screen ligands 2. Re-screen bases/solvents 3. Optimize temperature Check_Setup->Sol_Default Yes

Caption: A decision tree for troubleshooting catalyst deactivation issues.

References

Validation & Comparative

A Comparative Guide to Alternative Synthetic Routes for 6-Substituted-4-Methoxynicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Substituted-4-methoxynicotinonitriles are a class of pyridine derivatives that serve as crucial building blocks in medicinal chemistry and materials science. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to a wide range of applications. Nicotinonitrile derivatives are known to possess diverse biological activities, including antitumor, antimicrobial, analgesic, and antiproliferative properties.[1] The development of efficient, versatile, and scalable synthetic routes to access these scaffolds is therefore of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparison of several key synthetic strategies for preparing 6-substituted-4-methoxynicotinonitriles. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the relative merits of each approach. The comparison will focus on three principal methodologies:

  • Classical Nucleophilic Aromatic Substitution (SNAr) on dihalopyridine precursors.

  • Convergent Cyclocondensation Reactions to construct the pyridine ring from acyclic components.

  • Modern Palladium-Catalyzed Cross-Coupling Reactions for late-stage functionalization.

Each route will be evaluated based on metrics such as yield, procedural complexity, substrate scope, and scalability, supported by experimental data and detailed protocols.

Route 1: Nucleophilic Aromatic Substitution (SNAr) on Dihalopyridine Scaffolds

This classical and widely-used approach leverages the inherent reactivity of halopyridines towards nucleophiles. The strategy typically involves the regioselective displacement of a halogen at the C-4 position with a methoxy group, leaving a second halogen at the C-6 position, which serves as a versatile handle for introducing a variety of substituents.

Principle and Mechanistic Insight

The foundation of this route is the nucleophilic aromatic substitution (SNAr) mechanism. In dihalopyridines such as 2,6- or 4,6-dihalonicotinonitriles, the pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. The C-4 position is particularly activated compared to the C-6 position, facilitating a regioselective reaction. The attack of a nucleophile (e.g., methoxide) forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, which then expels the halide leaving group to restore aromaticity.

This selectivity allows for a stepwise functionalization, first introducing the methoxy group at C-4 and then utilizing the remaining C-6 halogen for further diversification, often through transition-metal-catalyzed cross-coupling reactions.[2]

Experimental Workflow and Protocol

A common pathway starts with a commercially available dihalonicotinonitrile, such as 2,6-dichloro-4-methylnicotinonitrile.

SNAr_Workflow cluster_reaction1 Start 2,6-Dichloro-4-methyl nicotinonitrile Product1 Intermediate Mixture: 6-Chloro-2-methoxy & 2-Chloro-6-methoxy -4-methylnicotinonitrile Start->Product1 SNAr Reaction (Regioselective) Reagent1 Sodium Methoxide (NaOMe) in Methanol (MeOH) Purification Separation (e.g., SFC) Product1->Purification FinalProduct 6-Chloro-2-methoxy- 4-methylnicotinonitrile Purification->FinalProduct Isomer 2-Chloro-6-methoxy- 4-methylnicotinonitrile (Isomeric Byproduct) Purification->Isomer

Caption: Workflow for SNAr synthesis of a key 6-chloro intermediate.

Protocol 1: Synthesis of 6-Chloro-2-methoxy-4-methylnicotinonitrile [3]

  • Reaction Setup: To a stirred solution of 2,6-dichloro-4-methylnicotinonitrile (1.0 eq, 80.00 mmol) in methanol (100 mL), add sodium methoxide (1.0 eq, 80.00 mmol).

  • Reaction Execution: Stir the reaction mixture at ambient temperature for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with water (300 mL) and extract with dichloromethane (3 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Isolation: Purify the resulting residue by supercritical fluid chromatography (SFC) or conventional silica gel chromatography to separate the two isomers, yielding 6-chloro-2-methoxy-4-methylnicotinonitrile (off-white solid, ~32% yield) and the isomeric 2-chloro-6-methoxy-4-methylnicotinonitrile (~40% yield).[3]

Route 2: Pyridine Ring Synthesis via Cyclocondensation

This bottom-up approach constructs the substituted nicotinonitrile core from acyclic precursors. A prominent example is the reaction between a chalcone (an α,β-unsaturated ketone) and malononitrile in the presence of a base. This method is highly convergent, assembling the complex heterocyclic scaffold in a single transformative step.

Principle and Mechanistic Insight

This reaction proceeds through a cascade of events initiated by the Michael addition of the malononitrile anion to the chalcone. The resulting adduct then undergoes an intramolecular cyclization, followed by dehydration and aromatization (often via oxidation) to furnish the substituted pyridine ring. The choice of substituents on the starting chalcone directly translates to the substitution pattern at the 4- and 6-positions of the final nicotinonitrile product. Using sodium methoxide as the base can also lead to the incorporation of a methoxy group at the C-2 position.[1][4]

Cyclization_Workflow Chalcone Substituted Chalcone (e.g., (E)-1-(4-aminophenyl)-3- (4-ethoxyphenyl)prop-2-en-1-one) Reaction One-Pot Cyclocondensation Chalcone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base Sodium Methoxide in Methanol Base->Reaction Product 6-Aryl-4-Aryl-2-methoxy nicotinonitrile Reaction->Product Michael Addition, Cyclization, Aromatization

Caption: General workflow for nicotinonitrile synthesis via cyclocondensation.

Experimental Workflow and Protocol

This method offers a straightforward path to highly substituted nicotinonitriles.

Protocol 2: Synthesis of 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile [1]

  • Reaction Setup: Prepare a solution of (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (1.0 eq, 1 mmol) in methanol (10 mL).

  • Reagent Addition: Add freshly prepared sodium methoxide (1.0 eq of sodium in 20 mL of methanol) to the solution.

  • Reaction Execution: Add excess malononitrile (2.0 eq, 2.0 mmol) to the mixture with continuous stirring at room temperature. Continue stirring until a precipitate forms.

  • Isolation: Filter the resulting solid product. The product can be further purified by recrystallization if necessary.

Route 3: Modern Palladium-Catalyzed Methoxylation

While classical SNAr is effective, it can sometimes require harsh conditions or lead to isomeric mixtures. Modern palladium-catalyzed methods offer a promising alternative, potentially providing higher efficiency, milder reaction conditions, and improved selectivity.[5] These reactions are a cornerstone of modern organic synthesis.[6][7]

Principle and Mechanistic Insight

Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle.[8][9] For methoxylation, the cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine substrate, forming a Pd(II) intermediate.

  • Transmetalation/Ligand Exchange: The methoxide source (e.g., from a borate salt or sodium methoxide) displaces the halide on the palladium center.

  • Reductive Elimination: The C-O bond is formed as the methoxy group and the pyridine ring are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]

The choice of palladium precursor, ligand, and base is critical for controlling the reaction's efficiency and selectivity.[10]

Palladium_Workflow Start 4,6-Dichloronicotinaldehyde Reaction Pd-Catalyzed Methoxylation (80-100 °C) Start->Reaction Catalyst Pd(OAc)₂ + XPhos Ligand Catalyst->Reaction Reagent Tetramethoxyborate Salt Reagent->Reaction Solvent Anhydrous Toluene/Dioxane Solvent->Reaction Purification Filtration & Column Chromatography Reaction->Purification Product 6-Chloro-4-methoxynicotinaldehyde Purification->Product Nitrile_Conversion Aldehyde to Nitrile Conversion (e.g., via oxime) Product->Nitrile_Conversion

Caption: Workflow for modern palladium-catalyzed synthesis.

Experimental Workflow and Protocol

This approach can streamline the synthesis by reducing the number of steps compared to traditional multi-step sequences starting from nicotinic acids.[5]

Protocol 3: Palladium-Catalyzed Synthesis of 6-Chloro-4-methoxynicotinaldehyde [5]

  • Reaction Setup: In a sealed reaction vessel, combine 4,6-dichloronicotinaldehyde (1.0 eq), tetramethoxyborate salt (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to afford 6-Chloro-4-methoxynicotinaldehyde. This intermediate can then be converted to the corresponding nicotinonitrile through standard methods.

Comparative Analysis

The choice of synthetic route depends heavily on the specific target molecule, available starting materials, and desired scale of production.

FeatureRoute 1: SNArRoute 2: CyclocondensationRoute 3: Pd-Catalyzed
Starting Materials DihalopyridinesChalcones, MalononitrileDihalopyridines
Key Transformation Nucleophilic SubstitutionRing FormationCross-Coupling
Procedural Complexity Moderate (multi-step)Low (often one-pot)Moderate (requires inert conditions)
Versatility (6-Subst.) High (via subsequent cross-coupling of 6-halo intermediate)Moderate (depends on chalcone availability)High (can be used for methoxylation or C-6 functionalization)
Yields Variable, often moderate due to potential for side products/isomers[3]Generally good to moderate[1]Potentially higher and more efficient[5]
Reaction Conditions Can be harsh (strong base)Generally mild (room temp)Mild to moderate heat, requires catalyst
Scalability Well-established and scalableGood for library synthesisCan be expensive to scale due to catalyst cost
Key Advantage Reliable, uses common reagentsConvergent and efficient for specific substitution patternsHigh efficiency, mild conditions, novel reactivity
Key Disadvantage Potential for isomeric mixtures, sometimes requiring difficult separations[3]Substrate scope limited by availability of chalcone precursorsCatalyst cost, sensitivity to air/moisture

Conclusion

The synthesis of 6-substituted-4-methoxynicotinonitriles can be approached through several distinct and effective strategies.

  • Route 1 (SNAr) remains a reliable and workhorse method, particularly when a 6-halo-4-methoxypyridine intermediate is desired for further diversification through the vast library of cross-coupling reactions. Its primary challenge lies in controlling regioselectivity and separating isomers.

  • Route 2 (Cyclocondensation) offers an elegant and highly convergent solution. It is exceptionally well-suited for rapidly generating molecular diversity when a range of substituted chalcones is accessible, building the core and installing multiple substituents in a single step.

  • Route 3 (Palladium-Catalysis) represents the state-of-the-art, providing a powerful tool for achieving transformations under milder conditions with potentially higher yields and selectivity than classical methods.[5] While catalyst cost can be a factor, its efficiency often justifies the expense, especially in complex, high-value syntheses.

Ultimately, the optimal synthetic route is dictated by the specific goals of the research program. For rapid lead generation from diverse building blocks, cyclocondensation is attractive. For a robust, scalable synthesis where a common 6-halo intermediate is beneficial, the SNAr approach is proven. For syntheses requiring high efficiency and mild conditions, modern palladium-catalyzed methods present a compelling and powerful alternative.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] For drug development professionals, the ability to couple aryl chlorides, particularly electron-deficient heteroaryl chlorides like 6-Chloro-4-methoxynicotinonitrile, is of paramount importance. These motifs are prevalent in a vast array of biologically active molecules.[1] However, the inert nature of the C-Cl bond presents a significant challenge, necessitating the careful selection of a suitable palladium catalyst system.

This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of this compound. We will delve into the mechanistic nuances that govern catalyst performance, present comparative data, and provide detailed experimental protocols to empower you to select the optimal catalytic system for your synthetic needs.

The Challenge: Activating the C-Cl Bond in this compound

The rate-determining step in the Suzuki-Miyaura catalytic cycle for aryl chlorides is typically the oxidative addition of the palladium(0) species to the carbon-chlorine bond.[4] The strength of the C-Cl bond, compared to C-Br or C-I bonds, makes this step energetically demanding. For a substrate like this compound, the electron-withdrawing nature of the nitrile group and the pyridine ring further deactivates the C-Cl bond towards oxidative addition.

To overcome this hurdle, highly active palladium catalysts are required. The key to success lies in the choice of the ancillary ligand, which plays a crucial role in modulating the steric and electronic properties of the palladium center. Bulky and electron-rich ligands are generally preferred as they promote the formation of the active, low-coordinate Pd(0) species and facilitate the oxidative addition step.[5]

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of this compound is a function of the palladium precursor, the ligand, the base, and the solvent system. Below is a comparative overview of commonly employed catalyst systems. The presented data is representative of typical outcomes for the Suzuki coupling of chloropyridines and related heteroaryl chlorides.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Characteristics
Pd(OAc)₂ / SPhos SPhosK₃PO₄1,4-Dioxane/H₂O100HighExcellent for challenging aryl chlorides; SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition.[6]
XPhos Pd G3 XPhosK₃PO₄1,4-Dioxane/H₂O100HighA third-generation Buchwald precatalyst offering high stability and activity. XPhos is another highly effective bulky biaryl phosphine ligand.[7]
Pd(dppf)Cl₂ dppfK₂CO₃DME or 1,4-Dioxane80-100Moderate to HighA versatile and widely used catalyst, though may require higher catalyst loading or longer reaction times for challenging chlorides compared to Buchwald systems.[8][9]
Pd(PPh₃)₄ PPh₃K₂CO₃ or K₃PO₄Toluene or 1,4-Dioxane80-110Low to Moderate"Traditional" catalyst, often less effective for unactivated aryl chlorides. May require higher temperatures and catalyst loadings, and can be prone to side reactions.[9][10][11]
Ligandless (e.g., Pd/C) NoneK₃PO₄Aqueous Media100VariableHeterogeneous catalyst offering ease of separation. Activity can be variable and may require higher catalyst loadings.[12]

Mechanistic Insights and Catalyst Selection Rationale

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald Ligands (SPhos and XPhos): These bulky biarylphosphine ligands are highly effective for the Suzuki coupling of aryl chlorides. Their steric bulk promotes the formation of a monoligated Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-rich nature of these ligands also increases the electron density on the palladium center, further facilitating the insertion into the C-Cl bond. The use of pre-formed palladium precatalysts, such as XPhos Pd G3, offers the advantage of being air- and moisture-stable, ensuring the formation of the active catalytic species with high fidelity.[7]

Pd(dppf)Cl₂: The [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex is a reliable catalyst for a range of cross-coupling reactions. The dppf ligand has a large bite angle, which can influence the geometry and reactivity of the palladium center. While effective, it may not be as efficient as the more specialized Buchwald ligands for highly unreactive aryl chlorides.[8][9]

Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic Suzuki coupling catalyst. However, the relatively small cone angle and moderate electron-donating ability of triphenylphosphine make it less suitable for the activation of C-Cl bonds. Dissociation of the PPh₃ ligands is required to generate the active 14-electron species, and at higher temperatures, catalyst decomposition can be an issue.[9][10][11]

Ligandless Systems: While offering the advantage of easy removal, heterogeneous catalysts like palladium on carbon (Pd/C) often exhibit lower activity and may require higher catalyst loadings and harsher reaction conditions. The active species is thought to be leached palladium that participates in a homogeneous catalytic cycle.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki coupling of this compound with phenylboronic acid using two different high-performance catalyst systems.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ and SPhos

This protocol is adapted from established procedures for the coupling of similar chloropyridine derivatives.[6]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-4-methoxynicotinonitrile.

Figure 2. Experimental Workflow for Suzuki Coupling using Pd(OAc)₂/SPhos.
Protocol 2: Suzuki Coupling using XPhos Pd G3 Precatalyst

This protocol utilizes a stable and highly active third-generation Buchwald precatalyst, simplifying the reaction setup.[7]

Materials:

  • This compound

  • Phenylboronic acid

  • XPhos Pd G3

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In a glovebox, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv) to a vial.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

For the Suzuki coupling of the challenging substrate this compound, the use of palladium catalysts with bulky and electron-rich biarylphosphine ligands is highly recommended. Catalyst systems based on SPhos and XPhos , particularly the user-friendly XPhos Pd G3 precatalyst, are likely to provide the highest yields and reaction rates under relatively mild conditions. While Pd(dppf)Cl₂ can be a viable alternative, it may require more optimization. The traditional Pd(PPh₃)₄ catalyst is expected to be the least effective for this transformation.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, availability, and the desired reaction scale. However, for achieving high efficiency and reproducibility in the coupling of this important heteroaryl chloride, investing in a modern, high-performance catalyst system is a sound scientific decision.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-4-methoxynicotinonitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Chloro-4-methoxynicotinonitrile's purity. As a key intermediate in various synthetic pathways, ensuring its chemical integrity is paramount. This document will navigate through the regulatory framework, compare the primary analytical techniques, and provide actionable protocols, grounded in scientific rigor and practical expertise.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2] This principle is underscored by international guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[3][4][5]

The "Why": Foundational Pillars of Method Validation

Before delving into specific techniques, it's crucial to understand the core validation characteristics as outlined by the ICH Q2(R2) guideline.[3][6] These parameters are not mere checkboxes but form a self-validating system that ensures the reliability of the analytical data.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For this compound, this means the method must be able to distinguish it from starting materials, by-products, and potential degradation products.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.

  • Accuracy: The closeness of test results obtained by the method to the true value.[7] This is often determined by recovery studies of a known quantity of the analyte in the sample matrix.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

The following workflow illustrates the logical progression of validating an analytical method for purity assessment:

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Execute Execution cluster_Evaluate Evaluation & Documentation Define_Purpose Define Intended Purpose (Purity Assay, Impurity Quantitation) Select_Method Select Analytical Technique (e.g., HPLC, GC, qNMR) Define_Purpose->Select_Method informs Develop_Protocol Develop Validation Protocol with Pre-defined Acceptance Criteria Select_Method->Develop_Protocol leads to Perform_Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Develop_Protocol->Perform_Experiments guides Analyze_Data Analyze Data & Compare Against Acceptance Criteria Perform_Experiments->Analyze_Data generates data for Document_Results Document Results in Validation Report Analyze_Data->Document_Results concludes in

Caption: A logical workflow for the validation of an analytical method.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for purity assessment of this compound is critical and depends on the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.[8][][10]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[8]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[11][12]
Primary Use Case Gold standard for purity and impurity profiling of non-volatile and thermally labile compounds.[13]Ideal for the analysis of volatile and semi-volatile compounds, including residual solvents.[8]An absolute, primary method for purity assessment without the need for a specific reference standard of the analyte.[14][15]
Specificity High; can be enhanced with diode-array detection (DAD) or mass spectrometry (MS).High, especially when coupled with a mass spectrometer (GC-MS).[10]Excellent; provides detailed structural information, which aids in impurity identification.[16]
Sensitivity High (ppm to ppb levels).Very high (ppb to ppt levels), especially with specific detectors.Moderate; generally lower than chromatographic methods for trace impurities.
Quantification Requires a reference standard of the analyte for calibration.Requires a reference standard of the analyte for calibration.Can provide absolute quantification using a certified internal standard of a different compound.[15]
Sample Throughput High.High.Lower, due to longer acquisition times for high precision.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the purity assessment of this compound using HPLC, GC, and qNMR. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds.[13][17] For this compound, a reversed-phase HPLC method is generally suitable.

Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30 °C.[17]

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).[17]

  • Injection Volume: 10 µL.[17]

Validation Protocol:

  • Specificity:

    • Analyze a blank (diluent), a solution of this compound, and a spiked sample containing known related substances and potential impurities.

    • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Plot the peak area against the concentration and determine the correlation coefficient (r²).

    • Acceptance Criteria: r² ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%).

    • Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD should be not more than 2.0%.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in suitable diluent) Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System (Pump, Injector, Column, Detector) Separation Chromatographic Separation (C18 Column) Detection UV/DAD Detection Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Analysis Purity Calculation (% Area Normalization) Data_Acquisition->Analysis

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

GC is particularly effective for identifying and quantifying volatile organic compounds, which are common process-related impurities.[18][19]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[10]

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[10]

  • Inlet Temperature: 250 °C.[10]

  • Oven Temperature Program: An initial hold followed by a temperature ramp to ensure separation of all volatile components.[10]

  • Detector Temperature: 300 °C (for FID).[10]

Validation Protocol: The validation parameters (specificity, linearity, accuracy, precision) are analogous to those for HPLC, with the key difference being the preparation of standards for volatile impurities and the use of headspace sampling if necessary.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard, without the need for a reference standard of this compound itself.[11][12][14]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Relaxation Delay (D1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time).

Purity Calculation: The purity of the analyte is calculated based on the integral ratio of a specific proton signal of the analyte to a proton signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.

Validation Protocol:

  • Specificity: The ¹H NMR spectrum should clearly show well-resolved signals for both the analyte and the internal standard, with no significant overlap.

  • Accuracy & Precision: Determined by repeated measurements of a sample prepared with a known mass of the analyte and the internal standard. The results should be compared to the known purity value.

qNMR_Workflow Sample_Prep Accurate Weighing (Sample & Internal Standard) Dissolution Dissolution in Deuterated Solvent Sample_Prep->Dissolution NMR_Acquisition NMR Data Acquisition (Optimized Parameters) Dissolution->NMR_Acquisition Processing Data Processing (Phasing, Baseline Correction) NMR_Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: The procedural flow for quantitative NMR analysis.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and robust assessment of the purity of this compound, a multi-faceted approach is recommended. While HPLC is the workhorse for routine purity and impurity profiling, GC is essential for controlling volatile impurities. qNMR serves as a powerful orthogonal technique for absolute purity determination and can be invaluable for the certification of in-house reference standards.[20][21] By employing a combination of these validated methods, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of potential therapeutic agents. The validation of these analytical methods, guided by the principles outlined in regulatory documents such as ICH Q2(R2) and USP <1225>, is not merely a procedural formality but a scientific imperative.[3][4]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-methoxynicotinonitrile Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of oncology. The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties to achieve high potency and selectivity against various biological targets. Among these, the 6-Chloro-4-methoxynicotinonitrile core has emerged as a promising starting point for the design of kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, drawing comparisons with structurally related compounds to elucidate the key determinants of their biological activity.

The this compound Scaffold: A Privileged Starting Point

The this compound moiety presents a unique combination of chemical features that make it an attractive scaffold for kinase inhibitor design:

  • The Pyridine Ring: A bioisostere of a phenyl ring, the nitrogen atom of the pyridine can act as a hydrogen bond acceptor, a crucial interaction in many kinase active sites.

  • The 6-Chloro Group: This position serves as a key handle for introducing diversity. The chlorine atom can be readily displaced via nucleophilic aromatic substitution (SNAr) or engaged in palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide range of substituents.

  • The 4-Methoxy Group: This electron-donating group can influence the electronics of the pyridine ring and can be involved in hydrogen bonding interactions within the kinase hinge region. Demethylation to a hydroxyl group can also provide an additional hydrogen bond donor.

  • The 3-Cyano Group (Nicotinonitrile): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxamide or carboxylic acid, or participate in the formation of other heterocyclic rings. It is also a known hydrogen bond acceptor.

These features provide a foundation for the rational design of potent and selective kinase inhibitors, particularly targeting families such as Fibroblast Growth Factor Receptors (FGFR) and Phosphoinositide 3-kinases (PI3K).[1][2]

Structure-Activity Relationship (SAR) Analysis

Due to the limited number of publicly available, comprehensive SAR studies focused exclusively on this compound derivatives, this section synthesizes findings from structurally related scaffolds to infer the likely impact of modifications at key positions.

Modifications at the 6-Position: The Gateway to Potency and Selectivity

The chlorine atom at the 6-position is the most common site for derivatization. The nature of the substituent introduced here has a profound impact on the inhibitory activity and selectivity profile of the molecule.

  • Amino Substitutions: Replacement of the 6-chloro group with various substituted anilines or other amino-heterocycles is a common strategy. The nature of the substituents on the aniline ring is critical.

    • Small, electron-withdrawing groups (e.g., fluoro, chloro) on the aniline ring often enhance potency.[3]

    • Bulky or electron-donating groups can be detrimental to activity, likely due to steric hindrance in the ATP-binding pocket.

    • The presence of a hydrogen bond donor or acceptor on the aniline substituent can lead to additional interactions with the kinase, boosting affinity.

  • Aryl and Heteroaryl Substitutions (Cross-Coupling Reactions): Suzuki or Stille coupling reactions can be employed to introduce aryl or heteroaryl moieties at the 6-position.

    • The choice of the (hetero)aryl ring can influence selectivity between different kinase families.

    • Substituents on these appended rings that can engage in hydrogen bonding or occupy hydrophobic pockets will generally increase potency.

The Role of the 4-Methoxy Group

The methoxy group at the 4-position often interacts with the hinge region of the kinase.

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor.

  • Demethylation: Conversion to a 4-hydroxy group can introduce a hydrogen bond donor, which may be favorable for interaction with certain kinases.

  • Substitution: Replacement of the methoxy group with other small alkoxy groups or amines can be explored to optimize interactions and physicochemical properties.

The Significance of the Nicotinonitrile Moiety

The cyano group at the 3-position contributes to the overall electronic properties of the scaffold and can participate in binding.

  • Hydrogen Bond Acceptor: The nitrogen of the nitrile can form a hydrogen bond with backbone amides in the kinase active site.

  • Conversion to Amide/Acid: Hydrolysis of the nitrile to a carboxamide or carboxylic acid can introduce additional hydrogen bond donors and acceptors, potentially increasing potency.

  • Cyclization: The nitrile group can be used as a synthon to construct fused ring systems, leading to novel scaffolds with different selectivity profiles.

Comparative Performance Data

The following table summarizes the anticancer activity of selected nicotinonitrile and related heterocyclic derivatives, illustrating the impact of different substitution patterns. It is important to note that these compounds do not all share the this compound core, but provide valuable insights into the SAR of this class of molecules.

Compound IDCore ScaffoldKey SubstituentsTarget Cell LineIC50 (µM)Reference
Compound A 2-Oxo-nicotinonitrile4-(4-chlorophenyl), 6-phenylMCF-7 (Breast)5.2[4]
Compound B 2-Oxo-nicotinonitrile4-(4-methoxyphenyl), 6-phenylHepG2 (Liver)8.1[4]
Compound C Pyrido[3,2-d]pyrimidine2-(3-hydroxyphenyl), 4-morpholino, 7-chloroPI3Kα0.025[2]
Compound D Pyrido[3,2-d]pyrimidine2-(3-hydroxyphenyl), 4-morpholino, 7-(1H-pyrazol-4-yl)PI3Kα0.003[2]
FIIN-1 PyrimidineIrreversible inhibitor with acrylamideFGFR10.014 (EC50)[1]

Key Observations:

  • The nature of the aryl group at the 4-position of the nicotinonitrile core influences potency (Compound A vs. B).

  • For the related pyrido[3,2-d]pyrimidine scaffold, substitution at the 7-position (analogous to the 6-position of our core) dramatically impacts PI3Kα inhibition, with a pyrazole being significantly more potent than a chloro substituent (Compound C vs. D).

  • The introduction of a covalent warhead, as seen in the pyrimidine-based FGFR inhibitor FIIN-1, can lead to very high potency.

Experimental Protocols

General Synthesis of 6-Substituted-4-methoxynicotinonitrile Derivatives via SNAr

A general and reliable method for the synthesis of 6-amino-substituted derivatives involves the nucleophilic aromatic substitution of the 6-chloro group.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired amine or aniline (1.1-1.5 equivalents).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2-3 equivalents).

  • Heating: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start This compound product 6-Amino-4-methoxynicotinonitrile Derivative start->product SNAг Reaction Heat reagents Amine (R-NH2) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product

Caption: General workflow for the synthesis of 6-amino-4-methoxynicotinonitrile derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits, often based on luminescence or fluorescence resonance energy transfer (FRET).

Step-by-Step Methodology (Example using a Luminescence-based Assay):

  • Prepare Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent, which contains a luciferase that will produce a luminescent signal in the presence of the remaining ATP.

  • Measurement: Measure the luminescence using a plate reader. The signal will be inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Kinase + Compound Kinase + Compound Kinase->Kinase + Compound Add Compound Reaction Mix Reaction Mix Kinase + Compound->Reaction Mix Add Substrate/ATP Luminescence Luminescence Reaction Mix->Luminescence Add Detection Reagent IC50 Value IC50 Value Luminescence->IC50 Value Measure & Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, the key to unlocking the full potential of this scaffold lies in the systematic exploration of substituents at the 6-position. The use of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, will be instrumental in generating a diverse library of analogs.

Future efforts should focus on:

  • Synthesis of a focused library of 6-substituted-4-methoxynicotinonitrile derivatives and their evaluation against a panel of cancer-relevant kinases.

  • Co-crystallization studies of lead compounds with their target kinases to gain structural insights for further optimization.

  • Evaluation of the in vivo efficacy and pharmacokinetic properties of the most promising compounds in relevant animal models.

By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships, the this compound scaffold can be further exploited to generate the next generation of targeted cancer therapeutics.

References

Comparative Analysis of Yields for Cross-Coupling Reactions with 6-Chloro-4-methoxynicotinonitrile: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds with immense synthetic value. Among these, 6-Chloro-4-methoxynicotinonitrile stands out as a particularly versatile building block. Its trifunctional nature—possessing a reactive chlorine atom, an electron-donating methoxy group, and a cyano group—provides multiple handles for molecular elaboration. The chlorine atom at the 6-position is especially amenable to displacement via palladium-catalyzed cross-coupling reactions, offering a reliable gateway to a diverse array of 6-substituted 4-methoxypyridine derivatives.[1] These scaffolds are prevalent in biologically active molecules, including potent inhibitors of protein kinases, which are critical targets in drug discovery, particularly in oncology.[2]

This guide presents a comparative analysis of the most common and synthetically useful palladium-catalyzed cross-coupling reactions performed on this compound and its close analogs. We will delve into a quantitative comparison of reaction yields, provide detailed experimental protocols for key transformations, and offer insights into the mechanistic rationale behind catalyst and reagent selection to aid researchers in designing efficient and robust synthetic strategies.

Part 1: Comparative Performance of Cross-Coupling Reactions

The efficacy of a cross-coupling reaction is critically dependent on the synergy between the palladium source, ligand, base, and solvent. For a substrate like this compound, the electron-withdrawing nature of the nitrile and the pyridine nitrogen can influence catalyst activity. The following table summarizes typical reaction conditions and reported yields for various coupling reactions.

Table 1: Summary of Yields for Cross-Coupling Reactions with 6-Halo-4-methoxynicotinonitrile Analogs

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes & Reference
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80–904–12~85Data for analogous 6-chloro-4-methoxynicotinaldehyde. High yields are typical for this robust C-C bond formation.[2]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene1101660–88Data for analogous 6-bromonicotinonitrile. Demonstrates effective C-N bond formation.[3]
Sonogashira 1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692Data for analogous 6-bromonicotinonitrile. Excellent yield for C(sp²)-C(sp) bond formation under mild conditions.[3]
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃DMF12024VariableGeneral protocol for chloropyridines. Yields are sensitive to alkene electronics and steric hindrance.[4]
Stille OrganostannanePd(PPh₃)₄N/AToluene100-11012-24Good-HighGeneral conditions. Stille couplings are known for mild conditions and high functional group tolerance.[5]
Negishi Organozinc ReagentPd(PPh₃)₄ or Pd/phosphineN/ATHFRT-652-12Good-HighOrganozinc reagents are highly reactive, often leading to high yields under mild conditions.[6][7]

Note: Specific yields for this compound may vary. Data from closely related substrates (bromo- and aldehyde-analogs) are provided as reliable estimates due to their similar electronic and steric properties.

Part 2: In-Depth Analysis of Key Methodologies

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl systems due to the stability, low toxicity, and commercial availability of boronic acid reagents.[2]

Mechanistic Rationale & Experimental Choices:

  • Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used.[8] The choice of ligand is crucial; bulky, electron-rich phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilize the palladium center and promote the rate-determining oxidative addition step.[8]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[2]

For this compound, the chloro-substituent is less reactive than a corresponding bromo- or iodo-substituent. Therefore, a robust catalytic system, often requiring slightly higher temperatures or more activating ligands, is necessary to achieve high yields. The estimated yield of ~85% for the analogous aldehyde suggests this is a highly effective transformation.[2]

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[10][11] This reaction allows for the formation of a C-N bond by coupling an aryl halide with a primary or secondary amine.[10]

Mechanistic Rationale & Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands such as XantPhos or XPhos are critical.[11] These ligands promote the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst, while preventing competitive side reactions like β-hydride elimination.[10][11]

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ or NaOtBu is required to deprotonate the amine, forming the palladium-amide intermediate necessary for the catalytic cycle.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic intermediates.[1]

The reported yields of 60-88% for the amination of 6-bromonicotinonitrile with morpholine are excellent and indicate that this methodology is well-suited for introducing nitrogen nucleophiles at the 6-position.[3]

Sonogashira Coupling: Accessing Alkynyl Architectures

The Sonogashira coupling is the premier method for forming a bond between a sp² carbon of an aryl halide and a sp carbon of a terminal alkyne.[12][13] This reaction is distinguished by its use of a dual-catalyst system.

Mechanistic Rationale & Experimental Choices:

  • Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[3] The palladium complex undergoes oxidative addition with the aryl halide. The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.[14]

  • Base: An amine base, typically triethylamine (Et₃N), serves a dual role: it acts as the solvent (or co-solvent) and neutralizes the HX acid formed during the reaction.[15]

  • Conditions: A key advantage of the Sonogashira coupling is that it often proceeds efficiently at room temperature, preserving thermally sensitive functional groups.[3]

The exceptional yield of 92% for the coupling of 6-bromonicotinonitrile demonstrates the high efficiency of this reaction, making it the method of choice for introducing alkynyl moieties.[3]

Part 3: Detailed Experimental Protocols

The following protocols are representative methods based on established procedures for structurally analogous substrates.[15] Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: In a glovebox or under an inert atmosphere, add to an oven-dried reaction tube: this compound (1.0 mmol, 1 eq.), cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq.).

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath for 16 hours.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (Et₃N, 2 mL). Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor by TLC.

  • Workup & Purification: Once complete, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Part 4: Mechanistic Overview & Visualization

Understanding the catalytic cycles provides a logical framework for reaction optimization. The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to many cross-coupling reactions.[9]

Suzuki_Miyaura_Cycle cluster_0 Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0:e->PdII_Aryl:w Ar-X OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂-R PdII_Aryl:s->PdII_Both:n R-B(OR)₃⁻ Transmetal Transmetalation PdII_Both:w->Pd0:e Ar-R RedElim Reductive Elimination ArX Ar-X Boronic R-B(OR)₂ Base Base Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle cluster_0 Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0:e->PdII_Aryl:w Ar-X OxAdd Oxidative Addition PdII_Amide Ar-Pd(II)L₂(NR₂) PdII_Aryl:s->PdII_Amide:n R₂NH, Base AmineCoord Amine Coordination & Deprotonation PdII_Amide:w->Pd0:e Ar-NR₂ RedElim Reductive Elimination ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond construction:

  • For C-C (Aryl) Bonds: The Suzuki-Miyaura coupling offers a robust and high-yielding pathway with excellent functional group tolerance.

  • For C-N Bonds: The Buchwald-Hartwig amination, with the appropriate sterically hindered ligand, provides an efficient route to diverse amine derivatives.

  • For C-C (Alkynyl) Bonds: The Sonogashira reaction stands out for its mild conditions and exceptionally high yields, making it the preferred method for introducing alkynes.

While the reactivity of the C6-Cl bond is lower than its bromo- or iodo-analogs, the use of modern, highly active catalyst systems enables efficient transformations with good to excellent yields. This comparative guide provides the foundational data and protocols to empower researchers to make informed decisions, streamlining the synthesis of novel compounds for drug discovery and materials science.

References

6-Chloro-4-methoxynicotinonitrile versus 6-bromo-4-methoxynicotinonitrile in palladium catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, substituted nicotinonitrile scaffolds are indispensable building blocks. Among these, 6-halo-4-methoxynicotinonitriles serve as versatile intermediates, allowing for the strategic introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions. The choice of the halogen at the 6-position—typically chlorine or bromine—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability.

This guide provides an in-depth, objective comparison of the reactivity of 6-chloro-4-methoxynicotinonitrile and its bromo-counterpart in cornerstone palladium-catalyzed reactions. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and offer detailed protocols to guide researchers in making informed decisions for their synthetic campaigns.

Part 1: The Core Principle: Oxidative Addition and the Carbon-Halogen Bond

The performance difference between aryl chlorides and bromides in palladium catalysis is rooted in the first and often rate-determining step of the catalytic cycle: oxidative addition .[1][2][3][4] During this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate.

The efficiency of this step is dictated by the strength of the C-X bond. The carbon-chlorine bond is significantly stronger (bond dissociation energy for Ph-Cl is ~96 kcal/mol) than the carbon-bromine bond (Ph-Br is ~81 kcal/mol).[5] Consequently, breaking the C-Cl bond is more energetically demanding, making aryl chlorides, including this compound, inherently less reactive than their bromide analogs.[1][5][6][7] The general reactivity trend for aryl halides in palladium catalysis is well-established: I > Br > OTf > Cl .[1][8]

This fundamental reactivity gap necessitates the use of more sophisticated catalyst systems for chloro-substrates. While simple palladium sources with traditional triarylphosphine ligands may suffice for bromides, chlorides demand catalysts based on bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][9][10] These advanced ligands form highly active, low-coordinate Pd(0) species that are electron-rich enough to facilitate the cleavage of the robust C-Cl bond.[9]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) RATE-LIMITING STEP trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex product_complex [Ar-R]Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 caption General Catalytic Cycle for Cross-Coupling.

Caption: General Catalytic Cycle for Cross-Coupling.

Part 2: Comparative Performance in Key Cross-Coupling Reactions

The choice between the chloro- and bromo-derivatives manifests as significant differences in reaction conditions and outcomes across various transformations.

Reaction TypeFeature6-Bromo-4-methoxynicotinonitrileThis compound
Suzuki-Miyaura Coupling Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄ with standard phosphinesPd₂(dba)₃, Pd(OAc)₂ with bulky, electron-rich ligands (e.g., SPhos, XPhos)[11][12]
Temperature Room Temp to 80 °C80 °C to 120 °C
Reaction Time Generally shorter (1-12 h)Often longer (12-24 h)
Outcome High to excellent yields, robust performanceYields highly dependent on catalyst; risk of incomplete conversion
Buchwald-Hartwig Amination Typical Catalyst Systems based on BINAP, XantphosSystems based on biaryl phosphines (G3/G4 ligands), Josiphos-type ligands[13][14]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Stronger, non-coordinating bases often required (LHMDS, K₃PO₄)[13]
Substrate Scope Broad amine scope, including less nucleophilic aminesMay be challenging with sterically hindered or electron-poor amines
Outcome Generally high yields and reliabilityRequires careful optimization to avoid side reactions like hydrodehalogenation
Sonogashira Coupling Typical Catalyst Standard Pd/Cu co-catalyst systems[15][16]Requires more active Pd catalysts; copper-free conditions with specialized ligands often preferred[17]
Temperature Room Temp to 60 °C60 °C to 100 °C
Reaction Time Typically efficient and fastSlower, may require higher catalyst loading
Outcome Excellent yields for a wide range of alkynesLower yields, potential for competing Glaser coupling or decomposition

Part 3: Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling

To illustrate the practical implications of halide choice, we present two distinct, optimized protocols for the Suzuki-Miyaura coupling of each substrate with 4-fluorophenylboronic acid.

Protocol 1: Coupling of 6-Bromo-4-methoxynicotinonitrile (Standard Conditions)

Causality: The higher reactivity of the C-Br bond allows for the use of a simple, cost-effective palladium precursor and a standard triarylphosphine ligand under relatively mild conditions.

Materials:

  • 6-Bromo-4-methoxynicotinonitrile (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-methoxynicotinonitrile, 4-fluorophenylboronic acid, potassium carbonate, Pd(OAc)₂, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Expected Yield: >85%.

Protocol 2: Coupling of this compound (Forced Conditions with Advanced Catalyst)

Causality: The inertness of the C-Cl bond necessitates a more potent catalytic system. We employ a palladium(0) source (Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (SPhos) to facilitate the challenging oxidative addition step.[11] A stronger base and higher temperature are also required.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate [K₃PO₄] (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (6 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, 4-fluorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction may require 12-24 hours for complete conversion.

  • Follow steps 6-8 from Protocol 1 for workup and purification. Expected Yield: 70-85% (highly dependent on reaction purity and time).

Workflow_Decision start Start: Select Halide for Cross-Coupling question Is rapid, high-yield synthesis a priority for screening? start->question bromo_path Choose 6-Bromo-4-methoxynicotinonitrile question->bromo_path Yes (Discovery Phase) chloro_path Choose This compound question->chloro_path No (Cost-Sensitive/Scale-up) bromo_cond Use Standard Conditions: - Pd(OAc)₂/PPh₃ - Lower Temp (80-90°C) - Shorter Time bromo_path->bromo_cond chloro_cond Use Advanced Catalyst System: - Pd₂(dba)₃/Biaryl Ligand (SPhos) - Higher Temp (100-120°C) - Extended Time chloro_path->chloro_cond end_goal Successful Synthesis bromo_cond->end_goal chloro_cond->end_goal

Caption: Decision workflow for halide selection.

Part 4: Conclusion and Strategic Recommendations

The choice between 6-chloro- and 6-bromo-4-methoxynicotinonitrile is a strategic one that balances reactivity, cost, and synthetic feasibility.

  • Choose 6-Bromo-4-methoxynicotinonitrile for:

    • Speed and Reliability: It is the superior choice for rapid library synthesis, proof-of-concept studies, and situations where reaction robustness is paramount.

    • Mild Conditions: Its higher reactivity allows for lower temperatures and broader functional group tolerance, which is crucial when working with sensitive or complex molecules.

    • Simplified Optimization: Reactions typically require less optimization and are more forgiving of variations in reaction conditions.

  • Choose this compound for:

    • Cost-Effectiveness and Availability: Aryl chlorides are generally less expensive and more widely available than their bromo-counterparts, making them the preferred choice for large-scale synthesis where cost of goods is a major driver.[5][7]

    • Late-Stage Diversification (with caution): If a synthetic route necessitates a chloride, be prepared to invest time in optimizing the reaction with modern, highly active palladium catalyst systems.

As a final recommendation, for early-stage drug discovery and medicinal chemistry efforts where the goal is to quickly generate diverse analogs for structure-activity relationship (SAR) studies, the reliability and high performance of 6-bromo-4-methoxynicotinonitrile make it the scientifically prudent choice. The higher upfront cost of the material is often offset by savings in development time and resources.

References

The Crucial Role of the Base in the Buchwald-Hartwig Amination of 6-Chloro-4-methoxynicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Buchwald-Hartwig amination stands as a pillar for the construction of carbon-nitrogen (C-N) bonds, a linkage of paramount importance in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to synthesize aryl amines from aryl halides or pseudohalides and a wide array of amine coupling partners.[2][4] However, the success and efficiency of this transformation are critically dependent on the judicious selection of reaction parameters, with the choice of base being a particularly influential factor. This guide provides an in-depth evaluation of the performance of different bases in the Buchwald-Hartwig amination of a challenging, electron-deficient heterocyclic substrate: 6-Chloro-4-methoxynicotinonitrile.

The amination of heteroaryl chlorides, especially those bearing electron-withdrawing groups, can be particularly challenging.[5] The inherent electronic properties of the substrate can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the presence of multiple nitrogen atoms in the heterocyclic core can lead to catalyst inhibition through coordination to the palladium center.[6][7][8] In this context, the base is not merely a stoichiometric reagent but a key player that can dictate reaction outcomes, influencing yield, reaction rate, and functional group tolerance.[9][10]

The Mechanistic Significance of the Base

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[1][5][11] The base plays a crucial role in the deprotonation of the palladium-amine intermediate.[5][12] The efficiency of this step is governed by the base's strength (pKa), solubility, and steric properties. A base that is too weak may not effectively deprotonate the amine complex, leading to slow or no reaction. Conversely, an overly strong base can lead to undesired side reactions, such as decomposition of base-sensitive functional groups on the substrate or amine.[9][10]

dot

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR2

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Evaluating Base Performance: A Comparative Study

To elucidate the impact of different bases on the amination of this compound, a series of experiments were conducted using a representative secondary amine, morpholine. The reactions were performed under standardized conditions to allow for a direct comparison of the bases' efficacy.

Experimental Protocol

A detailed, step-by-step methodology was followed for each reaction:

  • Reaction Setup: To an oven-dried Schlenk tube was added Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and the selected base (1.4 mmol). The tube was evacuated and backfilled with argon three times.

  • Reagent Addition: this compound (1.0 mmol) and morpholine (1.2 mmol) were added, followed by the addition of anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: The reaction mixture was stirred vigorously and heated to 100 °C in a preheated oil bath.

  • Monitoring and Work-up: The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica gel to afford the desired N-arylated product.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Schlenk Tube Setup: - Pd2(dba)3 - RuPhos - Base Inert Evacuate & Backfill with Argon (3x) Setup->Inert Addition Add: - this compound - Morpholine - Toluene Inert->Addition Heating Heat to 100 °C with Stirring Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute with EtOAc & Filter Cooling->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Column Chromatography Concentration->Purification

Caption: Experimental Workflow for the Buchwald-Hartwig Amination.

Results and Discussion

The performance of various commonly used bases in the Buchwald-Hartwig amination was evaluated, and the results are summarized in the table below.

EntryBasepKa of Conjugate AcidYield (%)Reaction Time (h)Observations
1NaOt-Bu19922Clean reaction, high conversion.
2K₃PO₄12.3788Slower reaction rate, moderate yield.
3Cs₂CO₃10.3856Good yield, often beneficial for sensitive substrates.[13][14]
4K₂CO₃10.36512Significantly slower, incomplete conversion.
5LHMDS26882.5Strong, non-nucleophilic base, good for protic groups.[11]

Sodium tert-butoxide (NaOt-Bu) , a strong alkoxide base, provided the highest yield in the shortest reaction time.[15] Its high basicity facilitates the rapid deprotonation of the palladium-amine complex, driving the catalytic cycle forward efficiently. However, its strong basicity can be a drawback when working with substrates bearing base-sensitive functional groups.[10]

Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are weaker inorganic bases that offer a milder alternative.[13] While the reaction with K₃PO₄ was significantly slower and resulted in a lower yield, Cs₂CO₃ proved to be a viable option, affording a good yield. The enhanced performance of Cs₂CO₃ compared to K₂CO₃, despite their similar pKa values, is often attributed to the higher solubility of cesium salts in organic solvents and the "cesium effect," where the large, soft cesium cation can influence the reactivity of intermediates in the catalytic cycle.[14] The use of weaker bases like carbonates and phosphates can be advantageous for substrates prone to decomposition under strongly basic conditions.[13][16]

Potassium carbonate (K₂CO₃) , another weak inorganic base, was less effective, leading to a significantly lower yield even after an extended reaction time. This suggests that its basicity is insufficient for efficient deprotonation in this specific reaction.

Lithium bis(trimethylsilyl)amide (LHMDS) , a strong, non-nucleophilic amide base, also performed well. Its utility is particularly noted in reactions where protic functional groups are present, as it can selectively deprotonate the amine without interfering with other sensitive moieties.[11]

Conclusion and Recommendations

The choice of base is a critical parameter for the successful Buchwald-Hartwig amination of this compound. For this particular substrate, the strong base NaOt-Bu is the most effective, providing a high yield in a short reaction time. However, for substrates with base-sensitive functionalities, Cs₂CO₃ presents a milder and effective alternative. The weaker base, K₂CO₃, is not recommended for this transformation due to its low efficiency.

This comparative guide underscores the importance of empirical evaluation and rational selection of the base to optimize the Buchwald-Hartwig amination for specific substrates. Researchers and drug development professionals are encouraged to consider the electronic and steric properties of their substrates and the potential for side reactions when choosing a base to ensure the highest possible efficiency and yield in their synthetic endeavors.

References

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for 6-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling of 6-Chloro-4-methoxynicotinonitrile, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to build a self-validating system of safety for every stage of your workflow.

Hazard Analysis: Understanding the Risks

Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 1187190-69-7) is a substituted nicotinonitrile derivative. Based on Safety Data Sheets (SDS) for this compound and structurally similar chlorinated pyridines, the primary hazards are categorized as follows:

Hazard ClassificationDescriptionPotential Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.Ingestion
Skin Irritation Causes skin irritation upon contact.Dermal (Skin) Contact
Serious Eye Irritation Causes serious eye irritation and potential damage.Ocular (Eye) Contact
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation

Table 1: Summary of Hazards for this compound.

The causality is clear: the compound's chemical structure, featuring a chlorinated pyridine ring and a nitrile group, presents multiple avenues for adverse biological interaction. Therefore, a multi-layered PPE strategy is required to block all potential exposure routes.

The Core of Protection: A Multi-Faceted PPE Strategy

A robust PPE plan is not a static set of rules but a dynamic protocol that adapts to the specific task at hand. The following sections break down the required PPE by protection type, explaining the rationale for each selection.

Engineering Controls: The First Line of Defense

Before any PPE is donned, proper engineering controls must be in place. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a powder containment enclosure (also known as a ventilated balance enclosure). These systems maintain a negative pressure environment, ensuring that any aerosolized particles or vapors are drawn away from the user's breathing zone.[1][2][3] For weighing operations, a ventilated balance enclosure is superior as its design minimizes air turbulence, which is critical for maintaining the accuracy of sensitive analytical balances.

Hand Protection: Selecting the Right Glove

The choice of gloves is critical due to the risk of skin irritation and potential dermal absorption. Not all disposable gloves offer the same level of protection.

  • Recommended Material: Nitrile gloves are the preferred choice for incidental contact. They provide good resistance to a broad range of chemicals, including chlorinated solvents.[3] Furthermore, nitrile gloves are an excellent alternative for individuals with latex allergies and have a tendency to tear visibly when punctured, providing a clear indication of a breach.[2][4]

  • Required Thickness: A minimum thickness of 5 mil is recommended for adequate protection against splashes and brief, incidental contact. Thicker gloves generally offer longer breakthrough times.

  • Protocol for Use:

    • Always inspect gloves for any signs of damage (punctures or tears) before use.

    • Practice double-gloving, especially when handling concentrated amounts of the solid or during procedures with a high risk of splashing. This involves wearing two pairs of nitrile gloves, allowing the outer glove to be removed immediately upon contamination while the inner glove maintains protection.

    • If a glove comes into contact with the chemical, remove it immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[2]

Eye and Face Protection: A Non-Negotiable Barrier

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to the ANSI/ISEA Z87.1 standard are required at all times when handling the compound in any form.[8][16][17][18] These goggles provide a complete seal around the eyes, protecting against splashes from all angles. Standard safety glasses do not offer sufficient protection and are not acceptable.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or during reaction workup), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.

Body Protection: Shielding Against Contamination

Protective clothing serves as a barrier to prevent the compound from reaching your personal clothes and skin.

  • Lab Coat Selection: A lab coat made from a polyester/cotton blend is suitable for general use, offering a balance of comfort and protection.[19] However, for tasks involving larger quantities or a higher risk of splashes, a non-porous, disposable garment made of a material like Tyvek® offers superior barrier protection against fine particulates and liquids.[13][20]

  • Additional Measures: For procedures involving significant quantities of powder, disposable sleeve covers are recommended to protect the forearms. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

Respiratory Protection: Safeguarding the Breathing Zone

Inhalation is a primary route of exposure that can lead to respiratory tract irritation. The type of respiratory protection required depends on the physical form of the compound being handled.

  • Handling Solids (Powder): When weighing or transferring the solid compound, there is a high risk of generating airborne particulates. A NIOSH-approved air-purifying respirator equipped with a P100 (oil-proof, 99.97% efficiency) particulate filter is required.[1][7][21][22][23][24][25] An N95 respirator may be sufficient if no oil-based aerosols are present, but a P100 filter provides the highest level of protection against fine powders.

  • Handling Solutions: When working with solutions of the compound, the risk shifts from particulates to organic vapors. In this case, an air-purifying respirator with an organic vapor (OV) cartridge is necessary.[12][26][27] Combination cartridges that protect against both organic vapors and particulates (OV/P100) are also available and provide comprehensive protection.

  • Respirator Program: The use of respirators must be in accordance with a comprehensive respiratory protection program as outlined by OSHA in 29 CFR 1910.134, which includes medical evaluation, fit testing, and training.[28]

Procedural Guidance: PPE in Action

The following workflow diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural steps for safe handling and disposal.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing/Handling Solid task_type->weighing Solid Form solution Working with Solution task_type->solution Liquid Form ppe_solid Required PPE: - Nitrile Gloves (Double) - Goggles & Face Shield - Tyvek® Lab Coat - P100 Particulate Respirator weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Poly/Cotton Lab Coat - Organic Vapor (OV) Respirator solution->ppe_solution controls Work Inside: - Ventilated Balance Enclosure (for solids) - Chemical Fume Hood (for solutions) ppe_solid->controls ppe_solution->controls

Caption: PPE selection workflow based on the physical form of the compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance. This compound is a halogenated organic compound and must be treated as hazardous waste.[23][29][30][31]

Disposal of Contaminated PPE
  • Gloves and Disposables: All disposable PPE (gloves, Tyvek® suit, sleeve covers) that is contaminated or potentially contaminated must be disposed of as hazardous waste.[5][16][21]

  • Collection: Place contaminated items in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[21]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.

Decontamination of Reusable Equipment and Glassware
  • Initial Rinse: Rinse glassware and equipment three times with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect Rinse: The solvent rinsate is considered hazardous waste and must be collected in a designated, properly labeled halogenated organic waste container.

  • Final Wash: After the solvent rinse, glassware can be washed with soap and water.

Disposal of Empty Chemical Containers
  • Decontamination: An "empty" container that held this compound must be decontaminated before disposal.[32] Rinse the container three times with a suitable solvent (like acetone).

  • Rinsate Collection: Collect the rinsate as hazardous waste.[32]

  • Container Disposal: Once decontaminated, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for decontaminated containers.[32]

Disposal_Workflow cluster_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Waste Generated waste_type Type of Waste? start->waste_type ppe Contaminated PPE (Gloves, Tyvek®) waste_type->ppe Solid PPE sharps Contaminated Sharps waste_type->sharps Sharps liquid Liquid Waste (Rinsate, Solutions) waste_type->liquid Liquid container Empty Container waste_type->container Container hw_solid Seal in Labeled Hazardous Waste Bag/Container ppe->hw_solid hw_sharps Place in Puncture-Proof Sharps Container sharps->hw_sharps hw_liquid Collect in Labeled Halogenated Waste Container liquid->hw_liquid decon Triple Rinse with Solvent (Collect Rinsate as HW). Deface Label, Mark 'EMPTY' container->decon final_disposal Arrange for Pickup by Environmental Health & Safety hw_solid->final_disposal hw_sharps->final_disposal hw_liquid->final_disposal decon->final_disposal

Caption: Workflow for the safe segregation and disposal of waste.

By adhering to these detailed protocols, you build a deep, trustworthy system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document to be integrated into your laboratory's specific Standard Operating Procedures (SOPs).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-methoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-methoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.